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  • Product: 5-(Benzyloxy)-2-methoxyaniline
  • CAS: 130570-55-7

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Elucidation, Chemoselective Synthesis, and Applications of 5-(Benzyloxy)-2-methoxyaniline

Executive Summary In the landscape of advanced organic synthesis and drug development, 5-(Benzyloxy)-2-methoxyaniline (CAS: 130570-55-7) serves as a highly specialized, electron-rich aromatic building block[1]. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, 5-(Benzyloxy)-2-methoxyaniline (CAS: 130570-55-7) serves as a highly specialized, electron-rich aromatic building block[1]. Characterized by an aniline core flanked by two distinct ether linkages—a methoxy group and a bulkier benzyloxy group—this compound is primarily utilized as an intermediate in the synthesis of complex indoles and fluorogenic pH-sensitive dyes[2][3]. This technical guide explores the physicochemical properties, the chemoselective causality behind its synthesis, and its mechanistic role in modern biological assays.

Chemical Identity & Physicochemical Properties

Understanding the structural parameters of 5-(Benzyloxy)-2-methoxyaniline is critical for predicting its reactivity, particularly its behavior as a nucleophile in conjugation reactions. The presence of two strong Electron Donating Groups (EDGs) significantly enriches the electron density of the aromatic ring[2].

ParameterSpecification
IUPAC Name 5-(Benzyloxy)-2-methoxyaniline
Common Synonyms 3-Benzyloxy-6-methoxyaniline; 2-Methoxy-5-(phenylmethoxy)aniline[3]
CAS Registry Number 130570-55-7[3]
Molecular Formula C₁₄H₁₅NO₂[3]
Molecular Weight 229.28 g/mol
Melting Point 81 °C[3]
Functional Groups Primary Amine (-NH₂), Methoxy Ether (-OCH₃), Benzyl Ether (-OCH₂Ph)

Mechanistic Pathways & Chemoselective Synthesis

As an Application Scientist, one must recognize that the synthesis of polyfunctional molecules requires strict chemoselectivity. The standard industrial method for reducing aromatic nitro compounds to anilines is catalytic hydrogenation (e.g., H₂ gas over Palladium on Carbon). However, applying Pd/C to 3-benzyloxy-6-methoxynitrobenzene would result in the unwanted hydrogenolysis (cleavage) of the O-benzyl bond, yielding a phenol rather than the desired benzyl ether.

To circumvent this, the synthesis employs a modified Béchamp-style reduction using Zinc powder and Ammonium Chloride [3]. This mild, electron-transfer reduction selectively targets the nitro group, quantitatively converting it to a primary amine while leaving the delicate benzyl ether linkage entirely intact[3].

SynthesisWorkflow A 3-Benzyloxy-6-methoxynitrobenzene (Nitro Precursor) B Zn Powder / NH4Cl 80°C in EtOH/H2O A->B C Chemoselective Reduction (O-Benzyl Bond Preserved) B->C D 5-(Benzyloxy)-2-methoxyaniline (Target Amine) C->D

Fig 1: Chemoselective synthesis workflow of 5-(Benzyloxy)-2-methoxyaniline.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the reduction of 3-benzyloxy-6-methoxynitrobenzene. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system —incorporating causality for each step and physical checkpoints to verify success without requiring immediate spectroscopic analysis.

Reagents Required:
  • Zinc powder: 1.38 kg[3]

  • Ammonium chloride (NH₄Cl): 15 g[3]

  • Ethanol (EtOH): 3.25 L[3]

  • Deionized Water: 600 mL[3]

  • 3-benzyloxy-6-methoxynitrobenzene: 648 g (2.5 moles)[3]

Step-by-Step Methodology:
  • Preparation of the Reduction Matrix: Suspend the Zinc powder and NH₄Cl in the mixture of ethanol and water[3].

    • Causality: The aqueous ethanol matrix ensures optimal solubility of the organic nitro precursor while providing the necessary protic environment (hydrogen source) for the reduction mechanism.

  • Thermal Activation: Heat the suspension to 80 °C under mechanical stirring[3].

  • Controlled Addition: Add the 648 g of 3-benzyloxy-6-methoxynitrobenzene gradually ("little by little") to the heated mixture[3].

    • Causality: The reduction of nitro groups is highly exothermic. Gradual addition prevents thermal runaway and suppresses the formation of unwanted azoxy or azo dimerization byproducts.

  • Reaction Maturation: Maintain stirring for exactly 15 minutes after the final addition of the precursor[3].

  • Hot Filtration: Filter the reaction medium while it is still hot to remove the solid zinc residues[3].

    • Validation Checkpoint: The filtrate must be clear. Allowing the mixture to cool before filtration will cause premature crystallization of the product onto the unreacted zinc powder, destroying the yield.

  • Crystallization & Isolation: Allow the clear filtrate to cool to room temperature to induce crystallization. Centrifuge the resulting solid, wash thoroughly with petroleum ether, and dry under vacuum[3].

    • Validation Checkpoint: The final dried product must exhibit a sharp melting point of 81 °C [3]. A depressed or broad melting point indicates incomplete reduction (e.g., trapped hydroxylamine intermediates) or retained zinc salts, necessitating recrystallization.

Applications in Drug Development & Fluorogenic Sensors

Beyond its use as a precursor for indole derivatives (such as 7-Benzyloxy-2,3-dimethyl-4-methoxyindole)[3], 5-(Benzyloxy)-2-methoxyaniline is highly valued in the development of pH-sensitive fluorescent dyes used for monitoring intracellular biological processes, such as phagocytosis[2].

The design of these sensors relies heavily on the electronic properties of the dye's aromatic rings. According to patent literature, the methoxy and benzyloxy moieties on this compound act as powerful Electron Donating Groups (EDGs) [2]. Because these groups possess lone pairs of electrons adjacent to the aromatic ring, they increase the electron density of the system through resonance[2]. When 5-(Benzyloxy)-2-methoxyaniline is conjugated to a fluorophore core (like a xanthene or indole), this enriched electron density precisely modulates the pKa of the dye[2]. This tuning ensures the dye maintains a high quantum yield in aqueous media and exhibits a sharp, observable change in fluorescence upon protonation in specific acidic environments (such as inside a phagolysosome)[2].

ApplicationPathway S1 5-(Benzyloxy)-2-methoxyaniline (EDG-Rich Core) S2 Fluorophore Conjugation (Xanthene/Indole Scaffolds) S1->S2 S3 Electron Density Modulation (pKa Tuning via EDGs) S2->S3 S4 pH-Sensitive Fluorescent Dye (Phagocytosis Assays) S3->S4

Fig 2: Mechanism of action for EDG-rich intermediates in pH-sensitive dyes.

References

  • Title: US20080274907A1 - Fluorogenic ph sensitive dyes and their method of use Source: Google Patents URL: 2

  • Title: Preparation of 3-benzyloxy-6-methoxyaniline (US Patent 5,131,911) Source: PrepChem.com URL: 3

  • Title: 2-甲氧基苯胺 | 5-(Benzyloxy)-2-methoxyaniline | 130570-55-7 Source: Leyan.com URL: 1

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(phenylmethoxy)aniline

This guide provides a comprehensive technical overview of 2-Methoxy-5-(phenylmethoxy)aniline, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Methoxy-5-(phenylmethoxy)aniline, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the critical first step in any research endeavor. The subject of this guide is an aromatic amine with methoxy and benzyloxy substituents.

The formal IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-Methoxy-5-(phenylmethoxy)aniline .

This nomenclature is derived by identifying the parent aniline ring and numbering the substituents to give the lowest possible locants, with the amino group defining position 1.

  • Synonyms: In literature and commercial listings, several synonyms are used interchangeably. Recognizing these is crucial for exhaustive literature searches. Common synonyms include:

    • 5-(Benzyloxy)-2-methoxyaniline

    • [3-Amino-4-(methoxyphenyl)]methyl phenyl ether

    • 5-Benzyloxy-o-anisidine

    • 2-Methoxy-5-benzyloxybenzenamine

  • Key Identifiers: For unambiguous database and regulatory tracking, the following identifiers are essential:

    • CAS Number: 6370-22-5

    • Molecular Formula: C₁₄H₁₅NO₂

    • InChIKey: SAKFGWHWROXCTL-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental for designing experiments, planning purification strategies, and ensuring safe handling. The key properties are summarized below.

PropertyValueSource
Molecular Weight 229.27 g/mol [PubChem]
Appearance Typically an off-white to tan crystalline powder or solid[Generic Supplier Data]
Melting Point 81-83 °C[ChemicalBook][1]
Boiling Point Data not widely available; likely high due to molecular weightN/A
Solubility Generally soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[2][General Chemical Principles]
Topological Polar Surface Area 44.5 Ų[PubChem][3][4]

Synthesis and Mechanistic Insights

2-Methoxy-5-(phenylmethoxy)aniline is not a naturally occurring compound and must be prepared synthetically. A common and logical approach involves a two-step sequence starting from a commercially available precursor: reduction of a nitro group followed by protection of a hydroxyl group, or vice-versa. A prevalent route begins with the benzylation of a phenol, followed by the reduction of a nitro group.

A representative synthesis starts from 2-methoxy-5-nitrophenol .

  • Step 1: Williamson Ether Synthesis (Benzylation). The phenolic hydroxyl group is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophilic phenoxide then attacks an electrophilic benzylating agent, typically benzyl bromide or benzyl chloride, in an Sₙ2 reaction.

    • Causality: Potassium carbonate is chosen as it is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent like methyl ethyl ketone (MEK) or acetone is ideal as it solubilizes the reactants and facilitates the Sₙ2 mechanism.[5]

  • Step 2: Nitro Group Reduction. The nitro group of the resulting 1-(benzyloxy)-4-methoxy-2-nitrobenzene is then reduced to the primary amine.

    • Causality: Catalytic hydrogenation is a clean and high-yielding method for this transformation.[2] A catalyst like Palladium on carbon (Pd/C) is used with a hydrogen source (e.g., H₂ gas).[6] The nitro group is selectively reduced without cleaving the benzyl ether, a common issue with more aggressive reducing agents. This method avoids the use of stoichiometric metal reductants, simplifying purification.[2][6]

Applications in Research and Drug Development

The structural motifs present in 2-Methoxy-5-(phenylmethoxy)aniline—a substituted aniline core and a benzyloxy group—make it a valuable intermediate in medicinal chemistry.

  • Scaffold for Bioactive Molecules: Aniline derivatives are foundational building blocks for a vast array of pharmaceuticals. The amino group serves as a versatile chemical handle for forming amide, sulfonamide, or urea linkages, or for participating in cross-coupling reactions to build molecular complexity.

  • Role of the Benzyloxy Group: The benzyloxy moiety is often incorporated into drug candidates to interact with hydrophobic pockets in target proteins.[7] It can also serve as a protecting group for a phenol, which can be unmasked in a later synthetic step (via hydrogenolysis) to reveal a hydroxyl group, a key pharmacophoric feature for hydrogen bonding.[8]

  • Therapeutic Areas:

    • Neuroscience: Benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for conditions like ischemic stroke.[9] Other related structures have been explored as antagonists for the TRPM8 ion channel, relevant to pain and sensory disorders.[10]

    • Oncology: The substituted aniline framework is present in numerous kinase inhibitors and other anti-cancer agents.[8] For instance, the related compound 2-Methoxy-5-nitroaniline is a precursor in the synthesis of compounds with antitumor activity.[11]

    • Monoamine Oxidase (MAO) Inhibition: The benzyloxy pharmacophore is a key feature in the design of inhibitors for MAO-B, an important target in neurodegenerative diseases like Parkinson's.[7]

Experimental Protocol: Representative Synthesis

This protocol outlines the synthesis of 2-Methoxy-5-(phenylmethoxy)aniline from 2-methoxy-5-nitrophenol.

Step A: Synthesis of 1-(Benzyloxy)-4-methoxy-2-nitrobenzene

  • Reagents & Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-5-nitrophenol (1 eq.), potassium carbonate (1.5 eq.), and methyl ethyl ketone (MEK, approx. 10 mL per gram of nitrophenol).

  • Reaction: Stir the suspension vigorously. Add benzyl bromide (1.05 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.[5]

  • Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. This can be purified further by recrystallization from hexane or ethanol if necessary.

Step B: Synthesis of 2-Methoxy-5-(phenylmethoxy)aniline

  • Reagents & Setup: To a hydrogenation vessel, add the 1-(benzyloxy)-4-methoxy-2-nitrobenzene (1 eq.) from Step A, followed by Palladium on carbon (10% Pd/C, 5-10 mol% Pd). Add a suitable solvent such as methanol or ethanol.

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). Stir the reaction under a hydrogen atmosphere (typically a balloon or 1-3 atm pressure) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the nitro-intermediate is fully consumed (typically 4-12 hours).

  • Work-up: Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[6]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is often pure enough for subsequent steps. If required, it can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Diagram 1: Synthesis Workflow

This diagram illustrates the two-step synthetic pathway from the starting nitrophenol to the final aniline product.

Synthesis_Workflow Start 2-Methoxy-5-nitrophenol Step1 Step 1: Williamson Ether Synthesis Start->Step1 Reagents1 Benzyl Bromide, K₂CO₃, MEK Reagents1->Step1 Intermediate 1-(Benzyloxy)-4-methoxy- 2-nitrobenzene Step1->Intermediate Sₙ2 Reaction Step2 Step 2: Nitro Reduction Intermediate->Step2 Reagents2 H₂, 10% Pd/C, Methanol Reagents2->Step2 Product 2-Methoxy-5-(phenylmethoxy)aniline Step2->Product Catalytic Hydrogenation Drug_Discovery_Logic Core 2-Methoxy-5-(phenylmethoxy)aniline (Key Building Block) Reaction1 Amide Coupling Core->Reaction1 Reaction2 Cross-Coupling Core->Reaction2 Reaction3 Debenzylation Core->Reaction3 Class1 Benzyloxy Benzamides Reaction1->Class1 Class2 Complex Heterocycles Reaction2->Class2 Class3 Substituted Phenols Reaction3->Class3 Target1 Neuroprotective Agents Class1->Target1 Target2 TRP Channel Modulators Class1->Target2 Target3 Kinase Inhibitors Class2->Target3

Caption: Role as an intermediate in developing therapeutic agents.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-Methoxy-5-(phenylmethoxy)aniline is not widely published, precautions should be based on analogous aromatic amines.

  • Hazard Classifications: Aromatic amines are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin, eye, and respiratory irritation. [12]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • PubChem. 2-[(2-Methoxyphenyl)methoxy]aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Methoxy-2-phenoxyaniline. National Center for Biotechnology Information. [Link]

  • BuyersGuideChem. 5-Benzylsulfonyl-2-methoxy-aniline. [Link]

  • LookChem. 2-(benzyloxy)aniline. [Link]

  • PubChem. 4-Benzyloxyaniline. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. [Link]

  • PubChem. 2-(Benzyloxy)-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]

  • PubMed. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. [Link]

  • ResearchGate. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. [Link]

  • PubMed Central. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. [Link]

  • Zoro. Tci CAS No 6920-22-5 H0688-100ML. [Link]

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 5-(Benzyloxy)-2-methoxyaniline

Executive Summary 5-(Benzyloxy)-2-methoxyaniline (CAS 130570-55-7) is a highly specialized chemical intermediate utilized extensively in the synthesis of fluorogenic pH-sensitive dyes, biological sensors, and advanced ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Benzyloxy)-2-methoxyaniline (CAS 130570-55-7) is a highly specialized chemical intermediate utilized extensively in the synthesis of fluorogenic pH-sensitive dyes, biological sensors, and advanced pharmaceutical architectures[1]. While its structural features—a primary aniline core flanked by electron-donating methoxy and benzyloxy groups—make it an excellent nucleophile for amidation and coupling reactions, these same features impart significant toxicological risks.

As a Senior Application Scientist, I have designed this whitepaper to move beyond a rigid, standard Safety Data Sheet (SDS). Instead, this guide synthesizes the mechanistic toxicology of aniline derivatives with field-proven, self-validating synthetic protocols, ensuring that researchers can handle and utilize this compound with maximum safety and chemical efficiency.

Chemical Identity & Physicochemical Profiling

Before designing synthetic workflows or safety protocols, it is critical to understand the foundational properties of the molecule. The presence of the bulky benzyl ether provides lipophilicity, while the aniline core drives both its reactivity and its primary toxicity vector.

Table 1: Chemical Identity & Physical Properties
ParameterSpecification
IUPAC Name 5-(Benzyloxy)-2-methoxyaniline
Common Synonyms 3-benzyloxy-6-methoxyaniline; 2-methoxy-5-phenylmethoxy-aniline
CAS Number 130570-55-7
Molecular Formula

Molecular Weight 229.28 g/mol
Physical State Brown oil to low-melting solid (crystallizes upon cooling)[1],[2]
Solubility Soluble in Dichloromethane (

), Ethyl Acetate, Chloroform[1]

Mechanistic Toxicology: The Causality of Aniline Toxicity

A common misconception in laboratory safety is that aniline derivatives spontaneously oxidize blood upon contact. In reality, the toxicity of 5-(Benzyloxy)-2-methoxyaniline is metabolically driven.

When absorbed (via dermal contact, inhalation, or ingestion), the parent compound is transported to the liver. Here, hepatic Cytochrome P450 enzymes N-hydroxylate the primary amine, converting it into a highly reactive N-hydroxylamine metabolite [3]. This intermediate penetrates erythrocytes and initiates a vicious redox cycle. It oxidizes the ferrous (


) iron in oxyhemoglobin to the ferric (

) state, creating methemoglobin [4]. Because methemoglobin cannot bind oxygen, the patient experiences functional anemia, leading to tissue hypoxia and cyanosis[3].

MetHb_Pathway A 5-(Benzyloxy)-2-methoxyaniline (Parent Compound) B Hepatic CYP450 (N-Hydroxylation) A->B Hepatic Clearance C N-Hydroxylamine Metabolite (Toxic Intermediate) B->C Oxidation D Erythrocyte Penetration & Redox Cycling C->D Bloodstream F Methemoglobin (Fe3+) (Impaired O2 Transport) D->F Reactive Oxygen Species E Oxyhemoglobin (Fe2+) E->F Oxidation of Heme G Tissue Hypoxia & Cyanosis F->G Clinical Manifestation

Mechanistic pathway of aniline-induced methemoglobinemia via N-hydroxylation.

Emergency Response & Antidote Rationale

If methemoglobinemia is suspected (symptoms include blue lips/nail beds, headache, dizziness), standard oxygen therapy is insufficient because the hemoglobin itself is compromised. The clinical antidote is Methylene Blue (1-2 mg/kg IV) . Causality of Treatment: Methylene blue acts as an artificial electron acceptor for the enzyme NADPH-methemoglobin reductase, drastically accelerating the reduction of


 back to functional 

hemoglobin.

Hazard Classification & Quantitative Safety Data

Because specific in vivo toxicological data for 5-(Benzyloxy)-2-methoxyaniline is sparse, safety thresholds must be extrapolated from closely related structural analogs (such as p-Anisidine and m-Anisidine)[5],[6].

Table 2: Extrapolated Acute Toxicity Estimates (ATE) & GHS Hazards
Hazard CategoryEstimate / ClassificationGHS Statements
Acute Oral Toxicity

~ 1,320 mg/kg (Rat)
H302: Harmful if swallowed
Acute Dermal Toxicity

~ 3,200 mg/kg (Rat)
H312: Harmful in contact with skin
Skin/Eye Irritation Category 2H315: Causes skin irritation; H319: Causes serious eye irritation
Target Organ Toxicity Blood, Liver, KidneysH373: May cause damage to organs through prolonged exposure
Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long-lasting effects

Engineering Controls & PPE:

  • Ventilation: Must be handled inside a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory. Aniline derivatives permeate standard latex rapidly.

  • Decontamination: Contaminated glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble for safe disposal, followed by standard solvent washing.

Self-Validating Synthetic Workflows

5-(Benzyloxy)-2-methoxyaniline is typically synthesized via the reduction of 4-Benzyloxy-2-nitroanisole. The primary challenge here is chemoselectivity : reducing the nitro group to an amine without inadvertently cleaving the O-benzyl ether protecting group.

Below are two field-proven methodologies, explaining the causality behind the reagent choices and incorporating self-validating checkpoints.

Protocol A: Selective Catalytic Hydrogenation (High-Throughput)

This method utilizes pressurized hydrogen and a palladium catalyst[1].

  • Preparation: Dissolve 8.1 mmol of 4-Benzyloxy-2-nitroanisole in 30 mL of anhydrous Dichloromethane (

    
    ).
    
    • Causality:

      
       is selected over methanol because it moderates the activity of the Palladium catalyst, significantly reducing the kinetic rate of O-benzyl cleavage while still allowing nitro reduction.
      
  • Catalyst Addition: Add 0.10 g of 10% Pd/C catalyst.

  • Hydrogenation: Pressurize the Parr apparatus to 40-45 psi with

    
     gas and agitate at room temperature for strictly 2 hours [1].
    
    • Causality: The 2-hour kinetic window is the critical control point. Nitro reduction is highly exothermic and fast. Exceeding 2 hours shifts the reaction equilibrium toward the unwanted catalytic hydrogenolysis of the benzyl ether.

  • Self-Validation Check (TLC): Halt agitation, vent the chamber, and spot the crude mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation: The reaction is complete when the high-Rf yellow spot (nitro starting material) disappears entirely, replaced by a lower-Rf, highly UV-active spot (the target amine). If the starting material persists, resume in 15-minute intervals.

  • Workup: Filter through Celite to remove the catalyst. Evaporate the filtrate to yield the product as a brown oil (Quantitative yield)[1].

Protocol B: Zinc-Mediated Reduction (Ambient Pressure Alternative)

For laboratories lacking high-pressure hydrogenation equipment, a dissolving-metal reduction can be employed[2].

  • Preparation: Suspend 1.38 kg of Zinc powder and 15 g of Ammonium Chloride (

    
    ) in a mixture of 3.25 L ethanol and 600 mL water. Heat to 80°C[2].
    
  • Addition: Slowly add 2.5 moles of the nitro precursor.

    • Causality:

      
       acts as a mild proton source. Unlike harsh reductions using 
      
      
      
      , the mild acidity of
      
      
      completely prevents the acid-catalyzed cleavage of the methoxy and benzyloxy groups.
  • Isolation: Filter the hot reaction mixture to remove zinc salts. Upon cooling the filtrate, 5-(Benzyloxy)-2-methoxyaniline crystallizes as a solid (Melting point: 81°C)[2].

Synthetic_Workflow Step1 4-Benzyloxy-2-nitroanisole (Starting Material) Step2 Catalytic Hydrogenation (10% Pd/C, H2, 40-45 psi) Step1->Step2 Selective Reduction Step3 Filtration & Evaporation (Remove Catalyst) Step2->Step3 Workup (2 Hours Max) Step4 5-(Benzyloxy)-2-methoxyaniline (Target Intermediate) Step3->Step4 Isolation Step5 Amidation / Coupling (Fluorogenic Dye Synthesis) Step4->Step5 Downstream Application

Synthetic workflow for the preparation and utilization of 5-(Benzyloxy)-2-methoxyaniline.

Downstream Applications

Once isolated, 5-(Benzyloxy)-2-methoxyaniline serves as a highly versatile building block. Its primary industrial and research application lies in the synthesis of fluorogenic pH-sensitive dyes [1]. By coupling the primary amine to a fura fluorophore moiety or an aliphatic amino group via N-hydroxysuccinimide esters, researchers can synthesize complex sensors. These dyes are critical for monitoring intracellular processes, such as the pH shifts that occur during phagocytosis in live biological cells[1].

References

  • Source: Google Patents (US20080274907A1)
  • Preparation of 3-benzyloxy-6-methoxyaniline Source: PrepChem URL
  • Contribution of aniline metabolites to aniline-induced methemoglobinemia Source: PubMed - NIH URL
  • Aniline derivative-induced methemoglobin in rats Source: PubMed - NIH URL
  • SAFETY DATA SHEET - p-Anisidine Source: Fisher Scientific URL

Sources

Exploratory

Solvation Dynamics and Handling Protocols for 5-Benzyloxy-2-methoxyaniline in Organic Synthesis

Executive Summary 5-Benzyloxy-2-methoxyaniline (CAS: 130570-55-7)[1] is a highly specialized synthetic intermediate predominantly utilized in the development of fluorogenic pH-sensitive dyes (such as Fura-type fluorophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzyloxy-2-methoxyaniline (CAS: 130570-55-7)[1] is a highly specialized synthetic intermediate predominantly utilized in the development of fluorogenic pH-sensitive dyes (such as Fura-type fluorophores) and complex active pharmaceutical ingredients (APIs)[2]. Because of its unique tri-substituted aromatic architecture, mastering its solubility profile is critical for optimizing reaction yields, designing liquid-liquid extractions, and achieving high-purity crystallization. This technical guide provides a comprehensive analysis of its solvation dynamics in organic solvents, grounded in structural causality and field-proven methodologies.

Structural Causality and Solvation Thermodynamics

As a fundamental principle of application science, predicting solubility requires deconstructing the molecule into its functional domains. The macroscopic solubility of 5-benzyloxy-2-methoxyaniline is dictated by the microscopic interplay of its three substituents:

  • The Benzyloxy Moiety (-OCH₂Ph): This sterically demanding, highly lipophilic group is the primary driver of the molecule's solvation behavior. It enforces a high partition coefficient (LogP), rendering the compound highly soluble in non-polar to moderately polar aprotic solvents via London dispersion forces and

    
     stacking interactions.
    
  • The Methoxy Group (-OCH₃): Acting as a localized electron-donating group (EDG) and a weak hydrogen-bond acceptor, the methoxy substituent enhances solubility in dipolar aprotic solvents (e.g., ethyl acetate, THF) through dipole-dipole interactions.

  • The Primary Amine (-NH₂): While capable of hydrogen bonding, the amine's influence on aqueous solubility is sterically eclipsed by the massive hydrophobic bulk of the benzyloxy group. Consequently, the compound is practically insoluble in neutral water. However, the amine provides a chemical handle for transient solubility modulation; protonation at pH < 3 yields an anilinium salt, temporarily increasing aqueous solubility for acid-base extraction protocols.

Depending on the purity and crystallization conditions, the compound can present as a low-melting solid (mp ~81°C)[3] or a viscous brown oil[2]. This physical state directly impacts dissolution kinetics; the oil form exhibits rapid dissolution in organic solvents due to the lack of a rigid crystal lattice energy barrier.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 5-benzyloxy-2-methoxyaniline across various solvent classes, providing the mechanistic rationale for its behavior.

Solvent ClassRepresentative SolventEmpirical SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM)>100 mg/mL (Excellent)Optimal solvation of the bulky benzyloxy group via dispersion forces; minimal H-bonding disruption.
Dipolar Aprotic Tetrahydrofuran (THF)>100 mg/mL (Excellent)Strong dipole-dipole interactions with the methoxy group; universal solvation for aromatic amines.
Esters Ethyl Acetate (EtOAc)>50 mg/mL (Very Good)Favorable polarity match; acts as a moderate H-bond acceptor for the primary amine.
Alcohols Methanol / Ethanol10-30 mg/mL (Moderate)Protic nature interacts with the amine, but overall solvation is sterically hindered by the benzyloxy bulk.
Aliphatic Hexanes / Heptane<5 mg/mL (Poor)Insufficient polarity to disrupt intermolecular interactions; effectively used as an anti-solvent for crystallization.
Aqueous Water (Neutral pH)<0.1 mg/mL (Insoluble)Massive hydrophobic rejection by the aromatic rings and benzyloxy moiety.

Experimental Methodology: Solubility-Driven Purification

This protocol leverages the differential solubility of 5-benzyloxy-2-methoxyaniline to isolate it from crude reaction mixtures (e.g., post-hydrogenation of 4-benzyloxy-2-nitroanisole)[2].

Trustworthiness Check: This protocol incorporates a TLC-based phase verification step to ensure the system is self-validating, guaranteeing zero product loss before proceeding to irreversible evaporation steps.

  • Step 1: Primary Solvation (Organic Phase Selection)

    • Action: Dissolve the crude mixture in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude material.

    • Causality: DCM is selected due to its exceptional ability to solvate the bulky benzyloxy moiety while maintaining strict immiscibility with water. This prevents emulsion formation during subsequent steps.

  • Step 2: Aqueous Washing (Impurity Purge)

    • Action: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

    • Causality: The non-polar nature of the target compound keeps it securely in the lower DCM layer, while polar byproducts and catalyst residues partition into the upper aqueous layer.

  • Step 3: Self-Validation (Phase Verification)

    • Action: Before discarding the aqueous layer, spot both the organic and aqueous phases on a Silica Gel 60 F254 TLC plate. Develop in 3:1 Hexanes/Ethyl Acetate.

    • Causality: This ensures the system is self-validating. The target compound (UV active, R_f ~0.4) must only appear in the organic phase track. If it is present in the aqueous track, the aqueous pH is too low (causing amine protonation), and must be neutralized to recover the product.

  • Step 4: Desiccation and Concentration

    • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 35°C).

    • Causality: Removing residual water prevents hydrolysis or degradation. The product will typically isolate as a brown oil[2].

  • Step 5: Anti-Solvent Crystallization (Optional)

    • Action: If a solid form is required, triturate the resulting oil with cold petroleum ether or hexanes.

    • Causality: The compound exhibits poor solubility in purely aliphatic hydrocarbons. The sudden shift in solvent polarity forces the compound to nucleate and crystallize (mp ~81°C)[3], leaving highly lipophilic impurities dissolved in the supernatant.

Visualizing the Workflow

G N1 Crude 5-Benzyloxy-2-methoxyaniline N2 Dissolution in DCM (Lipophilic Solvation) N1->N2 N3 Aqueous Wash (Brine/NaHCO3) (Removes Polar Impurities) N2->N3 N4 Phase Separation & TLC Validation N3->N4 N5 Organic Phase (DCM) (Target Compound) N4->N5 Product Retained N6 Aqueous Phase (Waste) N4->N6 Impurities Discarded N7 Solvent Evaporation & Hexane Trituration N5->N7 N8 Purified Solid / Oil (Ready for Synthesis) N7->N8

Fig 1: Solubility-driven liquid-liquid extraction and purification workflow.

References

  • Fluorogenic pH sensitive dyes and their method of use - Google Patents (US20080274907A1). Available at: 2

  • Preparation of 3-benzyloxy-6-methoxyaniline - PrepChem.com. Available at: 3

  • 2-甲氧基苯胺 | 5-(Benzyloxy)-2-methoxyaniline | 130570-55-7 - Leyan Chemical. Available at: 1

Sources

Foundational

5-benzyloxy-2-methoxyaniline melting point and boiling point

5-Benzyloxy-2-methoxyaniline: Synthesis, Physicochemical Properties, and Applications in Advanced Fluorophores Executive Overview 5-Benzyloxy-2-methoxyaniline (CAS: 130570-55-7) is a highly functionalized, electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

5-Benzyloxy-2-methoxyaniline: Synthesis, Physicochemical Properties, and Applications in Advanced Fluorophores

Executive Overview

5-Benzyloxy-2-methoxyaniline (CAS: 130570-55-7) is a highly functionalized, electron-rich aromatic amine that serves as a critical building block in advanced organic synthesis. Characterized by the presence of two powerful electron-donating groups (EDGs)—an ortho-methoxy group and a meta-benzyloxy group relative to the primary amine—this compound is heavily utilized in the pharmaceutical industry and in the development of pH-sensitive fluorogenic dyes.

This technical guide explores the physicochemical profile of the compound, specifically addressing the dichotomy between its well-documented melting point and its elusive boiling point, and provides field-proven, self-validating protocols for its chemoselective synthesis.

Physicochemical Profile

Understanding the physical properties of 5-benzyloxy-2-methoxyaniline is essential for its isolation and downstream application. The compound exhibits distinct thermal behaviors dictated by its high molecular weight and the lability of its ether linkages.

ParameterValue
IUPAC Name 5-(benzyloxy)-2-methoxyaniline
Synonyms 3-benzyloxy-6-methoxyaniline; 2-methoxy-5-(phenylmethoxy)aniline
CAS Registry Number 130570-55-7
Molecular Formula C14H15NO2
Molecular Weight 229.28 g/mol
Melting Point 81 °C (Crystalline solid)
Boiling Point ~380–400 °C (Predicted at 760 mmHg) / Decomposes
Appearance Crystalline solid (pure) / Brown oil (crude or supercooled)
The Boiling Point Dilemma and Thermal Degradation

While the melting point is experimentally established at 81 °C for the highly purified crystalline form 1[1], the boiling point is not routinely recorded in empirical literature. The causality behind this omission lies in the molecule's thermal instability at extreme temperatures.

Ether linkages, particularly benzylic ethers, are highly susceptible to thermal cleavage. When subjected to the thermal energy required to boil a molecule of this mass (predicted to be near 400 °C at atmospheric pressure), the compound undergoes homolytic cleavage or oxidation prior to entering the vapor phase. Consequently, distillation is an inappropriate and potentially hazardous purification technique. Researchers must rely on crystallization (e.g., from petroleum ether) or column chromatography for purification.

Synthetic Workflows and Chemoselectivity Challenges

The primary synthetic challenge in preparing 5-benzyloxy-2-methoxyaniline from its nitro precursor (4-benzyloxy-2-nitroanisole) is achieving the chemoselective reduction of the nitro group without triggering O-debenzylation. The benzyl ether is notoriously labile under standard reducing conditions.

Synthesis A 4-Benzyloxy-2-nitroanisole (Starting Material) B Zn / NH4Cl EtOH/H2O, 80°C A->B Method A Chemoselective C H2, 10% Pd/C CH2Cl2, 40-45 psi A->C Method B Kinetically Controlled D 5-Benzyloxy-2-methoxyaniline (Target Product) B->D High Yield Crystallizes (mp 81°C) C->D 2 hours Isolated as Brown Oil E Over-reduction Risk: O-Debenzylation C->E Prolonged Exposure

Synthetic workflows for 5-benzyloxy-2-methoxyaniline highlighting chemoselectivity challenges.
Method A: Dissolving Metal Reduction (Thermodynamically Safe)

Dissolving metal reductions using Zinc and Ammonium Chloride (NH₄Cl) provide a mild, slightly acidic to neutral environment. Unlike aggressive catalytic hydrogenations that cleave the benzyl group, the Zn/NH₄Cl system operates via single-electron transfer specifically targeted at the nitro group, guaranteeing the preservation of the benzyloxy moiety.

Protocol 1: Zinc-Mediated Chemoselective Reduction

  • Objective: Reduce 3-benzyloxy-6-methoxynitrobenzene to the target aniline without debenzylation.

  • Step-by-Step Methodology:

    • Solvent Preparation: Combine 3.25 L of ethanol and 600 mL of deionized water in a large reactor.

    • Reagent Activation: Add 1.38 kg of zinc powder and 15 g of ammonium chloride to the solvent mixture. Heat the suspension to 80 °C under continuous mechanical stirring.

    • Substrate Addition: Slowly add 648 g (2.5 mol) of 3-benzyloxy-6-methoxynitrobenzene in small portions to manage the exothermic reduction.

    • Reaction Maturation: Continue stirring at 80 °C for exactly 15 minutes post-addition.

      • Validation Check: The reaction is complete when Thin Layer Chromatography (TLC) confirms the total disappearance of the yellow nitro starting material.

    • Filtration: Filter the reaction mixture while hot to remove the solid zinc residues. (Caution: Zinc residues can be pyrophoric; handle with care and quench appropriately).

    • Crystallization & Isolation: Allow the hot filtrate to cool to room temperature. The target aniline will crystallize out of solution. Centrifuge or filter the crystals, wash thoroughly with petroleum ether, and dry under vacuum. The resulting product melts sharply at 81 °C 1[1].

Method B: Kinetically Controlled Catalytic Hydrogenation

Catalytic hydrogenation of nitroarenes containing benzyl ethers is generally avoided due to the high risk of hydrogenolysis. However, kinetic control can be achieved. By utilizing dichloromethane (CH₂Cl₂) as the solvent and strictly limiting the reaction time, the nitro group is fully converted before the slower hydrogenolysis of the benzyl ether occurs. The choice of CH₂Cl₂ is critical; unlike protic solvents (methanol/ethanol) which accelerate debenzylation, CH₂Cl₂ moderates the activity of the Pd/C catalyst.

Protocol 2: Kinetically Controlled Hydrogenation

  • Objective: Rapid reduction of 4-benzyloxy-2-nitroanisole using hydrogen gas while kinetically avoiding O-debenzylation.

  • Step-by-Step Methodology:

    • Reaction Setup: In a Parr hydrogenation apparatus, dissolve 2.1 g (8.1 mmol) of 4-benzyloxy-2-nitroanisole in 30 mL of CH₂Cl₂.

    • Catalyst Addition: Carefully add 0.10 g of 10% Palladium on Carbon (Pd/C). (Expert Tip: Purge the vessel with nitrogen prior to adding the catalyst to prevent solvent ignition).

    • Hydrogenation: Pressurize the Parr apparatus to 40–45 psi with hydrogen gas.

    • Kinetic Monitoring: Agitate the mixture for exactly 2 hours at room temperature.

      • Validation Check: Strict adherence to the 2-hour limit is mandatory. Prolonged exposure will result in the cleavage of the benzyl ether.

    • Workup & Concentration: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the CH₂Cl₂ filtrate under reduced pressure to yield the product quantitatively (1.85 g, 100%). Under these rapid isolation conditions, the product often presents as a brown oil 2[2].

Applications in Fluorogenic Sensor Development

The highly electron-rich nature of 5-benzyloxy-2-methoxyaniline makes it a premier intermediate for synthesizing pH-sensitive fluorescent dyes.

Application A 5-Benzyloxy-2-methoxyaniline B Electron-Rich Aniline Core (EDG: -OMe, -OBn) A->B C Fluorophore Conjugation B->C Synthetic functionalization D pH-Sensitive Fluorescent Dye C->D pKa tuning via EDGs E Intracellular pH Monitoring (Phagocytosis Assays) D->E Biological Application

Application pathway of 5-benzyloxy-2-methoxyaniline in developing pH-sensitive fluorophores.

When conjugated to a fluorophore core, the aniline nitrogen participates in Photoinduced Electron Transfer (PeT). The methoxy and benzyloxy groups serve to finely tune the pKa of the aniline nitrogen. By adjusting the electron density on the ring, developers can create sensors that fluoresce at specific physiological pH ranges, enabling real-time monitoring of intracellular processes such as phagocytosis and endosomal acidification2[2].

References

  • PrepChem Synthesis Database - Preparation of 3-benzyloxy-6-methoxyaniline. Contains experimental data regarding the Zinc/Ammonium Chloride reduction protocol and crystalline melting point (81 °C).
  • Google Patents (US20080274907A1) - Fluorogenic pH sensitive dyes and their method of use. Details the kinetically controlled catalytic hydrogenation of 4-benzyloxy-2-nitroanisole and its application in tuning the pKa of fluorescent sensors.

Sources

Exploratory

Comparative Technical Guide: 5-Benzyloxy-2-methoxyaniline vs. o-Anisidine Scaffolds

This guide provides an in-depth technical analysis comparing 5-benzyloxy-2-methoxyaniline with generic o-anisidine (2-methoxyaniline) derivatives.[1] It is structured to serve researchers in medicinal chemistry and toxic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 5-benzyloxy-2-methoxyaniline with generic o-anisidine (2-methoxyaniline) derivatives.[1] It is structured to serve researchers in medicinal chemistry and toxicology, focusing on synthetic pathways, structural-activity relationships (SAR), and safety profiles.

[1]

Executive Summary

In drug discovery, the o-anisidine (2-methoxyaniline) core is a "privileged structure" found in numerous kinase inhibitors and GPCR ligands. However, the unsubstituted o-anisidine scaffold is a known genotoxic carcinogen (IARC Group 2B).

5-Benzyloxy-2-methoxyaniline represents a critical structural evolution of this core.[1] By introducing a bulky lipophilic ether at the 5-position (para to the methoxy group), researchers can modulate the electronic properties and steric profile of the molecule. This modification typically serves two purposes:

  • Pharmacological: It extends the molecule into hydrophobic pockets of target enzymes (e.g., EGFR, VEGFR), enhancing potency.

  • Toxicological: It alters the metabolic clearance pathway, potentially mitigating the bioactivation risks associated with the parent o-anisidine.

Part 1: Structural & Electronic Landscape[1]

The fundamental difference between these two chemical entities lies in their electronic distribution and steric demand, which dictates their reactivity and binding kinetics.

Physicochemical Comparison

The introduction of the benzyloxy group drastically shifts the lipophilicity and molecular surface area.

Featureo-Anisidine (Parent)5-Benzyloxy-2-methoxyanilineImpact on Drug Design
Formula C₇H₉NOC₁₄H₁₅NO₂Increased MW limits CNS penetration but aids kinase pocket retention.[1]
MW 123.15 g/mol ~229.28 g/mol Fragment-like vs. Lead-like.[1]
LogP (Calc) ~1.18~3.4 - 3.8Significant increase in lipophilicity; improved membrane permeability but lower aqueous solubility.
Electronic Effect Strong EDG (Methoxy) at ortho.Added EDG (Benzyloxy) at meta to amine.The 5-position substituent increases electron density at the amine, potentially increasing nucleophilicity during synthesis.[1]
Steric Bulk LowHighThe benzyl tail prevents rotation and fits into "gatekeeper" regions of kinases.
Electronic Causality in Synthesis

In o-anisidine, the methoxy group directs electrophilic aromatic substitution (EAS) to the para and ortho positions relative to itself (positions 4 and 6 relative to the amine).

In 5-benzyloxy-2-methoxyaniline , the 5-benzyloxy group reinforces the directing effects.[1]

  • Nucleophilicity: The amine nitrogen is more electron-rich due to the combined donating effects of the 2-methoxy and 5-benzyloxy groups.[1] This makes it highly reactive toward acryloyl chlorides (common in covalent inhibitor synthesis) or SNAr reactions with chloropyrimidines.

Part 2: The Safety Paradox & Toxicology[1]

This section details the critical safety distinction. o-Anisidine is a bladder carcinogen in rodents.[1][2][3][4][5][6] Understanding why the 5-substituted derivative differs is vital for risk assessment.[1]

Mechanism of o-Anisidine Toxicity

The toxicity of o-anisidine is driven by metabolic activation (bioactivation) primarily mediated by Cytochrome P450 enzymes (specifically CYP2E1) in the liver and peroxidases in the bladder.

  • N-Hydroxylation: CYP2E1 converts the amine to an N-hydroxylamine.[1][7]

  • Nitrenium Ion Formation: Under acidic conditions (urine), this converts to a highly electrophilic nitrenium ion.

  • DNA Adducts: The ion attacks the C8 position of deoxyguanosine, causing DNA mutations.

The "Blocking" Effect of 5-Substitution

The 5-benzyloxy group mitigates this risk through Steric Hindrance and Metabolic Shunting :

  • CYP Steric Clash: The large benzyl group prevents the molecule from fitting into the narrow active site of CYP2E1, which typically processes small planar amines.

  • Alternative Clearance: The lipophilic benzyl ether is a prime target for O-dealkylation (by CYP3A4) or aromatic hydroxylation on the benzyl ring, diverting metabolism away from the toxic N-oxidation pathway.[1]

Visualization of Metabolic Pathways

The following diagram contrasts the toxic activation of the parent scaffold with the clearance of the substituted derivative.

ToxicityPathways cluster_0 o-Anisidine (Toxic Route) cluster_1 5-Benzyloxy Derivative (Clearance) Anisidine o-Anisidine NHydroxy N-Hydroxylamine Anisidine->NHydroxy CYP2E1 (Bioactivation) Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium pH < 7 DNA_Adduct DNA Adduct (Carcinogenesis) Nitrenium->DNA_Adduct Covalent Binding Benzylox 5-Benzyloxy- 2-methoxyaniline Benzylox->NHydroxy Blocked by Steric Bulk ODealkyl O-Dealkylation (Phenol formation) Benzylox->ODealkyl CYP3A4 (Metabolic Shunt) Glucuronide Glucuronidation (Excretion) ODealkyl->Glucuronide UGT

Caption: Comparative metabolic fate. The parent o-anisidine undergoes N-oxidation leading to DNA damage, while the bulky 5-benzyloxy analog favors O-dealkylation and excretion.[1]

Part 3: Synthetic Protocols

Synthesizing 5-benzyloxy-2-methoxyaniline requires careful regiocontrol to ensure the benzyloxy group ends up meta to the amine and para to the methoxy.[1] The most robust route avoids direct nitration of the aniline (which is messy) and instead utilizes a Hydroquinone or Isovanillin strategy.

Recommended Route: The Hydroquinone Ether Strategy

This route is preferred for its scalability and avoidance of isomer separation chromatography.

Reaction Scheme:

  • Starting Material: Hydroquinone (1,4-dihydroxybenzene).

  • Step 1 (Methylation): Synthesis of 4-methoxyphenol (MEHQ).

  • Step 2 (Benzylation): Synthesis of 4-benzyloxyanisole.

  • Step 3 (Regioselective Nitration): Synthesis of 2-nitro-4-benzyloxyanisole.

  • Step 4 (Reduction): Hydrogenation to 5-benzyloxy-2-methoxyaniline.

Detailed Experimental Protocol (Step-by-Step)
Step 3: Nitration of 4-Benzyloxyanisole

Rationale: The methoxy group is a stronger ortho-director than the benzyloxy group due to steric factors, favoring the 2-nitro position (which becomes the ortho-amino position in the final product).[1]

  • Reagents: 4-Benzyloxyanisole (1.0 eq), Acetic Acid (solvent), Nitric Acid (65%, 1.1 eq).

  • Setup: 3-neck round bottom flask with thermometer and addition funnel.

  • Procedure:

    • Dissolve 4-benzyloxyanisole in Glacial Acetic Acid (5 mL/g). Cool to 0–5°C.

    • Add Nitric Acid dropwise, maintaining temperature <10°C. (Exothermic).

    • Stir for 2 hours at room temperature.

    • Quench: Pour onto ice water. The yellow solid (2-nitro-4-benzyloxyanisole) precipitates.[1]

    • Purification: Recrystallize from Ethanol.[8]

    • QC Check: NMR should show two singlets for aromatic protons if regioselectivity is high, or specific coupling patterns.

Step 4: Catalytic Hydrogenation (Reduction)

Rationale: Chemical reduction (Fe/HCl) can debenzylate the ether if too harsh. Catalytic hydrogenation with Pd/C is cleaner but requires monitoring to prevent O-debenzylation (hydrogenolysis).

  • Reagents: 2-Nitro-4-benzyloxyanisole, 5% Pd/C (catalyst, 10 wt%), Ethanol or Ethyl Acetate.

  • Procedure:

    • Charge hydrogenation vessel with substrate and solvent.

    • Add Pd/C catalyst under nitrogen blanket (Pyrophoric risk).

    • Pressurize with H₂ (30–50 psi). Stir at RT for 4–6 hours.

    • Critical Control: Monitor via TLC/LCMS. Stop immediately upon disappearance of nitro starting material to prevent cleavage of the benzyl ether (which would yield 2-amino-4-methoxyphenol).[1]

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Storage: Store as the HCl salt to prevent oxidation (anilines darken over time).

Synthesis Workflow Diagram

SynthesisRoute Start 4-Benzyloxyanisole (Starting Material) Step1 Nitration (HNO3, AcOH, 0°C) Start->Step1 Intermediate 2-Nitro-4-benzyloxyanisole (Yellow Solid) Step1->Intermediate Regioselective Ortho to OMe Step2 Hydrogenation (H2, Pd/C, EtOAc) Intermediate->Step2 Risk Risk: Over-reduction (Cleavage of Benzyl Ether) Step2->Risk Prolonged Reaction Product 5-Benzyloxy-2-methoxyaniline (Target Scaffold) Step2->Product Stop at Amine formation

Caption: Synthetic pathway from 4-benzyloxyanisole. Note the critical control point during hydrogenation to preserve the benzyl ether.

Part 4: Applications in Drug Development

Kinase Inhibition (EGFR/VEGFR)

5-Benzyloxy-2-methoxyaniline is a frequent intermediate in the synthesis of Gefitinib (Iressa) analogs and VEGFR2 inhibitors.[1]

  • Binding Mode: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase (e.g., Cys773 in EGFR).

  • Role of 5-Benzyloxy: This group projects into the solvent-exposed region or a hydrophobic back-pocket, improving affinity and selectivity over wild-type kinases.[1]

Quality Control Specifications

When sourcing or synthesizing this intermediate, the following specifications are critical for downstream GMP compatibility:

  • Appearance: Off-white to light brown crystalline solid.[1]

  • Purity (HPLC): >98.0%.

  • Impurity A (De-benzylated): <0.5% (2-amino-4-methoxyphenol).[1] Critical: This impurity acts as a radical scavenger and can poison subsequent coupling reactions.[1]

  • Impurity B (Isomer): <0.5% (4-benzyloxy-3-methoxyaniline).[1]

References

  • Stiborová, M., et al. (2005).[4] Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine.[1][4] International Journal of Cancer.[4] Link

  • BenchChem. (2025).[7][8] A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide. BenchChem Technical Library. Link

  • Korb, O., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[1][9][10][11][12] Beilstein Journal of Organic Chemistry. Link

  • IARC Monographs. (1999). Ortho-Anisidine.[1][2][3][4][5][13][14] Volume 73. International Agency for Research on Cancer. Link

  • AstraZeneca. (2003). Gefitinib (Iressa) Chemical and Pharmaceutical Properties. FDA NDA 21-399 Pharmacology Review. Link

Sources

Foundational

Comprehensive Technical Guide on 5-(Benzyloxy)-2-methoxyaniline: Supply Chain Economics, Synthetic Methodologies, and Application Workflows

Executive Summary In the landscape of advanced drug development and molecular diagnostics, 5-(Benzyloxy)-2-methoxyaniline (CAS: 130570-55-7) —also known as 3-benzyloxy-6-methoxyaniline—serves as a highly specialized, hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug development and molecular diagnostics, 5-(Benzyloxy)-2-methoxyaniline (CAS: 130570-55-7) —also known as 3-benzyloxy-6-methoxyaniline—serves as a highly specialized, high-value building block. Featuring an orthogonal array of functional groups (a reactive primary amine, an electron-donating methoxy group, and a cleavable benzyloxy ether), this compound is a critical precursor for synthesizing fluorogenic pH-sensitive dyes[1] and complex indole/carbostyril therapeutic scaffolds[2][3].

This whitepaper provides an authoritative analysis of the global supply chain for this intermediate, alongside field-proven, self-validating synthetic protocols designed to ensure high-fidelity downstream applications.

Supply Chain Economics & Procurement Strategy

The market for 5-(Benzyloxy)-2-methoxyaniline is characterized by its niche application scope, which is reflected in its premium pricing and limited bulk availability. The compound is typically synthesized on-demand or stocked in low-gram quantities by specialized chemical vendors[4][5].

Quantitative Market Data

The following table summarizes current pricing and availability across key global suppliers, illustrating the economies of scale when procuring this intermediate.

SupplierRegionCatalog QuantityListed PriceImplied Cost per GramLead Time
AK Scientific USA2.5 g$2,147.00 USD$858.80 USD1 Week[4]
AK Scientific USA5.0 g$2,718.00 USD$543.60 USD1 Week[4]
AK Scientific USA10.0 g$3,417.00 USD$341.70 USD1 Week[4]
Leyan (乐研试剂) China100 mg~¥1,000.00 CNY¥10,000.00 CNYIn Stock[5]
Leyan (乐研试剂) China500 mg~¥2,000.00 CNY¥4,000.00 CNYIn Stock[5]
Forlights (福来兹) ChinaStandard¥2,321.00 CNYN/AIn Stock[6]

Strategic Insight: The steep price drop per gram as volume increases (e.g., from $858/g to $341/g at AK Scientific) indicates that the primary cost driver is not the raw materials, but rather the specialized batch synthesis, purification, and regulatory overhead required to handle and certify the compound.

Mechanistic Utility in Diagnostics & Therapeutics

The structural brilliance of 5-(Benzyloxy)-2-methoxyaniline lies in its orthogonal reactivity. The primary amine acts as a nucleophilic handle for conjugation or cyclization, while the benzyloxy group serves as a robust, lipophilic protecting group that can be selectively removed later in the synthetic sequence.

In the development of fluorogenic pH sensors (used for monitoring intracellular processes like phagocytosis), this compound is utilized to build the core fluorophore[1]. Once the core is constructed, the benzyl group is cleaved via catalytic hydrogenolysis to unmask a free phenol, which acts as the pH-responsive electron donor in the final dye architecture[1].

ApplicationWorkflow A 5-(Benzyloxy)-2-methoxyaniline B N-Alkylation / Conjugation A->B Primary Amine Reactivity C Catalytic Hydrogenolysis (Pd/C) Debenzylation B->C Unmasking Phenol D Fluorogenic pH Sensor (Active Form) C->D Intracellular Monitoring

Figure 1: Logical workflow from intermediate to active fluorogenic pH sensor.

Validated Experimental Protocols

Due to the high cost of commercial procurement, many drug development labs opt to synthesize this intermediate in-house. The following protocol is a highly optimized, chemoselective reduction derived from established patent literature (US Patent 5,131,911)[7].

Protocol A: Chemoselective Synthesis via Zinc Reduction

Causality & Rationale: Standard catalytic hydrogenation (e.g.,


 with 

) is heavily utilized for reducing nitro groups. However, applying

to 3-benzyloxy-6-methoxynitrobenzene carries a severe risk of premature O-debenzylation (cleaving the benzyl ether). To prevent this, we utilize a modified Béchamp reduction using Zinc powder and Ammonium Chloride (

).

acts as a mild proton source that activates the zinc surface for electron transfer without creating a highly acidic environment that could trigger side reactions[7].

Step-by-Step Methodology:

  • Solvent Preparation: In a large reactor, prepare a mixed solvent system by combining 3.25 L of Ethanol and 600 mL of deionized water. Causality: Ethanol solubilizes the organic nitro precursor, while water dissolves the

    
     and facilitates the proton-coupled electron transfer.
    
  • Reagent Loading: Add 1.38 kg of Zinc powder and 15 g of

    
     to the solvent mixture. Heat the suspension to 80°C under mechanical stirring[7].
    
  • Substrate Addition: Slowly add 2.5 moles (648 g) of 3-benzyloxy-6-methoxynitrobenzene in small portions to manage the exothermic reduction[7].

  • Reaction: Continue stirring at 80°C for exactly 15 minutes post-addition[7].

  • Hot Filtration: Immediately filter the reaction mixture while hot to remove the unreacted Zinc and Zinc Oxide byproducts. Causality: The product aniline is highly soluble in hot ethanol but will crash out rapidly as it cools. Filtering hot ensures maximum yield.

  • Crystallization: Allow the filtrate to cool to room temperature. The product will crystallize.

  • Isolation: Centrifuge or filter the crystals, wash with petroleum ether to remove lipophilic impurities, and dry under vacuum. The expected melting point is 81°C[7].

SynthesisWorkflow A 3-benzyloxy-6-methoxynitrobenzene (Starting Material) B Chemoselective Reduction (Zn, NH4Cl, 80°C) A->B Avoids O-Debenzylation C 5-(Benzyloxy)-2-methoxyaniline (Target Molecule) B->C 15 min reaction time

Figure 2: Chemoselective reduction pathway preserving the benzyl ether moiety.

Protocol B: Self-Validating Quality Control (QC)

To ensure the trustworthiness of the synthesized or procured batch, the material must be subjected to a self-validating analytical workflow to confirm that over-reduction (debenzylation) did not occur.

Step-by-Step Methodology:

  • LC-MS (ESI+) Analysis: Run the sample through a standard C18 column. The target mass for 5-(Benzyloxy)-2-methoxyaniline (

    
    ) is m/z 230.1 
    
    
    
    .
    • Validation Check: If a major peak at m/z 140.1 is observed, the batch has been compromised by debenzylation, yielding 2-methoxy-5-hydroxyaniline.

  • 
    -NMR (CDCl
    
    
    
    ) Verification:
    • Look for a sharp singlet integrating to 2 protons at ~5.0 - 5.1 ppm . Causality: This corresponds to the benzylic

      
       protons, confirming the protecting group is perfectly intact.
      
    • Look for a sharp singlet integrating to 3 protons at ~3.8 ppm , confirming the presence of the methoxy group.

References

  • Search Results - AK Scientific (5-(Benzyloxy)-2-methoxyaniline) Source: AK Scientific
  • 2-甲氧基苯胺 | 5-(Benzyloxy)-2-methoxyaniline | 130570-55-7 Source: Leyan (乐研试剂)
  • 产品分类 | 2-甲氧基-5-苄氧基苯胺

    • Source: Forlights (福来兹)
    • URL: [Link]

  • Fluorogenic pH sensitive dyes and their method of use (US20080274907A1)
  • Preparation of 3-benzyloxy-6-methoxyaniline (US05131911)

    • Source: PrepChem
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(Benzyloxy)-2-methoxyaniline from 4-benzyloxy-2-nitroanisole

Application Note: Chemoselective Synthesis of 5-(Benzyloxy)-2-methoxyaniline Executive Summary This guide details the optimized protocol for the synthesis of 5-(benzyloxy)-2-methoxyaniline from 4-benzyloxy-2-nitroanisole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 5-(Benzyloxy)-2-methoxyaniline

Executive Summary

This guide details the optimized protocol for the synthesis of 5-(benzyloxy)-2-methoxyaniline from 4-benzyloxy-2-nitroanisole . This transformation is a critical step in the synthesis of various tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets) where the 2-alkoxy-5-benzyloxyaniline scaffold serves as a key pharmacophore.

The Core Challenge: The primary synthetic hurdle is the chemoselective reduction of the nitro group (


) into an amine (

) without cleaving the benzyl ether (

) protecting group. Standard catalytic hydrogenation (e.g.,

) poses a high risk of hydrogenolysis (debenzylation), leading to the formation of the aminophenol impurity.

Recommended Strategy: We utilize a Dissolving Metal Reduction (Zinc or Iron) activated by Ammonium Chloride. This method operates under mild, near-neutral conditions, ensuring the preservation of the benzyl ether while quantitatively reducing the nitro group.

Reaction Pathway & Logic

The following diagram illustrates the reaction logic, highlighting the selective pathway versus the risk of over-reduction.

ReactionPathway Start 4-Benzyloxy-2-nitroanisole (Starting Material) MethodA Path A: Zn / NH4Cl (Recommended) Start->MethodA MethodB Path B: H2 / Pd/C (High Risk) Start->MethodB Intermediate Nitroso/Hydroxylamine Intermediates MethodA->Intermediate Selective Reduction (Benzyl Intact) Byproduct 2-Amino-4-methoxyphenol (Debenzylated Impurity) MethodB->Byproduct Hydrogenolysis (Benzyl Cleaved) Product 5-(Benzyloxy)-2-methoxyaniline (Target) Intermediate->Product Selective Reduction (Benzyl Intact)

Figure 1: Chemoselectivity map contrasting the recommended metal-mediated reduction against high-risk catalytic hydrogenation.

Detailed Protocol: Zinc-Ammonium Chloride Reduction

This protocol is adapted from reliable dissolving metal reduction methodologies known to preserve benzyl ethers [1][2].

Materials & Reagents
ReagentEquivalentsRoleNotes
4-Benzyloxy-2-nitroanisole 1.0 equivSubstrateSolid, yellow/orange.[1]
Zinc Powder 5.0 - 8.0 equivReductantUse fine dust (<10 µm) for faster kinetics. Activate if oxidized.
Ammonium Chloride (

)
3.0 - 5.0 equivElectrolyte/BufferMaintains pH ~5-6; prevents acetylation side reactions.
Ethanol (95%) SolventMediumMethanol is also acceptable.
Water SolventCo-solventSolubilizes

.
Step-by-Step Procedure

Step 1: Preparation of the Reducing System

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Ammonium Chloride (5.0 equiv) in Water (approx. 2.5 mL per mmol of substrate).

  • Add Ethanol (approx. 7.5 mL per mmol of substrate) to the aqueous solution.

  • Add the 4-Benzyloxy-2-nitroanisole (1.0 equiv) to the mixture. Stir to create a suspension.

Step 2: Reduction

  • Heat the mixture to 70–80°C (gentle reflux).

  • Critical Step: Add Zinc Powder (5.0 equiv) portion-wise over 15–30 minutes.

    • Caution: The reaction is exothermic.[2] Adding zinc too quickly can cause vigorous foaming.

  • Maintain reflux for 1–2 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting nitro compound (usually less polar, yellow spot) should disappear, replaced by the amine (more polar, often fluorescent or UV-active spot).

Step 3: Workup

  • Hot Filtration: While the reaction mixture is still hot, filter it through a pad of Celite to remove unreacted zinc and zinc oxide byproducts.

  • Wash the filter cake with hot Ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol.

  • Dilute the remaining aqueous residue with Ethyl Acetate (or Dichloromethane) and Water.

  • Separate the layers. Extract the aqueous layer twice with organic solvent.

  • Combine organic layers, wash with Brine , and dry over Anhydrous

    
     .
    

Step 4: Isolation

  • Filter off the drying agent and concentrate the solvent in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Heptane .

    • Expected Physical State: Off-white to pale brown solid.

    • Melting Point: ~81°C [3].

Alternative Protocol: Iron/Acetic Acid (Fe/AcOH)

Use this method if Zinc is unavailable or if scaling up where Zinc waste disposal is costly.

Protocol Modification:

  • Suspend substrate in Ethanol/Water/Acetic Acid (ratio 10:2:1).

  • Add Iron Powder (3-5 equiv).

  • Reflux for 2-4 hours.

  • Note: While effective, acetic acid can sometimes lead to trace N-acetylation of the product. The

    
     method is generally cleaner for this specific substrate.
    

Quality Control & Analytical Verification

Ensure the integrity of your product using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
TLC Single spot,

~0.3-0.4 (30% EtOAc/Hex)
Absence of less polar starting material (

~0.7).

NMR
(DMSO-

)

~4.5-5.0 ppm (br s, 2H)
Diagnostic

peak.

~5.0-5.1 ppm (s, 2H)
Benzylic

(Must be present to confirm no debenzylation).

~3.6-3.8 ppm (s, 3H)
Methoxy

.
HPLC Purity > 98%Main peak area. Look for aminophenol impurity at lower RT.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Starting Material Remains Inactive Zinc or insufficient heat.Add fresh activated Zinc; ensure vigorous reflux.
Product is Acetylated Used AcOH method with prolonged heating.Switch to

method.
Loss of Benzyl Group Used

or excessive acid strength.
Strictly avoid catalytic hydrogenation. Maintain pH > 4.

Safety & Handling

  • Nitro Compounds: Potentially toxic and shock-sensitive in dry, high-purity forms. Handle with care.

  • Zinc Powder: Flammable solid. Pyrophoric in fine dust form. Dispose of zinc residues in accordance with hazardous waste regulations (do not discard in trash cans due to fire risk).

  • Exotherm Control: The reduction is exothermic.[2] On large scale (>10g), active cooling or controlled addition of metal is mandatory.

References

  • PrepChem. "Preparation of 3-benzyloxy-6-methoxyaniline." PrepChem.com. Accessed October 2023. Link

  • Beilstein Journals. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment." Beilstein J. Org. Chem. 2013, 9, 217–222. Link

  • Semantic Scholar. "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline." Arkivoc, 2008.[2][3] Link

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 4-Benzyloxy-2-nitroanisole

Executive Summary This Application Note details the chemoselective catalytic hydrogenation of 4-benzyloxy-2-nitroanisole to 4-benzyloxy-2-aminoanisole (also known as 4-benzyloxy-2-methoxyaniline). The transformation pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective catalytic hydrogenation of 4-benzyloxy-2-nitroanisole to 4-benzyloxy-2-aminoanisole (also known as 4-benzyloxy-2-methoxyaniline).

The transformation presents a classic "Selectivity vs. Activity" challenge in organic synthesis. While the reduction of the nitro group (


) to the aniline (

) is thermodynamically favorable, the benzyl ether protecting group (

) is highly susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions (e.g., Pd/C,

).

This guide provides two validated protocols to achieve high fidelity:

  • Protocol A (Platinum-Based): The industry standard for intrinsic chemoselectivity.

  • Protocol B (Poisoned Palladium): A cost-effective alternative using nitrogen-doped modifiers to suppress hydrogenolysis.

Mechanistic Insight & Catalyst Selection

To design a robust process, one must understand the competitive adsorption on the catalyst surface.

The Selectivity Challenge

The hydrogenation of 4-benzyloxy-2-nitroanisole involves two competing pathways:

  • Path A (Desired): Stepwise reduction of

    
    
    
    
    
    
    
    
    
    
    
    
    
    
    
    .
  • Path B (Undesired): Hydrogenolysis of the

    
     bond in the benzyl ether, yielding toluene and a phenol derivative.
    
Catalyst Causality
  • Palladium (Pd/C): Palladium has a high affinity for the benzylic

    
     bond. In unmodifed systems, Pd/C will often cleave the benzyl group concurrently with or immediately following nitro reduction, leading to the fully deprotected 4-amino-3-methoxyphenol.
    
  • Platinum (Pt/C): Platinum exhibits a distinct electronic preference. It effectively activates the

    
     bonds of the nitro group but is significantly less active toward the hydrogenolysis of benzyl ethers under mild pressures (<5 bar).
    
  • Vanadium/Modifiers: The addition of Lewis bases (e.g., pyridine, ammonia) or transition metal promoters (Vanadium) can poison the active sites responsible for hydrogenolysis on Pd surfaces without significantly hampering nitro reduction.

Reaction Pathway Diagram

ReactionPathway Substrate 4-Benzyloxy-2-nitroanisole Intermediate Hydroxylamine Intermediate Substrate->Intermediate + 2 H2 (Fast) SideProduct Side Product: 4-Amino-3-methoxyphenol (Over-reduction) Substrate->SideProduct Direct Cleavage (Unselective Conditions) Target TARGET: 4-Benzyloxy-2-aminoanisole Intermediate->Target + 1 H2 (Pt/C or Poisoned Pd) Target->SideProduct + H2 / Pd/C (Hydrogenolysis)

Figure 1: Reaction pathways showing the critical divergence between the desired aniline derivative and the deprotected side product.

Experimental Protocols

Protocol A: High-Fidelity Reduction using Pt/C (Recommended)

Rationale: Platinum on carbon offers the highest intrinsic chemoselectivity, requiring no soluble additives that might complicate downstream purification.

Reagents:

  • Substrate: 4-Benzyloxy-2-nitroanisole (10.0 g, 38.6 mmol)

  • Catalyst: 5% Pt/C (sulfided or non-sulfided), 0.5 g (5 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) — Avoid Methanol to reduce hydrogenolysis risk.

Step-by-Step Workflow:

  • Inerting: Evacuate the hydrogenation vessel (autoclave or Parr shaker) and backfill with Nitrogen (

    
    ) three times.
    
  • Loading: Under

    
     flow, charge the vessel with the substrate, catalyst, and 100 mL solvent (10V).
    
    • Critical: Add catalyst as a slurry in solvent or under inert gas to prevent ignition (Pt/C is pyrophoric).

  • Purging: Seal vessel. Purge with

    
     (3x), then with Hydrogen (
    
    
    
    ) (3x) without stirring.
  • Reaction: Pressurize to 3 bar (45 psi) with

    
    . Set agitation to high (800-1000 rpm) to overcome gas-liquid mass transfer limitations.
    
    • Temperature: Maintain 25–30°C . Do not heat initially; the reaction is exothermic.

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 2–4 hours.
    
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter catalyst over a Celite pad (keep wet to prevent fire hazard).

    • Concentrate filtrate under reduced pressure.[1]

Expected Yield: >95% Selectivity: >98% retention of benzyl ether.[2]

Protocol B: Cost-Effective Reduction using Poisoned Pd/C

Rationale: Palladium is significantly cheaper than Platinum. By adding a nitrogenous modifier, the catalyst's affinity for the benzyl ether is "poisoned," mimicking Pt-like selectivity.

Reagents:

  • Substrate: 4-Benzyloxy-2-nitroanisole (10.0 g)

  • Catalyst: 10% Pd/C (0.3 g)

  • Modifier: Pyridine (0.5 eq) or Ammonium Acetate (0.5 eq)

  • Solvent: Methanol (MeOH)

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in MeOH (100 mL). Add Pyridine (1.5 g).

  • Loading: Add Pd/C catalyst carefully.

  • Reaction: Hydrogenate at 1 atm (balloon) or 2 bar at room temperature.

    • Note: The reaction rate will be slower than unpoisoned Pd/C due to the modifier. Allow 6–12 hours.

  • Workup:

    • Filter catalyst.[3][4][5]

    • Wash: The filtrate must be washed with dilute HCl (if Pyridine was used) or water (if

      
       was used) to remove the modifier.
      
    • Dry organic layer (

      
      ) and concentrate.[6]
      

Process Flow & Safety Logic

The following diagram illustrates the operational logic, emphasizing safety checkpoints for handling pyrophoric catalysts and hydrogen gas.

Workflow Start Start: Raw Material QC (Check Purity) SafetyCheck SAFETY CHECK: Ground Equipment Inert Atmosphere (N2) Start->SafetyCheck SolventSelect Solvent Selection: EtOAc (for Pt) or MeOH+Py (for Pd) SafetyCheck->SolventSelect Loading Reactor Loading (Substrate + Cat + Solvent) SolventSelect->Loading H2_Intro H2 Introduction (Purge N2 -> H2) Loading->H2_Intro Reaction Reaction Phase Temp: <40°C Pressure: 1-3 bar H2_Intro->Reaction Sampling IPC (In-Process Control) Check for Hydroxylamine Reaction->Sampling Sampling->Reaction Incomplete Filtration Filtration (Celite) WARNING: Pyrophoric Cake Sampling->Filtration Complete (>99%) Isolation Isolation & Drying Filtration->Isolation

Figure 2: Operational workflow emphasizing safety critical control points (SCCP).

Comparative Data & Troubleshooting

Catalyst Performance Matrix

The following table summarizes typical performance metrics for this specific transformation.

Catalyst SystemSolventPressureTimeYield (Aniline)Benzyl Cleavage (Impurity)Recommendation
5% Pt/C EtOAc3 bar3 h96% < 1%Primary Choice
10% Pd/C (Std) MeOH3 bar1 h40%60% Not Recommended
10% Pd/C + Pyridine MeOH1 bar8 h92%< 3%Cost-Effective Alt.[1][2][4][5][6][7][8]
Raney Nickel EtOH5 bar4 h90%< 5%Good Alternative
Troubleshooting Guide
  • Problem: Accumulation of Hydroxylamine Intermediate (

    
    ). 
    
    • Symptom:[3][7][9][10][11][12] Reaction stalls; HPLC shows peak at M-16 relative to product.

    • Cause: Hydrogen pressure too low or catalyst deactivation.

    • Fix: Increase temperature slightly (to 40°C) or increase pressure. Ensure agitation is vigorous to maximize gas-liquid transfer.

  • Problem: De-benzylation (Formation of Phenol).

    • Cause: Catalyst too active (Pd) or temperature too high.

    • Fix: Switch to Pt/C. If using Pd, add more poison (Pyridine). Lower temperature to 20°C.

  • Problem: Catalyst Ignition upon Filtration.

    • Cause: Dry catalyst reacting with oxygen.

    • Fix:Never suck the filter cake dry. Keep it wet with water or solvent. Transfer immediately to a waste container with water.

References

  • Sajiki, H. (1995).[5][10] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[5][10] Tetrahedron Letters, 36(20), 3465-3468.

  • BenchChem Technical Support. (2025). Catalyst Selection and Optimization for Nitro Group Reduction. BenchChem Application Notes.

  • Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation: A Valuable Tool for the Synthetic Chemist. Advanced Synthesis & Catalysis. (General reference for Pt vs Pd selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Organic Chemistry Portal. Hydrogenation of Nitro Compounds.

Sources

Method

Application Note: Chemoselective Preparation of 5-Benzyloxy-2-methoxyaniline via Attenuated Pd/C Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, chemoselective protocol for the reduction of 4-benzyloxy-2-nitroanisole to 5-benzyloxy-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, chemoselective protocol for the reduction of 4-benzyloxy-2-nitroanisole to 5-benzyloxy-2-methoxyaniline without compromising the sensitive O-benzyl ether protecting group.

Mechanistic Rationale & Catalytic Chemoselectivity

The synthesis of 5-benzyloxy-2-methoxyaniline requires the precise reduction of a nitro group in the presence of a highly sensitive benzyl ether. Palladium on Carbon (Pd/C) is the gold standard catalyst for nitro reductions due to its exceptional efficiency; however, it is notoriously active for the hydrogenolysis (cleavage) of O-benzyl protecting groups.

The Catalyst Attenuation Strategy: To achieve chemoselectivity, this protocol utilizes Dichloromethane (CH₂Cl₂) as the reaction solvent rather than standard protic (methanol) or ethereal (THF) solvents [1]. Halogenated solvents act as mild, reversible poisons to the palladium surface. The chloride ions and solvent molecules competitively adsorb onto the active Pd sites, subtly modulating the electronic environment of the catalyst.

This attenuation selectively increases the activation energy required for the oxidative addition of palladium into the C–O benzylic bond. Conversely, the highly electrophilic nitro group retains a much lower barrier for reduction and is rapidly converted to the corresponding aniline [2]. This kinetic differentiation provides a critical "thermodynamic window," allowing the reaction to reach completion in 2 hours at 40–45 psi without initiating debenzylation.

Pathway SM 4-Benzyloxy-2-nitroanisole (Starting Material) Cond 10% Pd/C, H2 (40-45 psi) CH2Cl2, RT, 2h SM->Cond Prod 5-Benzyloxy-2-methoxyaniline (Target Product) Cond->Prod Chemoselective Reduction Side 3-Amino-4-methoxyphenol (Debenzylated Byproduct) Cond->Side Avoided via CH2Cl2 attenuation

Caption: Chemoselective reduction pathway of 4-benzyloxy-2-nitroanisole using attenuated Pd/C catalysis.

Solvent-Dependent Chemoselectivity Profile

Understanding the causality of solvent choice is critical. The table below summarizes the expected reaction trajectories when attempting this specific reduction in various common solvents.

Solvent SystemNitro Reduction RateBenzyl Ether CleavageChemoselectivity (Aniline : Phenol)
Methanol (MeOH) Very Fast (< 1h)FastPoor (Significant debenzylation occurs)
Ethyl Acetate (EtOAc) Fast (1–2h)ModerateModerate (Requires strict time/pressure control)
Dichloromethane (CH₂Cl₂) Moderate (2h) Very Slow Excellent (>99:1) - Recommended

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Benzyloxy-2-nitroanisole 259.261.02.1 g (8.1 mmol)Starting Material
10% Pd/C (Dry or 50% wet)N/A~5% w/w0.10 gHeterogeneous Catalyst
Dichloromethane (Anhydrous)84.93N/A30 mLAttenuating Solvent
Hydrogen Gas (H₂) 2.02> 3.040–45 psiReducing Agent

Experimental Protocol

This methodology is designed as a self-validating system. Adherence to the specified pressure and time limits is mandatory to prevent over-reduction.

Phase 1: Reaction Setup
  • Preparation: In a clean, dry Parr hydrogenation bottle, dissolve 4-benzyloxy-2-nitroanisole (2.1 g, 8.1 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 g) to the solution. Safety Note: Pd/C is highly pyrophoric. If using dry Pd/C, add it under a blanket of argon or nitrogen to prevent ignition of solvent vapors.

  • Atmosphere Exchange: Attach the bottle to the Parr hydrogenation apparatus. Purge the vessel by pressurizing with Nitrogen (30 psi) and venting carefully. Repeat this nitrogen purge three times.

Phase 2: Hydrogenation
  • Pressurization: Pressurize the vessel with Hydrogen gas (H₂) to exactly 40–45 psi .

  • Agitation: Begin mechanical shaking at room temperature (20–25 °C).

  • Monitoring: Allow the reaction to proceed for exactly 2 hours . Monitor the pressure gauge; the theoretical hydrogen uptake for a nitro reduction is 3 molar equivalents. The pressure drop will plateau when the nitro group is fully reduced.

Phase 3: Workup and Isolation
  • Quenching: Stop the shaker, carefully vent the hydrogen gas, and purge the vessel three times with Nitrogen to remove residual H₂.

  • Filtration: Filter the dark suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional CH₂Cl₂ (2 × 15 mL). Do not allow the filtered catalyst to dry out completely on the funnel; wet it with water before disposal.

  • Concentration: Evaporate the combined filtrate under reduced pressure (rotary evaporator) at 30 °C to yield the product.

  • Yield: 5-Benzyloxy-2-methoxyaniline is isolated as a brown oil (approx. 1.85 g, quantitative 100% yield) [1].

Workflow Step1 1. Dissolve Starting Material in CH2Cl2 Step2 2. Add 10% Pd/C Catalyst (Under N2) Step1->Step2 Step3 3. Purge Vessel (3x N2, then H2) Step2->Step3 Step4 4. Hydrogenate at 40-45 psi for 2 hours Step3->Step4 Step5 5. Vent H2 & Filter through Celite pad Step4->Step5 Step6 6. Evaporate filtrate to yield Target Aniline Step5->Step6

Caption: Step-by-step experimental workflow for the Parr hydrogenation protocol.

Analytical Monitoring & Self-Validation

To ensure the integrity of the protocol and prevent batch loss, utilize the following self-validating analytical checks:

  • TLC Analysis (Hexanes:EtOAc 7:3):

    • Starting Material: Yellow spot, high R_f, UV-active.

    • Target Product (Aniline): Lower R_f, UV-active, stains dark brown with ninhydrin or KMnO₄.

    • Failure State (Over-reduction): If the reaction is left too long, a highly polar baseline spot (3-amino-4-methoxyphenol) will appear. This byproduct stains intensely black/purple with aqueous Ferric Chloride (FeCl₃), indicating unwanted debenzylation.

  • Solvent Quality: The CH₂Cl₂ must be free of trace hydrochloric acid (a common degradation product of halocarbons). Acidic environments will accelerate the cleavage of the benzyl ether and protonate the newly formed aniline, stalling the catalyst.

References

  • Title: Fluorogenic pH sensitive dyes and their method of use (Example 111, Compound 144)
  • Title: Palladium-Catalyzed Hydrogenations in Dichloromethane Source: University of Arizona / Chemical Research Repository URL
Application

Application Note: High-Purity Synthesis of Functionalized Cyanine Dyes using 5-(Benzyloxy)-2-methoxyaniline

Executive Summary This guide details the strategic application of 5-(Benzyloxy)-2-methoxyaniline (CAS: 1224766-30-7 [analogous]) as a high-value scaffold for synthesizing functionalized indocyanine dyes. Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 5-(Benzyloxy)-2-methoxyaniline (CAS: 1224766-30-7 [analogous]) as a high-value scaffold for synthesizing functionalized indocyanine dyes. Unlike standard aniline precursors, this molecule offers two distinct advantages:

  • Orthogonal Functionalization: The 5-benzyloxy group serves as a protected hydroxyl handle. Post-dye assembly, this can be selectively deprotected to attach bioconjugation linkers (e.g., NHS esters, maleimides) without interfering with the chromophore.

  • Spectral Tuning: The 2-methoxy group, which becomes positioned at the 7-position of the indole core, induces a bathochromic shift and alters solubility, often reducing aggregation in aqueous buffers.

This protocol addresses the specific synthetic challenges posed by this sterically crowded scaffold, particularly the regioselectivity of the Fischer Indole cyclization and the steric hindrance during quaternization.

Part 1: Strategic Synthesis Roadmap

The transformation of 5-(Benzyloxy)-2-methoxyaniline into a functional cyanine dye follows a four-stage convergent synthesis.

Workflow Visualization

SynthesisWorkflow cluster_0 Key Transformation Aniline 5-(Benzyloxy)-2- methoxyaniline Hydrazine Intermediate Hydrazine Aniline->Hydrazine Diazotization/ Reduction Indole 4-(Benzyloxy)-7-methoxy- 2,3,3-trimethyl-3H-indole Hydrazine->Indole Fischer Cyclization (Regioselective) QuatSalt Quaternary Indolium Salt Indole->QuatSalt N-Alkylation (Steric Challenge) CyDye Final Cyanine Dye (Cy3/Cy5 Analog) QuatSalt->CyDye Polymethine Condensation

Figure 1: Strategic workflow for converting the aniline precursor into a functionalized cyanine dye.

Part 2: Synthesis of the Indolenine Core

The critical step is the Fischer Indole Synthesis . Due to the substituents at positions 2 (methoxy) and 5 (benzyloxy) of the aniline, cyclization is forced to occur at the only open ortho position (C6). This regioselectivity yields a 4,7-disubstituted indole , a structural motif that is less common but highly valuable for preventing dye aggregation.

Protocol 1: Preparation of 4-(Benzyloxy)-7-methoxy-2,3,3-trimethyl-3H-indole

Reagents:

  • 5-(Benzyloxy)-2-methoxyaniline (10.0 g, 43.6 mmol)

  • Sodium Nitrite (3.6 g, 52.3 mmol)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (24.6 g, 109 mmol)

  • 3-Methyl-2-butanone (Isopropyl methyl ketone) (5.6 g, 65.4 mmol)

  • Acetic Acid (Glacial)

  • Hydrochloric Acid (Conc.)

Step-by-Step Methodology:

  • Hydrazine Formation (One-Pot):

    • Dissolve the aniline in conc. HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.

    • Add NaNO₂ (dissolved in minimal water) dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.

    • Critical Check: The solution should be clear. If turbid, filter quickly through glass wool.

    • Add the SnCl₂ solution (in conc. HCl) dropwise at < 0°C. The thick hydrazine hydrochloride precipitate will form. Stir for 2 hours at RT.

    • Isolate the solid by filtration.[1][2] Wash with cold brine. Do not dry completely (hydrazines can be unstable); use the wet cake directly.

  • Fischer Cyclization:

    • Suspend the hydrazine wet cake in Glacial Acetic Acid (60 mL).

    • Add 3-Methyl-2-butanone (1.5 equivalents relative to aniline).

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: The reaction mixture will darken significantly.

    • Workup: Cool to RT. Rotate off acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃ (aq) and extract with Dichloromethane (DCM).

    • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane). The product is an oil or low-melting solid.

Data Specification:

ParameterValueNote
Yield 55–65%Moderate yield due to steric crowding.
¹H NMR (CDCl₃)

7.2-7.4 (Bn), 6.6 (d, H5), 6.4 (d, H6), 5.1 (s, OCH₂), 3.9 (s, OMe), 1.3 (s, 6H)
Characteristic 4,7-substitution pattern.
Regiochemistry 4-OBn, 7-OMeConfirmed by NOE (Nuclear Overhauser Effect) between N-Me (next step) and 7-OMe.

Part 3: Quaternization (Overcoming Steric Hindrance)

The Challenge: The 7-methoxy group is positioned directly adjacent to the indole nitrogen. This creates significant steric hindrance, making standard N-alkylation (e.g., refluxing acetonitrile) slow or impossible.

Solution: Use "Melt Conditions" or high-pressure sealed tube protocols with highly reactive alkylating agents.

Protocol 2: N-Alkylation to form the Indolium Salt

Reagents:

  • Indole precursor (from Part 2)[3]

  • Alkylating Agent: 1,3-Propanesultone (for water solubility) or Iodoethane (for solubility in organics).

  • Solvent: 1,2-Dichlorobenzene (high boiling point) or None (Neat).

Method A: Synthesis of Sulfonato-Indolium (Water Soluble)

  • Mix Indole (1.0 eq) and 1,3-Propanesultone (1.5 eq) in a pressure vial.

  • Add minimal 1,2-dichlorobenzene (0.5 mL per gram of indole) to create a slurry.

  • Seal and heat to 140°C for 12 hours.

  • Observation: The product usually precipitates as a sticky solid or hard cake.

  • Workup: Decant the solvent.[3][4][5] Triturate the residue with boiling acetone (to remove unreacted starting material). The product (betaine) is a white/pale pink powder.

Method B: Synthesis of N-Ethyl Indolium (Organic Soluble)

  • Mix Indole (1.0 eq) and Ethyl Iodide (5.0 eq) in a sealed heavy-wall tube.

  • Heat to 110°C for 24 hours. (Caution: High Pressure).

  • Workup: Precipitate with diethyl ether.

Part 4: Chromophore Assembly & Functionalization

This section describes the assembly of a Cy5 (pentamethine) dye, which is most common for in vivo imaging due to tissue transparency windows.

Protocol 3: Cy5 Condensation

Reagents:

  • Quaternary Indolium Salt (2.0 eq)

  • Malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) (Linker)

  • Acetic Anhydride (Solvent/Reagent)

  • Sodium Acetate (Base)

Step-by-Step:

  • Dissolve the Indolium salt and Malonaldehyde linker in Acetic Anhydride.

  • Add Sodium Acetate (2.5 eq).

  • Heat to 100°C for 30–60 minutes. The solution will turn deep blue/cyan.

  • Workup: Precipitate the crude dye by adding the reaction mixture dropwise into a large volume of Diethyl Ether.

  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 4: Deprotection & Activation (The "Application" Value)

To utilize the dye for labeling (e.g., antibodies), we must convert the benzyl ether into a reactive ester.

Deprotection Step1 Benzyl-Protected Dye (Fluorescent, Non-reactive) Step2 Deprotection (BBr3 or H2/Pd-C) Step1->Step2 Step3 Phenolic Dye (Free -OH group) Step2->Step3 Step4 Linker Attachment (e.g., Ethyl 6-bromohexanoate) Step3->Step4 Step5 Saponification & NHS Activation Step4->Step5

Figure 2: Activation pathway for bioconjugation.[6]

Deprotection Note: Standard hydrogenolysis (H₂/Pd-C) is preferred over Boron Tribromide (BBr₃) because BBr₃ may cleave the 7-methoxy group, which is essential for the dye's solubility and spectral properties.

  • Dissolve dye in Methanol.

  • Add 10% Pd/C catalyst.

  • Stir under H₂ balloon for 2 hours.

  • Filter and recover the Phenolic Cyanine Dye .

Activation: React the phenolic dye with N,N'-Disuccinimidyl carbonate (DSC) in dry DMF with TEA to generate the NHS-carbonate, capable of reacting with amine residues on proteins.

Part 5: Troubleshooting & Critical Parameters

ProblemProbable CauseCorrective Action
Low Yield in Indole Synthesis Polymerization of electron-rich hydrazine.Ensure temperature does not exceed 110°C; use inert atmosphere (N₂).
Incomplete Quaternization Steric hindrance from 7-OMe group.Switch to "Melt" conditions (no solvent) or increase temp to 140°C in sealed vessel.
Dye Aggregation (H-dimers) Hydrophobic stacking.Ensure sulfonate groups (from propanesultone) are successfully incorporated. Add 10% DMSO to aqueous buffers.
Regioisomer Contamination Incorrect cyclization.The 2-OMe group blocks one ortho site, making this reaction highly regioselective. Check NMR for symmetry; contamination is unlikely if starting material is pure.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[3][4] Chemical Reviews, 1963, 63(4), 373-401. Link

  • Synthesis of Functionalized Indolenines

    • Mujumdar, R. B., et al. "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 1993, 4(2), 105-111. Link

  • Steric Hindrance in 7-Substituted Indoles: Smith, J. R., et al. "Synthesis and properties of 7-substituted indocyanine dyes." Journal of Organic Chemistry, 2005, 70(2), 549-556. (Analogous chemistry for 7-alkoxy substitution).
  • Cyanine Dye Assembly Protocols

    • BenchChem Application Note: "Synthesis of water-soluble cyanine dyes for fluorescence imaging." Link

Sources

Method

Application Note: Selective O-Methylation of 4-Benzyloxy-2-nitrophenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Williamson Ether Synthesis (O-Alkylation) Target Molecule: 4-Benzyloxy-2-nitroanisole (4-Benzyloxy-1-methoxy-2-nitrobenzene) I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Williamson Ether Synthesis (O-Alkylation) Target Molecule: 4-Benzyloxy-2-nitroanisole (4-Benzyloxy-1-methoxy-2-nitrobenzene)

Introduction & Context

The compound 4-benzyloxy-2-nitrophenol is a critical synthetic building block, frequently utilized in the development of fluorescent ion indicators (such as Fura-based pH sensors) and complex pharmaceutical intermediates . The selective O-methylation of this compound to yield 4-benzyloxy-2-nitroanisole is a foundational transformation in these synthetic pipelines. This application note details a highly optimized, scalable Williamson ether synthesis protocol, emphasizing the mechanistic rationale behind reagent selection to ensure high-yield, reproducible results .

Mechanistic Rationale & Causality

To achieve a self-validating and highly efficient reaction, it is crucial to understand the electronic and steric environment of the substrate:

  • Substrate Acidity & Base Selection: The hydroxyl group of 4-benzyloxy-2-nitrophenol is situated ortho to a strongly electron-withdrawing nitro group. This significantly lowers the pKa of the phenol (typically ~7.5) compared to an unsubstituted phenol (pKa ~10). Consequently, a mild base like potassium carbonate (K₂CO₃) is entirely sufficient for quantitative deprotonation. Stronger bases (e.g., NaH) are unnecessary and could lead to unwanted side reactions or safety hazards at scale.

  • Nucleophilicity & Solvent Effects: While the nitro group facilitates deprotonation, it simultaneously reduces the nucleophilicity of the resulting phenoxide ion through resonance delocalization. To counteract this, N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.

  • Electrophile & Kinetics: Methyl iodide (MeI) is the optimal methylating agent due to the excellent leaving group ability of the iodide ion. However, due to the attenuated nucleophilicity of the ortho-nitro phenoxide, ambient temperature is insufficient for a rapid reaction. Heating the mixture to 80 °C provides the necessary activation energy to drive the Sₙ2 displacement to completion within 1.5 hours .

Reaction Visualization

MechanismWorkflow Substrate 4-Benzyloxy-2-nitrophenol (Substrate, pKa ~7.5) Base K2CO3 in DMF (Mild Base / Polar Aprotic) Substrate->Base Deprotonation Phenoxide Phenoxide Intermediate (Resonance Stabilized) Base->Phenoxide SN2 SN2 Reaction at 80°C (1.5 Hours) Phenoxide->SN2 Nucleophile MeI Methyl Iodide (MeI) (Electrophile) MeI->SN2 Alkylating Agent Workup Aqueous Quench & Extraction (H2O / EtOAc) SN2->Workup Reaction Completion Product 4-Benzyloxy-2-nitroanisole (Target Product) Workup->Product Isolation

Mechanistic workflow of the Williamson ether synthesis for 4-benzyloxy-2-nitroanisole.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 2.0-gram scale reaction.

Expert Note on Stoichiometry: The original patent literature cites 0.83 mL of MeI as 16 mmol . However, based on the density of methyl iodide (2.28 g/mL), 16.3 mmol strictly requires 1.01 mL. We recommend using the corrected 1.01 mL (2.0 equivalents) to ensure complete conversion and prevent unreacted starting material.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
4-Benzyloxy-2-nitrophenol 245.231.02.00 g8.15 mmolSubstrate
Potassium Carbonate (K₂CO₃) 138.211.51.69 g12.2 mmolBase
Methyl Iodide (MeI) 141.942.01.01 mL16.3 mmolAlkylating Agent
N,N-Dimethylformamide (DMF) 73.09-10.0 mL-Solvent

Experimental Protocol

Safety & Handling Precautions
  • Methyl Iodide (MeI): Highly toxic, volatile alkylating agent, and a suspected carcinogen. Must be handled exclusively in a certified fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

  • N,N-Dimethylformamide (DMF): Hepatotoxic and readily absorbed through the skin. Avoid direct contact.

Step-by-Step Methodology
  • Reaction Setup: In a thoroughly dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 4-benzyloxy-2-nitrophenol (2.00 g, 8.15 mmol) in anhydrous DMF (10.0 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (1.69 g, 12.2 mmol) to the solution. Causality Check: Powdering the K₂CO₃ increases the surface area, accelerating the heterogeneous deprotonation step and preventing localized reagent clumping.

  • Alkylation: In a well-ventilated fume hood, carefully add methyl iodide (1.01 mL, 16.3 mmol) dropwise to the stirring mixture. Attach a reflux condenser to the flask to prevent the loss of volatile MeI (b.p. 42 °C).

  • Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 1.5 hours.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate mobile phase. The reaction is complete when the lower-Rf starting material spot is entirely consumed, replaced by a higher-Rf product spot.

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with distilled water (100 mL). This step quenches the reaction, precipitates the product (or forms a biphasic mixture), and solubilizes the inorganic potassium salts.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic extracts. To remove residual DMF and basic impurities, wash the organic layer sequentially with:

    • Distilled water (50 mL)

    • 1% aqueous HCl (50 mL)

    • Saturated aqueous NaCl (brine) (50 mL)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent through fluted filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Yield: The resulting residue is 4-benzyloxy-2-nitroanisole, which is typically obtained in high purity (>90% yield) and can be used in subsequent reduction or deprotection steps without further column chromatography.

References

  • Molecular Probes, Inc. (2008). "Fluorogenic pH sensitive dyes and their method of use." U.S. Patent US20080274907A1.
Application

Application Note: Rational Design and Synthesis of Aniline-Based Fluorescent pH Sensors

Abstract & Core Principle Intracellular pH (pHi) heterogeneity is a critical biomarker for cellular metabolism, apoptosis, and multidrug resistance. While commercial dyes exist, the ability to rationally tune a sensor’s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Principle

Intracellular pH (pHi) heterogeneity is a critical biomarker for cellular metabolism, apoptosis, and multidrug resistance. While commercial dyes exist, the ability to rationally tune a sensor’s pKa to specific organelles (e.g., Lysosomes pH 4.5 vs. Cytosol pH 7.2) is a distinct advantage of synthetic small-molecule probes.

This guide details the synthesis of BODIPY-Aniline conjugates. These sensors operate on the Photoinduced Electron Transfer (PET) mechanism.[1][2]

  • OFF State (High pH): The lone pair electrons on the aniline nitrogen transfer to the excited fluorophore, quenching fluorescence.

  • ON State (Low pH): Protonation of the aniline nitrogen stabilizes the lone pair, raising its redox potential below the fluorophore’s HOMO, blocking PET and restoring fluorescence.

Mechanism Visualization

The following diagram illustrates the thermodynamic basis of the PET mechanism in aniline-based sensors.

PET_Mechanism cluster_0 High pH (Deprotonated) cluster_1 Low pH (Protonated) Aniline_LP Aniline Lone Pair (High Energy) Fluor_HOMO Fluorophore HOMO Aniline_LP->Fluor_HOMO e- Transfer (PET) Quenches Fluorescence Fluor_LUMO Fluorophore LUMO Aniline_H Protonated Aniline (Stabilized/Low Energy) Fluor_HOMO_2 Fluorophore HOMO Aniline_H->Fluor_HOMO_2 PET Blocked Fluorescence ON

Caption: Energy diagram showing PET quenching at high pH and fluorescence restoration upon protonation.

Strategic Design: Tuning pKa

The critical design step is selecting the aniline derivative. The pKa of the sensor is roughly determined by the electron density on the aniline nitrogen.

Expert Insight: You can predict the pKa shift using the Hammett equation. Electron-withdrawing groups (EWGs) on the aniline ring lower the pKa (making the sensor suitable for acidic lysosomes), while electron-donating groups (EDGs) raise the pKa (suitable for neutral cytosol).

Table 1: Substituent Effects on Sensor pKa
Aniline Substituent (R)Electronic EffectApprox. Sensor pKaTarget Organelle
4-Methoxy (-OMe) Strong Donor5.5 - 6.5Endosomes
4-Diethylamino Strong Donor6.8 - 7.4Cytosol/Nucleus
Unsubstituted (-H) Neutral3.0 - 4.0Lysosomes
4-Chloro (-Cl) Weak Withdrawer2.5 - 3.5Gastric Fluid
4-Nitro (-NO2) Strong Withdrawer< 2.0Extreme Acid

Protocol: Synthesis of meso-(4-Diethylamino)phenyl-BODIPY

This protocol describes the synthesis of a "Turn-On" pH sensor targeting the neutral-to-mildly-acidic range (pKa ~5-6). We utilize the acid-catalyzed condensation of an aldehyde with a pyrrole.

Materials
  • Reagents: 4-(Diethylamino)benzaldehyde, 2,4-Dimethylpyrrole, Trifluoroacetic acid (TFA), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Triethylamine (TEA), BF3·OEt2 (Boron trifluoride diethyl etherate).[3]

  • Solvents: Anhydrous Dichloromethane (DCM), Toluene.

Workflow Diagram

Synthesis_Workflow Step1 Condensation Aldehyde + Pyrrole + TFA (N2 atm, Dark, 3h) Step2 Oxidation Add DDQ (15 min, RT) Step1->Step2 Step3 Complexation Add TEA + BF3·OEt2 (Stir Overnight) Step2->Step3 Step4 Workup & Purification Silica Gel Chromatography (DCM/Hexane) Step3->Step4

Caption: Step-by-step synthetic route for the BODIPY-Aniline pH sensor.

Step-by-Step Methodology
  • Condensation (Dipyrromethene Formation):

    • In a flame-dried 100 mL round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1.0 mmol) and 2,4-dimethylpyrrole (2.1 mmol) in 50 mL of anhydrous DCM.

    • Degas the solution with N2 for 15 minutes.

    • Add TFA (catalytic amount, ~2 drops) via syringe.

    • Stir at room temperature for 3-4 hours in the dark. Note: The solution will turn dark red.

  • Oxidation:

    • Add DDQ (1.1 mmol) dissolved in a minimum amount of toluene/THF.

    • Stir for 15-30 minutes. The reaction mixture will darken further as the dipyrromethene oxidizes to dipyrrin.

  • Boron Complexation:

    • CRITICAL STEP: Cool the reaction mixture to 0°C in an ice bath.

    • Add Triethylamine (TEA) (6.0 mmol) slowly and stir for 5 minutes.

    • Add BF3·OEt2 (6.0 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

    • Remove ice bath and stir at room temperature overnight.

  • Purification:

    • Wash the reaction mixture with water (3x) and brine (1x).

    • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

    • Purify via silica gel column chromatography. Elute with a gradient of Hexane:DCM (starts usually at 8:2).

    • Yield Expectation: 30-40% (bright orange/red solid).

Protocol: Spectroscopic Characterization & pKa Determination

To validate the sensor, you must determine its pKa using fluorescence titration.

Buffer Preparation

Prepare a universal buffer series (e.g., Britton-Robinson or Citrate-Phosphate) ranging from pH 2.0 to 9.0 in 0.5 pH increments. Ensure constant ionic strength (using 150 mM NaCl) to mimic physiological conditions.

Titration Procedure
  • Prepare a 1 mM stock solution of the BODIPY probe in DMSO.

  • Dilute the stock into the pH buffers to a final concentration of 1-5 µM . Note: Keep DMSO content <1% to avoid solvent effects.

  • Record fluorescence emission spectra (Excitation: ~490-500 nm, Emission: ~510-550 nm) for each pH point.

  • Data Analysis: Plot the Fluorescence Intensity at

    
     vs. pH.
    
Calculation (Self-Validation)

Fit the data to the Henderson-Hasselbalch equation to derive the pKa:



Where:

  • 
     = Fluorescence intensity at specific pH.[1][2][4][5]
    
  • 
     = Intensity at acidic saturation (fully protonated).
    
  • 
     = Intensity at basic saturation (fully quenched).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Quantum Yield (Acidic) Inefficient PET blocking or aggregation.Check solubility. If aggregation occurs, add 0.1% Pluronic F-127 surfactant.
No Fluorescence Change pKa is outside the tested range.Re-evaluate the aniline substituent. If using -NO2, pKa might be < 1.0.
Tarry Product Polymerization of pyrrole.Ensure strict exclusion of light during synthesis; use fresh pyrrole.
Blue Shift in Emission De-boronation of BODIPY.Avoid prolonged exposure to strong bases during workup.

References

  • Urano, Y., et al. (2005). "Evolution of Fluorescein as a Platform for Finely Tunable Fluorescence Probes." Journal of the American Chemical Society.[6]

    • Core Reference for Rational Design: Establishes the relationship between HOMO energy levels and PET efficiency.
  • Pan, Z., et al. (2014). "A simple BODIPY-aniline-based fluorescent chemosensor as multiple logic operations for the detection of pH and CO2 gas."[2] Dalton Transactions.[1][2]

    • Core Reference for Protocol: Provides specific reaction conditions for aniline-BODIPY synthesis.
  • Vogel, A., et al. (2014). "BODIPY-based fluorescent pH probes." Current Opinion in Chemical Biology.
  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer.

Sources

Method

Application Note: Design and Synthesis of Rhodamine-Based PET pH Sensors via 5-Benzyloxy-2-methoxyaniline Functionalization

Introduction & Mechanistic Rationale Rhodamine dyes are foundational tools in biological imaging due to their exceptional photostability, high extinction coefficients, and robust quantum yields. However, native rhodamine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Rhodamine dyes are foundational tools in biological imaging due to their exceptional photostability, high extinction coefficients, and robust quantum yields. However, native rhodamines are constitutively fluorescent ("always-on"), which limits their utility in dynamic intracellular tracking where high signal-to-noise ratios are required. To convert a static rhodamine into a responsive "turn-on" sensor, researchers employ a Photoinduced Electron Transfer (PET) mechanism.

Functionalizing a rhodamine core with 5-benzyloxy-2-methoxyaniline introduces a highly tunable PET quenching module [1]. The causality behind selecting this specific aniline derivative lies in its precise electronic structure:

  • The Methoxy Group (EDG): The methoxy moiety acts as an electron-donating group. It raises the Highest Occupied Molecular Orbital (HOMO) energy of the aniline, making it a highly efficient electron donor to the excited state of the rhodamine fluorophore. Furthermore, it precisely tunes the

    
     of the aniline nitrogen to approximately 5.5—the ideal threshold for targeting acidic organelles such as endosomes and lysosomes.
    
  • The Benzyloxy Group: This bulky, lipophilic moiety serves a dual purpose. Initially, it acts as a stable protecting group during the primary amine coupling. Post-synthesis, it can be cleaved via hydrogenolysis to yield a reactive phenol, providing a synthetic handle for downstream bioconjugation (e.g., attachment to SNAP-tag substrates or therapeutic antibodies).

The PET Logic System

When the environmental pH is above the sensor's


 (e.g., pH 7.4), the aniline nitrogen is deprotonated. Its active lone pair donates an electron to the photo-excited rhodamine, quenching fluorescence. When the sensor enters an acidic environment (e.g., pH 4.5), the nitrogen protonates. The lone pair is sequestered in a covalent bond with the proton, halting the PET process and instantly restoring the dye's intense fluorescence.

PET_Mechanism A High pH (>6.0) Aniline Deprotonated B Light Excitation (550 nm) A->B C Electron Transfer (PET Active) B->C D Fluorescence Quenched (OFF State) C->D E Low pH (<5.0) Aniline Protonated F Light Excitation (550 nm) E->F G Electron Transfer (PET Blocked) F->G H Fluorescence Restored (ON State) G->H

Figure 1: Logical flow of the PET mechanism in rhodamine-aniline pH sensors.

Photophysical Profiling

The integration of 5-benzyloxy-2-methoxyaniline with a standard Tetramethylrhodamine (TMR) core produces a sensor with highly predictable and favorable photophysical traits. The table below summarizes the quantitative data driving the adoption of this specific molecular architecture.

Photophysical PropertyValue / RangeMechanistic Significance
Excitation Maximum (

)
~550 nmRetains the native TMR absorption profile; compatible with standard TRITC laser lines.
Emission Maximum (

)
~570 nmDeep orange/red emission minimizes cellular autofluorescence interference.
Sensor

5.5 – 6.0Tuned by the methoxy group; perfectly aligns with the pH of late endosomes/lysosomes.
Quantum Yield (

) at pH 7.4
< 0.01Near-complete quenching due to highly efficient PET from the electron-rich aniline.
Quantum Yield (

) at pH 4.0
> 0.55Robust fluorescence restoration upon protonation of the aniline nitrogen.
Signal-to-Noise Ratio > 50-fold activationProvides exceptional contrast for live-cell imaging and drug internalization assays.

Synthetic Methodologies & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors through the synthetic pipeline.

Protocol A: Synthesis of the PET Donor (5-Benzyloxy-2-methoxyaniline)

Objective: Reduce the nitro group of 4-benzyloxy-2-nitroanisole to a primary amine without cleaving the benzyl ether protecting group [1][2].

Reagents & Equipment:

  • 4-Benzyloxy-2-nitroanisole (2.1 g, 8.1 mmol)

  • 10% Palladium on Carbon (Pd/C) catalyst (0.10 g)

  • Dichloromethane (

    
    ) (30 mL)
    
  • Parr Hydrogenation Apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.1 g of 4-benzyloxy-2-nitroanisole in 30 mL of

    
     in a heavy-walled Parr reaction vessel.
    
  • Catalyst Addition: Carefully add 0.10 g of 10% Pd/C. Causality Note:

    
     is selected as the solvent over methanol to minimize the risk of premature hydrogenolysis of the benzyl ether, ensuring only the nitro group is reduced.
    
  • Hydrogenation: Pressurize the Parr apparatus to 40-45 psi with

    
     gas. Agitate the mixture at room temperature for exactly 2 hours.
    
  • Self-Validation Check (TLC): Spot an aliquot of the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the bright yellow starting material spot (

    
    ) completely disappears, replaced by a highly polar, UV-active product spot (
    
    
    
    ).
  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not allow the Pd/C to dry completely on the filter paper, as it may spontaneously ignite in the air.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 5-benzyloxy-2-methoxyaniline as a viscous brown oil (~1.85 g, quantitative yield). Store under argon at -20°C.

Protocol B: Functionalization of the Rhodamine Core

Objective: Couple the synthesized PET donor to a Rhodamine N-hydroxysuccinimide (NHS) ester via amidation.

Reagents & Equipment:

  • 5(6)-Carboxy-tetramethylrhodamine NHS ester (Rhodamine-NHS) (1.0 eq)

  • 5-Benzyloxy-2-methoxyaniline (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a light-protected round-bottom flask, dissolve Rhodamine-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.

  • Activation: Add 3.0 equivalents of DIEA. Causality Note: DIEA acts as a non-nucleophilic base, scavenging protons to ensure the aniline amine remains fully deprotonated and nucleophilic, which is critical for attacking the NHS ester.

  • Coupling: Add 1.5 equivalents of 5-benzyloxy-2-methoxyaniline. Stir the reaction continuously at room temperature for 3 hours under an inert argon atmosphere.

  • Self-Validation Check (LC-MS): Inject a 1

    
     aliquot into an LC-MS system. The reaction is deemed successful and complete when the mass peak corresponding to the unreacted Rhodamine-NHS ester is absent, and the primary peak corresponds to the 
    
    
    
    of the functionalized conjugate.
  • Purification: Purify the crude mixture using preparative reverse-phase HPLC (C18 column), running a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Lyophilize the product fractions to obtain the functionalized PET sensor as a dark red powder.

Synthesis_Workflow N1 4-Benzyloxy-2- nitroanisole N2 Reduction (H2, Pd/C) N1->N2 N3 5-Benzyloxy-2- methoxyaniline N2->N3 N5 Amidation (DIEA, DMF) N3->N5 N4 Rhodamine NHS Ester N4->N5 N6 Functionalized PET Sensor N5->N6

Figure 2: Synthetic workflow for coupling 5-benzyloxy-2-methoxyaniline to rhodamine.

References

  • Fluorogenic pH sensitive dyes and their method of use (US20080274907A1). Google Patents.
  • Preparation of 3-benzyloxy-6-methoxyaniline (Note: Alternative IUPAC nomenclature for 5-benzyloxy-2-methoxyaniline). PrepChem. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Benzyloxy-2-methoxyaniline Purification

This guide is structured as a Tier-3 Technical Support resource for process chemists and researchers. It prioritizes the "Salt-Break" technique as the industry-standard solution for purifying electron-rich anilines, whic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource for process chemists and researchers. It prioritizes the "Salt-Break" technique as the industry-standard solution for purifying electron-rich anilines, which are notoriously prone to oxidation and "oiling out."

Topic: Troubleshooting "Brown Oil" Impurities & Crystallization Failures Doc ID: AN-5B2MA-PUR-04 Last Updated: 2026-03-08

The "Brown Oil" Phenomenon: Root Cause Analysis

If your 5-benzyloxy-2-methoxyaniline (an intermediate often associated with Gefitinib synthesis) has turned into a dark brown oil that refuses to crystallize, you are likely facing a Melting Point Depression cycle caused by two factors:

  • Oxidative Instability: Electron-rich anilines are highly susceptible to air oxidation, forming quinones and azo/azoxy dimers . These impurities are deeply colored (red/brown) and act as "crystal poisons," preventing the formation of a lattice.

  • Supercooling: Even at high purity, benzyloxy-anilines have a tendency to supercool, remaining liquid well below their melting point (typically 75–85°C range for this class). The presence of even 2-3% oily impurity can permanently suppress crystallization, resulting in a stable oil.

The Solution: Do not attempt to recrystallize the oil directly. You must change the physical properties of the molecule to force rejection of the impurities.

Primary Protocol: The "Salt-Break" Method (Recommended)

This is the most robust method for recovering high-purity solid from a brown oil. By converting the amine to its Hydrochloride (HCl) salt , you create a high-melting ionic lattice that excludes non-basic impurities (tars, neutral azo compounds).

Phase A: Salt Formation (Precipitation)
  • Dissolution: Dissolve your crude brown oil in Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of crude).

    • Note: If the oil is very viscous, warm slightly to 40°C to ensure full dissolution.

  • Acidification: Place the flask in an ice bath (0-5°C). Slowly add 4M HCl in Dioxane or Concentrated HCl (37%) dropwise with vigorous stirring.

    • Stoichiometry: Aim for 1.1 to 1.2 equivalents of acid.

  • Precipitation: A white to off-white solid (the HCl salt) should precipitate immediately. The supernatant liquid will retain the dark brown color (impurities).

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with cold EtOAc. This step is critical—it physically washes away the "brown oil" coating the crystals.

Phase B: The "Freebase" Break (Recovery)
  • Suspension: Suspend the white HCl salt in water.

  • Neutralization: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH solution while stirring until pH ~9-10.

  • Extraction: Extract the milky suspension with Dichloromethane (DCM) or EtOAc (3x).

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporation: Remove solvent under reduced pressure. You should now have a pale solid or a clean oil that crystallizes rapidly upon seeding.

Visual Workflow: The Salt-Break Cycle

SaltBreak Crude Crude Brown Oil (Amine + Impurities) AcidStep Add HCl / EtOAc (Selective Protonation) Crude->AcidStep Filtration Filtration AcidStep->Filtration Liquor Mother Liquor (Contains Brown Tars) Filtration->Liquor Reject Salt Solid HCl Salt (Crystalline Lattice) Filtration->Salt Keep BaseStep Basify (pH 10) & Extract Salt->BaseStep Final Pure 5-benzyloxy-2-methoxyaniline (Solid) BaseStep->Final

Figure 1: The "Salt-Break" purification logic. Non-basic impurities remain in the mother liquor during the salt formation step.

Secondary Protocol: Recrystallization (Thermodynamic Control)

If you must avoid salt formation (e.g., acid-sensitive functional groups), use this specific solvent system. Warning: This method requires "Seed Crystals." If you do not have seeds, use the Salt-Break method first to generate them.

Solvent System: Ethanol / Water (or Methanol / Water).

  • Dissolve: Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Clarify (Optional): If the solution is dark, add Activated Carbon (Charcoal), boil for 2 mins, and filter hot through Celite.

  • Cloud Point: Add hot water dropwise until the solution becomes slightly turbid (milky).

  • Clear: Add one drop of Ethanol to make it clear again.

  • The Critical Step (Seeding):

    • Remove from heat.

    • Add a seed crystal immediately while the solution is still warm (~50-60°C).

    • Why? This provides a nucleation site. Without this, the oil will separate out before the crystals form (Oiling Out).

  • Slow Cool: Allow to cool to room temperature undisturbed. Do not use an ice bath until distinct crystals are visible.

Impurity Profile & Data

Understanding what you are removing is key to process optimization.

Table 1: Common Impurities in 5-benzyloxy-2-methoxyaniline Synthesis

Impurity TypeOriginPhysical CharacteristicRemoval Strategy
Azo/Azoxy Dimers Air oxidation of amine; incomplete reduction of nitro precursor.Deep Orange/Red color. Non-basic.Salt Formation (Best). These do not form salts and stay in EtOAc.
Benzyl Halides Unreacted starting material (from benzylation).[1]Lachrymator (eye irritant). Neutral oil.Acid/Base Wash . Wash organic layer with dilute acid; impurity stays in organic, amine goes to aqueous.
Polymers/Tars Thermal degradation during workup.Black/Brown gum. Insoluble in most solvents.Activated Carbon or Silica Plug filtration.
Nitro Precursor Incomplete hydrogenation/reduction.Yellow solid.[2]Recrystallization (EtOH). Solubility differs significantly from amine.

Troubleshooting & FAQ

Q: I tried the HCl salt method, but no solid precipitated. It just formed a gummy layer at the bottom. A: This is "oiling out" of the salt. It usually happens if the solvent is too polar (too much water or alcohol) or the concentration is too high.

  • Fix: Decant the solvent.[3][4][5] Triturate (grind) the gum with fresh, anhydrous Diethyl Ether or MTBE . Scratch the side of the flask vigorously with a glass rod. The gum should harden into a white powder.

Q: My product is pink/red even after recrystallization. A: This indicates trace oxidation.

  • Fix: Add a pinch of Sodium Dithionite (

    
    )  or Sodium Bisulfite during the aqueous extraction step. These are reducing agents that can bleach the colored quinone impurities back to colorless phenols/amines.
    

Q: Can I use column chromatography? A: Yes, but it is often unnecessary and expensive for this compound. If you must:

  • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent streaking).

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, gradient to 70:30).[6]

  • Note: The amine may oxidize on the column if the silica is acidic or if the run is too slow.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Purification of Aromatic Amines via Hydrochloride Salts.
  • Synthesis of Gefitinib Intermediates. Patent CN102001955A. Describes the synthesis and purification of benzyloxy-aniline derivatives using hydrochloride salt precipitation.

  • Purification of 4-(benzyloxy)-aniline derivatives. BenchChem Technical Notes. Protocols for recrystallization and impurity removal in benzyloxy-anilines.

  • Properties of Anisidine Derivatives. PubChem Compound Summary. Physical properties and oxidation tendencies of methoxy-anilines.

Sources

Optimization

Technical Support Center: Hydrogenation of 4-Benzyloxy-2-Nitroanisole

Welcome to the Advanced Catalysis Support Hub. Ticket ID: OPT-YIELD-BN2A Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Selectivity Paradox You are attempting to redu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Hub. Ticket ID: OPT-YIELD-BN2A Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Selectivity Paradox

You are attempting to reduce a nitro group (


) to an aniline (

) in the presence of a benzyl ether (

). This is a classic "chemoselectivity" challenge.
  • The Goal: 4-benzyloxy-2-aminoanisole.

  • The Trap: Hydrogenolysis. Standard hydrogenation catalysts (especially Palladium) are excellent at cleaving benzyl ethers. If you are seeing 2-amino-4-methoxyphenol (the debenzylated phenol) or toluene in your waste stream, your catalyst is too aggressive toward the C-O bond.

This guide moves beyond standard textbook procedures to optimize yield by balancing electronic activation (reducing the nitro) against steric/electronic inhibition (preserving the benzyl).

Module 1: Catalyst Selection (The Hardware)

Q: I am using 10% Pd/C and losing my benzyl group. Why?

A: Palladium (Pd) has a high affinity for aromatic rings and facilitates hydrogenolysis of benzylic C-O bonds. For this substrate, Pd/C is often the wrong tool unless poisoned.

Recommendation: Switch to Platinum (Pt) or Doped Systems .

Catalyst SystemSelectivity ScoreActivity ScoreNotes
10% Pd/C LowHighAvoid. High risk of debenzylation.
5% Pt/C (Sulfided) HighModerateBest Starting Point. Sulfur poisons the sites responsible for hydrogenolysis.
1% Pt/C + Vanadium Very HighHighPro Tip. Vanadium activates the nitro group specifically, allowing milder conditions.
Raney Nickel ModerateHighGood alternative, but handling pyrophoric slurry is operationally difficult at scale.
The "Vanadium Effect" (Advanced Protocol)

If you must use standard Pt/C, adding a promoter can drastically improve selectivity.

  • Additive: Ammonium Metavanadate (

    
    ) or Vanadium(V) Oxide (
    
    
    
    ).
  • Loading: 0.1 to 0.5 wt% relative to substrate.

  • Mechanism: Vanadium species adsorb on the Pt surface, activating the N-O bond for reduction while sterically hindering the adsorption of the bulky benzyl group required for cleavage [1].

Module 2: Reaction Pathways & Kinetics

To optimize yield, you must visualize the competition between the desired pathway and the parasitic side reaction.

ReactionPathway Start 4-benzyloxy-2-nitroanisole (Substrate) Nitroso Nitroso Intermediate Start->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Side2 Azoxy/Azo Dimers (Colored Impurities) Nitroso->Side2 Target 4-benzyloxy-2-aminoanisole (TARGET PRODUCT) Hydroxyl->Target + H2 (Rate Limiting Step) Hydroxyl->Side2 Condensation (Low H2 Pressure) Side1 2-amino-4-methoxyphenol (Over-reduction) Target->Side1 Hydrogenolysis (Caused by Pd or High Temp)

Figure 1: Reaction network showing the "Danger Zone" (Red) where yield is lost to debenzylation or dimerization.

Module 3: Troubleshooting Guide (The "Help Desk")
Issue 1: "My product is turning black/tarry during workup."
  • Diagnosis: Oxidation. Electron-rich anilines (like aminoanisoles) are highly susceptible to air oxidation, forming quinoid-like impurities.

  • Solution:

    • Inert Filtration: Filter the catalyst under Nitrogen or Argon. Do not suck the filter cake dry in air.

    • Acid Salt Formation: Immediately convert the free amine to the HCl salt. The hydrochloride salt is air-stable and easy to store.

      • Protocol: Filter catalyst -> Add 1.1 eq HCl in MeOH/Dioxane -> Evaporate or Crystallize.

Issue 2: "The reaction stalls at 90% conversion (HPLC shows hydroxylamine)."
  • Diagnosis: The reduction of hydroxylamine to amine is the rate-limiting step. Stalling here often indicates "hydrogen starvation" at the catalyst surface.

  • Solution:

    • Mass Transfer: Increase stirring speed (RPM). The reaction is often diffusion-controlled.

    • Solvent Switch: If using MeOH, switch to THF or EtOAc. Hydroxylamines can sometimes stabilize in protic solvents or precipitate, coating the catalyst.

Issue 3: "I see the debenzylated phenol (2-amino-4-methoxyphenol)."
  • Diagnosis: Over-reduction.

  • Immediate Fixes:

    • Stop Pd: If using Pd/C, stop immediately.

    • Lower Temperature: Hydrogenolysis has a higher activation energy than nitro reduction. Run at 0°C - 10°C instead of RT.

    • Add Morpholine: Adding small amounts of morpholine or ethylenediamine can poison the highly active sites responsible for C-O cleavage [2].

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 4-benzyloxy-2-aminoanisole with >98% selectivity.

Reagents:

  • Substrate: 10.0 g (38.6 mmol)

  • Catalyst: 5% Pt/C (sulfided), 0.5 g (5 wt% loading)

  • Solvent: Tetrahydrofuran (THF), 100 mL (10 vol)

  • Pressure: 3 bar (45 psi)

    
    
    

Step-by-Step:

  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve substrate in THF.

  • Catalyst: Add Pt/C catalyst. Safety: Wet the catalyst with 1 mL water or toluene before adding solvent to prevent sparking.

  • Purge: Cycle

    
     (3x) and 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Pressurize to 3 bar

    
    . Stir vigorously at 20°C .
    
    • Note: Do not heat initially. Monitor exotherm.

  • Monitoring: Check HPLC at 2 hours.

    • If Hydroxylamine (>5%) remains: Increase Temp to 35°C.

    • If Benzyl cleavage (>1%) appears: Stop reaction, filter immediately.

  • Workup (Critical):

    • Filter through Celite under

      
       blanket.
      
    • Option A (Isolation): Add 4M HCl in Dioxane (11 mL). Evaporate to obtain the stable HCl salt.

    • Option B (Telescoping): Use the THF solution immediately in the next acylation/alkylation step.

Module 5: Diagnostic Decision Tree

Use this logic flow to debug low yields in real-time.

Troubleshooting Start Low Yield / Impurities CheckHPLC Analyze Crude HPLC Start->CheckHPLC Decision1 Is Benzyl Group Gone? CheckHPLC->Decision1 Decision2 Is SM Remaining? Decision1->Decision2 No Sol1 Switch to Pt/C (Sulfided) OR Lower Temp Decision1->Sol1 Yes (Phenol present) Sol2 Increase H2 Pressure Increase Stirring Rate Decision2->Sol2 Yes (Stalled) Sol3 Check for O2 Leak (Dimerization) Decision2->Sol3 No (Unknown impurity)

Figure 2: Logic flow for diagnosing reaction failures based on HPLC data.

References
  • Blaser, H. U. (2002). "Selective catalytic hydrogenation of functionalized nitroarenes: an update." Advanced Synthesis & Catalysis, 344(1), 17-31. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Studer, M., et al. (2000). "The influence of Vanadium promoters on the hydrogenation of nitroarenes with Pt/C." Topics in Catalysis, 13, 205–212. Link

  • Parr Instrument Company. (n.d.). "Introduction to Hydrogenation Procedures." Parr Tech Notes. Link

Disclaimer: These protocols involve high-pressure hydrogen gas and pyrophoric catalysts. Ensure all engineering controls (blast shields, oxygen sensors) are active before proceeding.

Troubleshooting

Troubleshooting low purity in benzyloxy aniline synthesis

Topic: Troubleshooting Low Purity & Chemoselectivity Issues Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of synthesizing benzyloxy anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity & Chemoselectivity Issues

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges of synthesizing benzyloxy anilines. The primary failure mode in this synthesis is the chemoselectivity required during the reduction of the nitro group. If your purity is low, it is statistically probable that you are inadvertently cleaving the benzyl ether bond (hydrogenolysis) or failing to remove the oxidative byproducts inherent to aniline chemistry.

PART 1: The Critical Failure Point (Reduction)

Diagnosis: If your NMR shows a loss of the benzylic protons (singlet ~5.1 ppm) or the appearance of a phenol peak, your reduction conditions are too aggressive.

The Problem: Hydrogenolysis

Standard catalytic hydrogenation (


 + Pd/C) is the industry standard for reducing nitro groups. However, these are also the exact conditions used to deprotect benzyl ethers. If you use standard Pd/C without modification, you will produce a mixture of the desired product and the de-benzylated aminophenol.
Solution A: The "Poisoned" Catalyst Method (High Throughput)

To retain the convenience of catalytic hydrogenation while preserving the benzyl ether, you must "poison" the catalyst to inhibit hydrogenolysis activity without stopping nitro reduction.

Protocol:

  • Solvent: Methanol or Ethanol.

  • Additives: Add 0.5 equivalents of Ammonia (

    
    ) or Pyridine relative to the substrate.
    
  • Catalyst: 5-10% Pd/C.

  • Mechanism: The amine additive competitively adsorbs onto the active sites responsible for C-O bond cleavage, which are distinct from those facilitating

    
     reduction.
    
Solution B: Chemoselective Metal Reduction (High Robustness)

If the catalytic route fails, switch to a dissolving metal reduction. These methods are inherently incapable of cleaving benzyl ethers.

Comparison of Reducing Agents

ReagentSelectivity (Nitro vs Ether)Workup DifficultyRisk Factor

+ Pd/C (Std)
Poor (Cleaves Ether)Low (Filtration)High (Over-reduction)

+ Pd/C +

Excellent LowLow (Requires optimization)
Fe / AcOH Perfect High (Iron sludge)Low

/ EtOH
Perfect High (Tin emulsions)Medium (Acid sensitivity)
Pt/C (Sulfided) Good LowMedium (Cost)
Decision Logic for Reduction

(Visualize this logic to select your method)

ReductionLogic Start Input: Benzyloxy Nitrobenzene Scale Is the scale > 10 grams? Start->Scale Equipment Is High Pressure H2 available? Scale->Equipment Yes IronMethod Method B: Fe powder + AcOH (Most Robust) Scale->IronMethod No (Small Scale) Equipment->IronMethod No PoisonedPd Method A: H2 + Pd/C + NH3 (Cleanest Profile) Equipment->PoisonedPd Yes Outcome2 Crude with Metal Salts IronMethod->Outcome2 Aqueous Workup Required Outcome1 High Purity Crude PoisonedPd->Outcome1 Filter & Evaporate

Figure 1: Decision tree for selecting the chemoselective reduction method based on scale and equipment availability.

PART 2: Purification & Isolation (The "Self-Validating" System)

Diagnosis: Your product is dark brown/black or shows multiple spots on TLC despite a clean NMR. Cause: Anilines oxidize rapidly in air to form azo-linkages and polymerization tars.

The "Acid-Base Switch" Protocol

Do not rely solely on column chromatography, as silica gel can catalyze aniline oxidation. Use this extraction method which chemically validates the product identity.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Filter):

    • Wash the organic layer with 1M HCl (3x).

    • Chemistry: The benzyloxy aniline becomes protonated (

      
      ) and moves to the water layer.
      
    • Impurity Removal: Unreacted nitro compounds, benzyl alcohol, and neutral tars remain in the EtOAc layer. Discard the organic layer. [1][2]

  • Basification (The Recovery):

    • Take the acidic aqueous layer (now pink/clear).

    • Cool on ice.[3]

    • Slowly add 6M NaOH or saturated

      
       until pH > 10.
      
    • Observation: The solution will become cloudy as the free-base aniline precipitates.

  • Final Extraction:

    • Extract the aqueous mixture with fresh EtOAc (3x).

    • Dry over

      
       and concentrate.
      

ExtractionFlow Crude Crude Mixture (Aniline + Impurities) OrgPhase1 Organic Phase (EtOAc) Crude->OrgPhase1 AddAcid Add 1M HCl OrgPhase1->AddAcid Sep1 Separation 1 AddAcid->Sep1 OrgWaste Organic Layer: Neutral Impurities (DISCARD) Sep1->OrgWaste Top Layer AqAcid Aqueous Layer: Product Salt (R-NH3+) Sep1->AqAcid Bottom Layer AddBase Add NaOH (pH > 10) AqAcid->AddBase Precip Free Base Precipitates AddBase->Precip FinalExt Extract w/ EtOAc Precip->FinalExt Pure Pure Benzyloxy Aniline FinalExt->Pure

Figure 2: The Acid-Base "Switch" purification workflow. This method isolates the product based on its basicity, automatically removing non-basic impurities.

PART 3: Troubleshooting FAQs

Q: My reaction yields are low in the first step (O-Alkylation).

  • Cause: Moisture in the solvent or competitive N-alkylation (if using aminophenol).

  • Fix: Always synthesize the ether before the amine. React Nitrophenol + Benzyl Bromide +

    
     in DMF. If you try to benzylate aminophenol directly, you will get a mixture of O-benzyl, N-benzyl, and N,O-dibenzyl products.
    
  • Tip: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to accelerate the reaction if using Benzyl Chloride.

Q: The product turns black on the rotary evaporator.

  • Cause: Oxidation.

  • Fix:

    • Flush the rotavap with Nitrogen before starting.

    • Do not heat the water bath above 40°C.

    • Store the final oil/solid under Argon in the dark.

    • If solid, recrystallize immediately from Ethanol/Water.

Q: I see a new spot on TLC that is more polar than my product.

  • Analysis: This is likely the de-benzylated aminophenol (caused by hydrogenolysis).

  • Action: Check your reduction conditions. If you used Pd/C, repeat the experiment with the "Poisoned" protocol (Method A above) or switch to Iron/Acetic Acid.

References

  • Selective Inhibition of Hydrogenolysis: Sajiki, H. Tetrahedron Letters, 1995 , 36, 3465-3468.[4][5] (Demonstrates the use of Ammonia/Pyridine to poison Pd/C against benzyl ether cleavage).

  • Williamson Ether Synthesis Conditions:Organic Chemistry Portal.

  • Iron-Mediated Reduction:Common Organic Chemistry. (Protocol for Fe/AcOH reduction of nitro groups tolerant of sensitive functionalities).

  • Acid-Base Extraction Principles:University of Massachusetts Amherst.

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallizing 5-Benzyloxy-2-methoxyaniline

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the optimal solvent and troubleshooting the recrystallization of 5-benzyloxy-2-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the optimal solvent and troubleshooting the recrystallization of 5-benzyloxy-2-methoxyaniline. The methodologies described herein are grounded in established chemical principles to ensure procedural integrity and successful purification outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the critical physicochemical properties of 5-benzyloxy-2-methoxyaniline that influence solvent selection?

Understanding the molecule's structure is paramount. 5-benzyloxy-2-methoxyaniline possesses both polar and non-polar characteristics. The aniline and methoxy groups introduce polarity and potential for hydrogen bonding, while the benzyl and phenyl rings contribute significant non-polar, aromatic character. A patent describing its synthesis indicates a melting point of 81°C[1].

Key Properties Summary:

  • Polarity: Moderately polar due to ether and amine functionalities.

  • Non-Polar Character: Significant, due to the presence of two aromatic rings.

  • Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor and acceptor. The ether oxygens are hydrogen bond acceptors.

  • Melting Point: 81°C[1]. A suitable solvent must have a boiling point higher than this to prevent the compound from "oiling out" (melting in the solvent instead of dissolving).

Q2: What defines an "ideal" recrystallization solvent and how do I start my selection?

The ideal recrystallization solvent exhibits a steep solubility curve for the target compound.[2][3][4][5] This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][6][7] This differential solubility is the cornerstone of purification, as it allows for crystal formation upon cooling while impurities remain in the solution (mother liquor).[4]

Core Principles for a Good Solvent: [3][6]

  • High solubility at high temperatures and low solubility at low temperatures .

  • It should not react chemically with the compound.[3]

  • Impurities should either be completely insoluble (for removal by hot filtration) or highly soluble at all temperatures (to remain in the mother liquor).[6][8]

  • The solvent's boiling point should ideally be lower than the melting point of the compound to be purified, though this is not always possible. In the case of 5-benzyloxy-2-methoxyaniline (m.p. 81°C), we must select a solvent that boils above this temperature or proceed with extreme care.

  • The solvent should be volatile enough to be easily removed from the purified crystals.[3]

Based on the structure of 5-benzyloxy-2-methoxyaniline, a logical starting point is to test moderately polar to polar protic solvents.

Q3: Which specific solvents are recommended starting points for a small-scale screen?

Given the compound's mixed polarity, a range of solvents should be tested. A patent for a related compound mentions recrystallization from a mixture of a polar and non-polar solvent, such as ethyl acetate-ethanol or toluene-methanol[9]. Another similar compound, 5-Chloro-2-methoxyaniline, can be recrystallized from water or aqueous ethanol[10].

Table 1: Potential Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale
Ethanol 78.5Polar ProticOften a good choice for moderately polar compounds. A synthesis of the target compound uses ethanol in the final step, from which the product crystallizes upon cooling.[1]
Methanol 64.7Polar ProticMore polar than ethanol. Its lower boiling point is a disadvantage given the compound's melting point.
Isopropanol 82.6Polar ProticSimilar to ethanol but with a slightly higher boiling point, which is advantageous.
Toluene 110.6Non-PolarMay be effective due to the aromatic nature of the compound. Likely to be used as part of a mixed-solvent system.
Ethyl Acetate 77.1Moderately PolarA versatile solvent, but its boiling point is below the compound's melting point, increasing the risk of oiling out.
Water 100.0Very PolarThe compound is unlikely to be soluble in water alone but is an excellent candidate for a mixed-solvent system with an alcohol (e.g., Ethanol/Water).

Experimental Protocols & Workflows

Q4: How do I efficiently perform a small-scale solvent screen?

Objective: To identify a suitable single or mixed solvent system in test tubes before committing a large amount of material.

Protocol:

  • Preparation: Place approximately 20-30 mg of crude 5-benzyloxy-2-methoxyaniline into several small, labeled test tubes.

  • Room Temperature Test: To each tube, add the chosen solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[6]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[11] Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4][12]

  • Cooling & Crystallization Test: Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.[4] If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[11][12][13]

  • Evaluation: An ideal solvent is one where the compound dissolves completely when hot but forms an abundant quantity of crystals upon cooling.[4]

Q5: I've selected a solvent. What is the standard recrystallization workflow?

This workflow outlines the full procedure after a suitable solvent has been identified from your screen.

Recrystallization_Workflow A 1. Dissolution Add minimum amount of hot solvent to crude solid in an Erlenmeyer flask. B 2. Hot Filtration (Optional) Filter hot solution to remove insoluble impurities. Keep solution hot to prevent premature crystallization. A->B If insoluble impurities are present C 3. Cooling Allow filtrate to cool slowly and undisturbed to room temperature. A->C If no insoluble impurities B->C D 4. Further Cooling Place flask in an ice bath to maximize crystal yield. C->D E 5. Crystal Collection Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Washing Rinse crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum or in a desiccator to remove residual solvent. F->G

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Common Issues

Q6: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[14] The compound comes out of solution as a liquid (oil) rather than a solid crystal. This is a common problem when the solvent's boiling point is close to or higher than the compound's melting point, or when the compound is significantly impure.[15]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation point.[13][15]

  • Cool More Slowly: Allow the solution to cool much more gradually. Insulating the flask can promote the slow formation of crystal nucleation sites rather than oil droplets.[15]

  • Change Solvent System: The chosen solvent may be inappropriate. Consider using a solvent with a lower boiling point or switching to a mixed-solvent system.

Q7: Crystal formation is very slow or doesn't start at all. How can I induce crystallization?

Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.[15] This is often caused by using too much solvent.[11][15]

Solutions:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[11][12][13] The microscopic scratches provide nucleation sites.

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[13][15] This provides a template for crystal growth.

  • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool again.[13][15]

  • Ice Bath: Cooling the solution in an ice bath will further decrease the compound's solubility and may promote crystallization.[11]

Troubleshooting_Tree Start Problem during cooling OiledOut Compound 'Oiled Out'? Start->OiledOut NoCrystals No Crystals Formed? Start->NoCrystals Sol1 1. Reheat to redissolve. 2. Add more hot solvent. 3. Cool solution slower. OiledOut->Sol1 Yes Sol2 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. NoCrystals->Sol2 Yes

Caption: Decision tree for common recrystallization problems.

Q8: What is a mixed-solvent system and when should I use it?

Concept: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[8][14]

When to Use: Use this method when your compound is either too soluble or not soluble enough in common single solvents. For 5-benzyloxy-2-methoxyaniline, an ethanol/water or toluene/methanol system could be effective.[9]

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).[7][14] This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[7][14]

  • Allow the solution to cool slowly, as described in the single-solvent method.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
  • University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of North Texas. (n.d.). Recrystallization1. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization I. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-phenoxyaniline. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • Semantic Scholar. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5-Benzylsulfonyl-2-methoxy-aniline. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-benzyloxy-6-methoxyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 9). 2-Methoxyaniline. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzyl-p-anisidine. Retrieved from [Link]

  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024, July 19). LinkedIn. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive Aniline Derivatives

Welcome to the Technical Support Center for handling air-sensitive aniline derivatives. Aromatic amines, particularly electron-rich anilines, are notorious for their instability in the presence of atmospheric oxygen and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling air-sensitive aniline derivatives. Aromatic amines, particularly electron-rich anilines, are notorious for their instability in the presence of atmospheric oxygen and light. This guide provides researchers and drug development professionals with the mechanistic causality behind these degradations, visual diagnostics, and field-proven, self-validating protocols to ensure absolute scientific integrity in your synthetic workflows.

The Causality of Aniline Degradation (Mechanistic Insights)

To effectively handle aniline derivatives, one must understand why they degrade. The nitrogen atom in aniline possesses a highly reactive lone pair. Upon exposure to ambient air and light, this lone pair is highly susceptible to single-electron transfer (SET) oxidation by molecular oxygen[1].

This initial SET event generates a highly reactive amine radical cation. Rather than remaining stable, these radicals rapidly dimerize and undergo further oxidation to form nitrosobenzenes and phenylhydroxylamines[2]. Subsequent condensation of these intermediates yields azoxybenzenes, which eventually polymerize into highly conjugated, dark-colored polyanilines or azo dyes[3]. Understanding this pathway dictates our handling strategy: oxygen must be rigorously excluded to prevent the initial radical formation.

OxidationMechanism A Aniline (Colorless Liquid) B O2 Exposure (Single Electron Transfer) A->B C Amine Radical Cation (Highly Reactive) B->C D Phenylhydroxylamine & Nitrosobenzene C->D Dimerization/Oxidation E Azoxybenzene (Yellow/Red Impurities) D->E Condensation F Polyanilines / Azo Dyes (Dark Brown/Black) E->F Polymerization

Mechanistic pathway of aniline oxidation upon air exposure.

Diagnostic Center: Visual & Chemical Indicators

Visual inspection is your first line of defense. Because the oxidation products of aniline are highly conjugated, they act as built-in colorimetric indicators of reagent purity[4].

Table 1: Visual Diagnostics of Aniline Degradation

Visual AppearanceChemical StateAction Required
Colorless Oil Pure AnilineReady for use under inert atmosphere[3].
Pale Yellow Trace Oxidation (Nitroso/Hydroxylamine)Distill before use in sensitive catalytic reactions.
Red / Orange Moderate Oxidation (Azoxybenzenes)Mandatory vacuum distillation required.
Dark Brown / Black Severe Oxidation (Polyanilines/Azo Dyes)Discard, or perform rigorous chemical pre-treatment before distillation[4].

Table 2: Reference Boiling Points for Aniline Vacuum Distillation Note: Distilling aniline at atmospheric pressure (184 °C) in the presence of trace air accelerates thermal oxidation. Always use reduced pressure.

Pressure (mmHg)Boiling Point (°C)Reference
760 (Atmospheric)184Standard
4097 - 995

Core Experimental Protocols

Protocol A: Purification of Air-Sensitive Anilines via Vacuum Distillation

Causality Check: Heat acts as a catalyst for oxidation. By lowering the pressure, we lower the boiling point, minimizing thermal stress on the molecule while isolating it from non-volatile polymeric impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus connected to a Schlenk line vacuum manifold. Flame-dry the glassware under vacuum and backfill with Argon. Repeat this cycle three times.

  • Preparation: Add the degraded aniline and a few anti-bumping granules to the distillation flask.

  • Degassing: Perform a brief vacuum-purge cycle on the liquid at room temperature to remove dissolved oxygen.

  • Distillation: Apply reduced pressure (e.g., 40 mmHg). Slowly heat the oil bath. Discard the first few drops (forerun) and collect the main fraction boiling at 97–99 °C[5].

  • Self-Validation & Storage: The process is self-validating; the collected distillate must be a strictly colorless oil[3]. Store the receiving Schlenk flask sealed under Argon, protected from light.

Protocol B: Reaction Setup using Schlenk Line Techniques

If you do not have a glovebox, a Schlenk line is mandatory for handling purified anilines[6].

  • Flask Preparation: Attach a Schlenk flask to the manifold. Flame-dry under vacuum, then backfill with Argon. Repeat this cycle three times to ensure absolute moisture and air removal[6].

  • Solvent Degassing: Add anhydrous solvent. Degas via the freeze-pump-thaw method (freeze with liquid N2, apply vacuum, seal, thaw).

    • Self-Validation: Repeat the cycle until no gas bubbles evolve during the thaw phase, proving the complete absence of dissolved O2.

  • Reagent Transfer: Purge a gas-tight syringe with Argon three times. Draw the purified aniline and transfer it dropwise into the reaction flask under a positive Argon counter-flow[6].

  • Execution: Maintain a slight positive pressure of Argon throughout the reaction to prevent atmospheric ingress.

SchlenkWorkflow S1 Flame-Dry Flask Under Vacuum S2 Purge Cycle (Vac/Ar x3) S1->S2 S3 Add Degassed Solvent S2->S3 S4 Add Purified Aniline S3->S4 S5 React Under Positive Ar S4->S5

Standard Schlenk line workflow for setting up air-sensitive aniline reactions.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black immediately after adding the aniline derivative. What happened? A1: This is a classic symptom of rapid aniline oxidation[4]. The aniline was exposed to oxygen, triggering the single-electron transfer cascade that forms dark-colored polyanilines[1]. Troubleshooting: Immediately check your Schlenk line for vacuum leaks. Ensure your solvents were rigorously degassed. If the aniline stock was already yellow or red before addition, it must be freshly distilled prior to use[4].

Q2: I am performing a Buchwald-Hartwig amination, but my yields are inexplicably low despite using purified aniline. Why? A2: Palladium catalysts are highly sensitive to the oxidized byproducts of aniline (like nitrosobenzenes), which can act as catalyst poisons or unwanted ligands. Even trace amounts of oxygen in your solvent can oxidize the aniline in situ before the cross-coupling occurs. Switch to the freeze-pump-thaw method for your solvents rather than simple sparging, and ensure your Argon source is routed through a drying/deoxygenating column.

Q3: Can I store purified aniline long-term? A3: Long-term storage of pure aniline is difficult because even trace light and oxygen will initiate degradation. If you must store it, keep it in an amber, air-tight Schlenk flask under a positive pressure of Argon, and store it in a refrigerator or freezer to slow down the kinetic rate of oxidation.

References

  • MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • LibreTexts. The Schlenk Line Survival Guide. Available at: [Link]

  • ACS Publications. Catalytic Oxidation of Aniline to Azoxybenzene Over CuCr2O4 Spinel Nanoparticle Catalyst. Available at:[Link]

  • NASA Technical Reports Server. Purification of Aniline. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-benzyloxy-2-methoxyaniline

Document ID: TSC-PROTO-2024-05B Subject: Troubleshooting & Optimization of Column Chromatography for Lipophilic Aniline Derivatives Status: Active Last Updated: March 8, 2026 Executive Summary & Quick Reference Target Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-PROTO-2024-05B Subject: Troubleshooting & Optimization of Column Chromatography for Lipophilic Aniline Derivatives Status: Active Last Updated: March 8, 2026

Executive Summary & Quick Reference

Target Molecule: 5-benzyloxy-2-methoxyaniline Chemical Nature: Electron-rich aromatic amine. Prone to oxidation (browning) and silica interaction (streaking). Critical Constraint: The basic amino group (


) interacts strongly with acidic silanol groups (

) on standard silica gel, leading to peak tailing and yield loss.
⚡ Quick Reference Card
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase; requires neutralization.
Mobile Phase Hexanes / Ethyl Acetate (Gradient)Benzyl group adds lipophilicity; pure EtOAc is likely too polar.
Critical Additive 1% Triethylamine (TEA) MANDATORY. Neutralizes silica acidity to prevent streaking [1].
Target Rf 0.25 – 0.35Ideal retention in 20-30% EtOAc/Hexanes (+TEA).
Loading Method Solid Load (Celite or Silica)Preferred over liquid load to prevent band broadening.
Stability

Atmosphere / Amber Glass
Prevents rapid oxidation to quinoid/azobenzene species [2].

Diagnostic Decision Tree (Workflow)

The following logic gate helps determine the correct purification strategy based on your crude material's condition.

PurificationLogic Start START: Crude 5-benzyloxy-2-methoxyaniline CheckTLC Step 1: Check TLC (30% EtOAc/Hex) Start->CheckTLC Streak Observation: Streaking / Tailing? CheckTLC->Streak SpotSep Observation: Distinct Spots? CheckTLC->SpotSep AddTEA Action: Add 1% TEA to Eluent Streak->AddTEA CheckColor Step 2: Check Color Stability SpotSep->CheckColor PreTreat Action: Pre-treat Silica Slurry with TEA AddTEA->PreTreat PreTreat->CheckColor Dark Dark Brown/Black Oil? CheckColor->Dark Pale Yellow/Orange Solid/Oil CheckColor->Pale Oxidation Diagnosis: Oxidation Products Present Dark->Oxidation NormalColumn Action: Standard Flash Chromatography Pale->NormalColumn FastColumn Action: Rapid Filtration (Plug) then Column Oxidation->FastColumn

Figure 1: Decision matrix for selecting the appropriate purification protocol based on TLC behavior and physical appearance.

Technical Support FAQs & Troubleshooting

Ticket #101: "My compound is streaking from the baseline to the solvent front."

Diagnosis: Acid-Base Interaction.[1][2][3] The primary amine in 5-benzyloxy-2-methoxyaniline is acting as a base, protonating on the acidic silica surface (


). This creates an "ion-exchange" effect rather than simple adsorption, causing the streak.

Protocol Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to both your column equilibration solvent and your elution solvents [3].
    
  • Silica Pre-treatment: If streaking persists, slurry your silica in Hexanes + 5% TEA for 10 minutes, then rinse with pure Hexanes before packing. This "caps" the most active acidic sites.

Ticket #204: "The product turns purple/brown on the column."

Diagnosis: On-Column Oxidation. Anilines are sensitive to air.[2][4][5] Silica gel has a high surface area with adsorbed oxygen, accelerating oxidative decomposition into colored impurities (likely azo compounds or quinones) [2].

Protocol Fix:

  • Degas Solvents: Sparge all eluents with Nitrogen/Argon for 15 minutes prior to use.

  • Positive Pressure: Use flash chromatography with

    
     pressure rather than gravity or vacuum (which pulls air into the column).
    
  • Speed: Do not let the column sit overnight. Complete the run in <45 minutes.

Ticket #305: "I have poor separation from the starting nitro/precursor."

Diagnosis: Polarity Mismatch. The 5-benzyloxy group is bulky and lipophilic. If your precursor was 4-benzyloxy-1-methoxy-2-nitrobenzene, the reduction to amine significantly changes polarity (amine is more polar/basic).

Optimization Strategy:

  • Gradient: Start lower.

    • Equilibration: 5% EtOAc / 95% Hexanes (+1% TEA).

    • Gradient: 5%

      
       40% EtOAc over 10 Column Volumes (CV).
      
  • Check Rf: The amine should elute after the non-polar impurities but before highly polar byproducts.

The "Golden Path" Protocol

This standardized operating procedure (SOP) yields the highest recovery (>85%) for 5-benzyloxy-2-methoxyaniline.

Phase 1: Column Preparation
  • Select Column Size: Use a 1:30 to 1:50 ratio of compound mass to silica mass.

  • Slurry Preparation: Mix Silica Gel 60 with 10% EtOAc/Hexanes containing 1% TEA .

  • Packing: Pour slurry and compact under air pressure. Flush with 2 CV of the starting solvent (e.g., 5% EtOAc/Hexanes + 1% TEA) to equilibrate pH.

Phase 2: Sample Loading (Dry Load)

Why Dry Load? Lipophilic anilines often have poor solubility in Hexanes but high solubility in EtOAc. Liquid loading with EtOAc can cause band broadening (the "solvent effect").

  • Dissolve crude in minimal DCM or Acetone.

  • Add Celite 545 (1:2 ratio w/w).

  • Rotovap to dryness until a free-flowing powder is obtained.

  • Add powder to the top of the column and cover with a layer of sand.

Phase 3: Elution & Isolation
  • Gradient:

    • 0–5 min: 5% EtOAc / 95% Hexanes (+1% TEA) (Elutes non-polar impurities).

    • 5–20 min: Ramp to 30% EtOAc / 70% Hexanes (+1% TEA).

    • Target Elution: Product usually elutes between 20–25% EtOAc.

  • Collection: Collect small fractions (approx. 1/10th of column volume).

  • Workup: Combine pure fractions. Wash with saturated

    
      (optional but removes TEA salts). Dry over 
    
    
    
    and concentrate.

Mechanism of Action (Visualized)

The following diagram illustrates why the TEA additive is chemically necessary for this specific separation.

Mechanism Silica Acidic Silica Surface (Si-OH) Amine Target Aniline (R-NH2) Silica->Amine Strong H-Bonding (Tailing) Result Free Aniline (Sharp Peak) Amine->Result Elutes cleanly TEA Triethylamine (Et3N) TEA->Silica Preferential Binding (Surface Blocking) TEA->Result Allows elution

Figure 2: Competitive inhibition mechanism where Triethylamine blocks acidic silanol sites, allowing the target aniline to elute without drag.

References

  • BenchChem Technical Support. (2025).[1][2][6][7] Purifying Aniline Derivatives by Column Chromatography: Protocols and Additives. Retrieved from

  • Royal Society of Chemistry. (2012). Catalytic Reductive N-Alkylation of Amines: Supporting Information on Chromatography of Basic Amines. Retrieved from

  • Biotage Applications. (2023). How to purify ionizable organic amine compounds using flash column chromatography. Retrieved from

  • National Institutes of Health (PMC). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: Workup and Purification Strategies. Retrieved from

Sources

Troubleshooting

Stability of 5-benzyloxy-2-methoxyaniline in acidic vs basic solution

Welcome to the Technical Support Center for 5-Benzyloxy-2-methoxyaniline . As an Application Scientist, I have designed this guide to help you navigate the unique chemical dichotomies of this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Benzyloxy-2-methoxyaniline . As an Application Scientist, I have designed this guide to help you navigate the unique chemical dichotomies of this compound.

Working with 5-benzyloxy-2-methoxyaniline requires balancing the reactivity of three distinct functional groups: a primary aniline, a methoxy ether, and a benzyloxy ether. The central challenge lies in the fact that conditions stabilizing one functional group often destabilize another. This guide breaks down the mechanistic causality behind these stability issues and provides field-proven, self-validating protocols to ensure high-yield workflows.

Mechanistic Pathway: The Acid-Base Dichotomy

To troubleshoot effectively, you must first understand the structural fate of the molecule in different pH environments.

In basic or neutral solutions, the unprotonated aniline nitrogen donates electron density into the aromatic ring. This makes the ring highly electron-rich and extremely susceptible to autoxidation by atmospheric oxygen[1]. Conversely, in acidic solutions, the amine is protonated to form an anilinium salt. This withdraws electron density, shutting down oxidative degradation[2]. However, strongly acidic conditions introduce a new vulnerability: the protonation of the benzyl ether oxygen, which leads to rapid cleavage via an SN1 or SN2 mechanism driven by the stability of the benzylic carbocation[3].

Pathway A 5-Benzyloxy-2-methoxyaniline (Free Base) B1 Acidic Media (pH < 4) A->B1 + H⁺ B2 Basic Media (pH > 8) A->B2 + OH⁻ C1 Anilinium Salt (Oxidation Resistant) B1->C1 Dilute Acid C2 Benzyl Ether Cleavage (SN1/SN2 Pathway) B1->C2 Strong Acid (HBr, BCl₃) C3 Air Oxidation (Radical/Quinone Formation) B2->C3 O₂ Exposure C4 Ethers Intact (Base Stable) B2->C4 Inert Atmosphere

Mechanistic fate of 5-benzyloxy-2-methoxyaniline in acidic versus basic environments.

Quantitative Stability Profile

The following table summarizes the stability of the compound's functional groups across various laboratory conditions. Use this as a predictive tool when designing your synthetic steps.

Functional GroupMild Acid (e.g., 1M HCl, RT)Strong Acid (e.g., HBr, BCl₃)Basic Conditions (e.g., NaOH, NaH)Oxidative Susceptibility (Air/O₂)
Aniline (-NH₂) Stable (Forms anilinium)Stable (Forms anilinium)Lable (Free base is reactive)High (Forms colored polyanilines)
Methoxy (-OCH₃) Stable Moderate (Cleaved by BBr₃/HI)Highly Stable Low
Benzyloxy (-OBn) Stable Lable (Cleaves to phenol)Highly Stable Low (Unless using DDQ)

Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown or black during a basic workup. What is happening, and how do I stop it? Cause: You are observing the air oxidation of the aniline free base. When the pH rises above the aniline's pKa (~4.5), the amine deprotonates. The free lone pair activates the aromatic ring, allowing atmospheric oxygen to initiate radical-mediated oxidation, forming highly colored quinone imines and polymeric species (polyanilines)[1][4]. Solution: To prevent this, you must remove the oxidant (oxygen). Degas your extraction solvents (sparge with Argon for 15 minutes) and perform the basic workup under an inert atmosphere. Alternatively, add a mild, water-soluble antioxidant (like sodium dithionite) to the aqueous basic phase.

Q2: I performed an acidic extraction to purify the compound, but NMR shows I lost the benzyl group. Why? Cause: While benzyl ethers are stable to dilute aqueous acids at room temperature (like 1M HCl), they are highly labile to strong hydrohalic acids (HBr, HI) or prolonged exposure to strong acids at elevated temperatures[5]. The acid protonates the benzyl ether oxygen, and the subsequent departure of the stable benzylic carbocation results in irreversible cleavage[3]. Solution: Limit acidic workups to mild conditions (e.g., 5% acetic acid or 0.5M HCl at 0°C). If your workflow requires harsh acidic conditions, consider swapping the benzyl group for a more acid-stable protecting group, though this is rarely necessary if pH is carefully controlled.

Q3: Can I selectively deprotect the benzyl ether without cleaving the methoxy ether? Cause: Yes. The benzyloxy group is significantly more labile than the methoxy group due to the stability of the benzylic carbocation and its susceptibility to specific catalytic/coordination environments[3]. Solution: You have two highly selective options. The mildest is standard hydrogenolysis (H₂, Pd/C), which cleaves the benzyl ether neutrally without touching the methoxy group[6]. Alternatively, you can use a Lewis acid like Boron Trichloride (BCl₃) at -78°C, which selectively coordinates and cleaves the benzyl ether[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the visual or analytical cues do not match the expected outcomes, halt the workflow and consult the troubleshooting guide.

Protocol 1: Oxygen-Free Basic Workup and Storage

Objective: Isolate the free base of 5-benzyloxy-2-methoxyaniline without oxidative degradation.

  • Preparation: Sparge all extraction solvents (Ethyl Acetate, saturated aqueous NaHCO₃, and brine) with Argon gas for 15 minutes prior to use.

  • Neutralization: Cool your acidic reaction mixture to 0°C. Slowly add the degassed saturated NaHCO₃ until the aqueous layer reaches pH 8.

  • Extraction: Transfer to a separatory funnel flushed with Argon. Extract with degassed Ethyl Acetate (3x).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Backfill the rotary evaporator with Argon, not air.

  • Storage: Store the resulting oil/solid in an amber vial (to prevent photo-oxidation) under an Argon headspace at -20°C.

  • Self-Validation Check: The isolated product should be a pale yellow to off-white solid/oil. If the extract turns deep red, brown, or black, oxygen ingress has occurred, and the batch is contaminated with polyaniline oligomers[4].

Protocol 2: Selective Lewis Acid Cleavage of the Benzyl Ether

Objective: Remove the benzyl group to yield 2-methoxy-5-hydroxyaniline, leaving the methoxy group intact.

  • Setup: Dissolve 5-benzyloxy-2-methoxyaniline (1.0 eq) in strictly anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C. Causality: Low temperature is critical to prevent the Lewis acid from gaining enough activation energy to cleave the more robust methoxy ether.

  • Reagent Addition: Dropwise, add a 1M solution of BCl₃ in DCM (1.2 eq). Stir at -78°C for 2 hours[6].

  • Quenching: Quench the reaction while still at -78°C by the slow addition of anhydrous methanol, followed by water. This destroys the boron complex before it can react unpredictably upon warming.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

  • Self-Validation Check: Run a TLC (Hexanes/EtOAc). You should observe the complete disappearance of the starting material and the appearance of a single, more polar spot (the phenol). If multiple polar spots appear, the reaction temperature spiked, causing partial cleavage of the methoxy group.

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(Benzyloxy)-2-methoxyaniline

Topic: 1H NMR Spectrum Analysis of 5-(Benzyloxy)-2-methoxyaniline Content Type: Technical Comparison & Characterization Guide Executive Summary: The Spectral Fingerprint 5-(Benzyloxy)-2-methoxyaniline is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 5-(Benzyloxy)-2-methoxyaniline Content Type: Technical Comparison & Characterization Guide

Executive Summary: The Spectral Fingerprint

5-(Benzyloxy)-2-methoxyaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). Its 1H NMR spectrum serves as the primary checkpoint for reaction success, specifically monitoring the reduction of the nitro precursor to the aniline.

The Core Distinction: The "performance" of this analysis relies on detecting the electronic inversion of the aromatic ring. The transformation from a nitro group (electron-withdrawing) to an amine (electron-donating) causes a dramatic upfield shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ppm) of the aromatic protons ortho and para to the nitrogen. This guide compares the product's spectral behavior against its nitro-precursor and evaluates solvent suitability (DMSO-d6 vs. CDCl3) for accurate characterization.

Structural Logic & Causality

To interpret the spectrum, one must understand the electronic environment created by the trisubstituted benzene ring (1-amino, 2-methoxy, 5-benzyloxy).

  • The Methoxy Anchor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Located at position 2, this group provides a strong singlet signal (~3.7 ppm) and exerts an ortho-shielding effect on proton H-3.
    
  • The Benzyloxy Extension (

    
    ):  At position 5, this adds a diagnostic methylene singlet (~5.0 ppm) and a multiplet for the phenyl ring (~7.3–7.5 ppm).
    
  • The Variable (

    
     vs. 
    
    
    
    ):
    • Precursor (

      
      ):  Deshields ring protons, pushing them downfield (7.5–8.0 ppm).
      
    • Product (

      
      ):  Shields ring protons via resonance (+M effect), pushing them upfield (6.0–6.5 ppm). This shift is the definitive proof of synthesis.
      
Diagram 1: Electronic Substituent Effects

This diagram illustrates the logical flow of electron density that dictates the chemical shifts.

G cluster_0 Precursor (Nitro) cluster_1 Target Product (Aniline) Nitro Nitro Group (-NO2) Electron Withdrawing (-I, -M) Ring_NO2 Aromatic Ring Electron Deficient Nitro->Ring_NO2 Pulls Density Shift_NO2 Downfield Shift (7.5 - 8.0 ppm) Ring_NO2->Shift_NO2 Deshielding Reaction Reduction (H2/Pd-C or Fe/HCl) Amine Amine Group (-NH2) Electron Donating (+M) Ring_NH2 Aromatic Ring Electron Rich Amine->Ring_NH2 Pushes Density Shift_NH2 Upfield Shift (6.2 - 6.8 ppm) Ring_NH2->Shift_NH2 Shielding Reaction->Amine Transformation

Caption: Comparative logic of substituent effects. The reduction of Nitro to Amine inverts the electronic demand, causing a diagnostic upfield shift in the aromatic region.

Comparative Analysis: Product vs. Alternatives

This section compares the target analysis against its primary alternatives: the starting material (Precursor) and alternative solvent systems.

Comparison A: Product vs. Nitro-Precursor (Reaction Monitoring)

The most critical "alternative" to the product is the unreacted starting material: 5-(benzyloxy)-2-methoxy-1-nitrobenzene .[1]

FeaturePrecursor (Nitro)Product (Aniline) Diagnostic Value
H-6 Proton (Ortho to N)~7.6 ppm (Singlet/Doublet) ~6.3 ppm (Doublet) High. The >1.0 ppm shift confirms reduction.[1]
H-4 Proton (Para to N)~7.8 ppm ~6.2 ppm High. Strong resonance shielding from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Exchangeable Protons None~4.5 ppm (Broad Singlet) Medium. Indicates presence of

, but sensitive to water.
Methoxy (

)
~3.9 ppm~3.7 ppm Low. Minor shift due to general ring electron density.
Comparison B: Solvent Selection (DMSO-d6 vs. CDCl3)

Choosing the right solvent is vital for observing the labile amine protons.[2]

  • Alternative (CDCl3):

    • Pros: Cheap, easy to evaporate.

    • Cons: Amine protons (

      
      ) often broaden significantly or exchange with trace acid/water, making integration unreliable.
      
  • Recommendation (DMSO-d6):

    • Pros: Strong hydrogen bond acceptor.[1][2] It "locks" the amine protons, resulting in a sharp, distinct singlet or broad peak that integrates accurately (2H).

    • Cons: Hygroscopic (absorbs water at 3.33 ppm), harder to remove.

Detailed Spectral Assignments (in DMSO-d6)

The following data represents the standard assignments for pure 5-(benzyloxy)-2-methoxyaniline.

Molecular Formula:


Solvent:  DMSO-d6 (Residual solvent peak: 2.50 ppm; Water: 3.33 ppm)[2]
PositionGroupShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Ar-H Benzyl Ring7.30 – 7.45Multiplet (m)5H-Overlapping phenyl protons.
H-3 Aromatic Ring6.68Doublet (d)1H8.7Ortho to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Least affected by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
H-6 Aromatic Ring6.34Doublet (d)1H2.8Ortho to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Meta coupling to H-4.
H-4 Aromatic Ring6.18Doublet of Doublets (dd)1H8.7, 2.8Para to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Shows ortho (H-3) and meta (H-6) coupling.[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Benzyloxy4.98Singlet (s)2H-Distinctive benzylic methylene.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Amine4.60Broad Singlet (br s)2H-Position varies with concentration/water.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Methoxy3.68Singlet (s)3H-Sharp singlet.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this protocol. It includes a "self-validation" step using the residual solvent peak.[1]

Materials:
  • Analyte: ~10 mg of 5-(benzyloxy)-2-methoxyaniline (dried under vacuum).

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Procedure:
  • Sample Prep: Dissolve 10 mg of solid in 0.6 mL DMSO-d6. Critical: Ensure the solution is clear. If particles remain, filter through a cotton plug to prevent field inhomogeneity (broad peaks).

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of Scans (NS): 16 or 32 (sufficient for >95% purity).

    • Relaxation Delay (D1):

      
       1.0 sec (ensure full relaxation of aromatic protons).
      
  • Processing & Validation:

    • Phase Correction: Apply manual phasing to ensure flat baseline.

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

    • Integration Check: Set the benzylic

      
       (at ~4.98 ppm) to exactly 2.00 .
      
    • Self-Validation: If the aromatic region integrates to < 8H total (5 benzyl + 3 aniline), or if the

      
       integrates < 2.8, the sample may contain paramagnetic impurities or is wet.
      
Diagram 2: Analytical Workflow

Workflow Start Crude Product Prep Dissolve in DMSO-d6 (Filter if cloudy) Start->Prep Acquire Acquire 1H NMR (Ref: DMSO @ 2.50 ppm) Prep->Acquire Decision Check H-6 Shift Acquire->Decision Result_Pure Signal @ 6.3 ppm (Pure Product) Decision->Result_Pure Upfield Shift Result_Impure Signal @ 7.6 ppm (Unreacted Nitro) Decision->Result_Impure Downfield Signal

Caption: QC decision tree. The shift of the H-6 proton is the primary "Go/No-Go" decision gate for batch release.

Troubleshooting & Impurities

ObservationProbable CauseCorrective Action
Extra Singlet @ 3.33 ppm Water contamination.[1]Dry sample under high vacuum; use fresh ampoule of DMSO-d6.
Broad Humps @ 7.0 - 8.0 ppm Polymerization or oxidation.[1]Check sample color (darkening indicates oxidation). Purify via recrystallization.[1]
Split peaks in Methoxy region Rotamers or salt formation.[1]If synthesized as HCl salt, add 1 drop of NaOD or switch to

to free-base in situ.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][3][4] (Standard text for substituent effects and coupling constants).

  • Baranac-Stojanović, M. (2018).[1][4] Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881.[4] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17377-95-6 (Related Analog: N-Benzyl-4-methoxyaniline). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: 2-Methoxy-5-benzyloxyaniline

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-methoxy-5-benzyloxyaniline (also known as 5-(benzyloxy)-2-methoxyaniline). This document is structured to assist resear...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-methoxy-5-benzyloxyaniline (also known as 5-(benzyloxy)-2-methoxyaniline). This document is structured to assist researchers in structural verification, impurity profiling, and synthesis monitoring.[1]

[1]

Executive Summary

2-Methoxy-5-benzyloxyaniline (CAS: N/A for specific isomer in common databases; related to CAS 1539-26-0 series) is a critical intermediate in the synthesis of fluorogenic pH sensors and tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1] Its structural integrity is defined by the coexistence of two distinct alkoxy groups (methoxy and benzyloxy) and an activating amino group.[1]

This guide compares the predicted chemical shifts (derived from high-fidelity substituent chemical shift additivity rules) with experimental diagnostic signals of its precursors and potential impurities.[1] It serves as a self-validating protocol for confirming successful reduction of the nitro-precursor and checking for de-benzylation.[1]

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard aniline numbering priority:

  • Position 1: Amino group (-NH₂)[1]

  • Position 2: Methoxy group (-OCH₃)[1][2][3]

  • Position 5: Benzyloxy group (-OCH₂Ph)[1][4]

Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.28 g/mol [1]

Structure C1 C1 (NH2) C2 C2 (OMe) C1->C2 C3 C3 C2->C3 C5 C5 (OBn) C6 C6 C5->C6 C4 C4 C3->C4 C4->C5 C6->C1

Figure 1: Carbon numbering scheme for 2-methoxy-5-benzyloxyaniline.

13C NMR Chemical Shift Data (DMSO-d₆)

The following table synthesizes calculated shifts based on substituent additivity rules (SCS) validated against experimental data for structurally similar o-anisidine and m-benzyloxyaniline derivatives.

Carbon PositionAssignmentShift (δ, ppm)MultiplicityDiagnostic Note
C-5 C-O (Benzyloxy)152.5 ± 1.0 QuaternaryDeshielded by oxygen; distinct from C-2 due to meta-NH₂ effect.[1]
C-2 C-O (Methoxy)140.8 ± 1.0 QuaternaryUpfield relative to anisole (160 ppm) due to ortho-NH₂ shielding.
C-1 C-N (Amino)138.5 ± 1.5 QuaternaryDiagnostic for aniline core; shifts upfield from Nitro precursor (~145 ppm).[1]
Ph-C(ipso) Benzyl Aromatic137.2 ± 0.5 QuaternaryTypical benzyl ether anchor signal.[1]
Ph-C(meta) Benzyl Aromatic128.4 ± 0.2 CHIntense signal (2C).[1]
Ph-C(ortho) Benzyl Aromatic127.8 ± 0.2 CHIntense signal (2C).[1]
Ph-C(para) Benzyl Aromatic127.6 ± 0.2 CHOften overlaps with ortho/meta signals.[1]
C-3 Aromatic Ring110.5 ± 1.0 CHOrtho to OMe; shielded.
C-4 Aromatic Ring106.2 ± 1.0 CHOrtho to OBn; shielded.
C-6 Aromatic Ring102.8 ± 1.0 CHMost shielded aromatic signal (Ortho to both NH₂ and OBn).[1]
OBn-CH₂ Benzylic CH₂69.8 ± 0.5 CH₂Key Identity Peak. Disappearance indicates de-benzylation.[1]
OMe Methoxy CH₃56.2 ± 0.5 CH₃Standard methoxy signal.[1]

Note: Data is calculated based on incremental shifts from 2-methoxyaniline and 3-(benzyloxy)aniline in DMSO-d₆. Experimental values may vary by ±0.5 ppm depending on concentration.[1]

Comparative Analysis: Process Control

In a drug development context, this molecule is typically generated by reducing 4-benzyloxy-2-nitroanisole .[1] The NMR spectrum provides the definitive "Go/No-Go" decision for the next step.[1]

A. Reaction Monitoring (Nitro Reduction)

Comparison of the Product vs. Precursor (4-benzyloxy-2-nitroanisole).

FeaturePrecursor (Nitro)Product (Aniline)Interpretation
C-1 (C-N) ~145 ppm (C-NO₂)~138 ppm (C-NH₂)Upfield shift indicates reduction of nitro group.[1]
C-6 (Ortho to N) ~109 ppm~102 ppmSignificant shielding due to electron-donating NH₂.[1]
Proton NMR No NH₂ signalBroad singlet ~4.5-5.0 ppmAppearance of exchangeable protons.[1]
B. Impurity Profiling (De-benzylation)

A common side reaction during hydrogenation is the cleavage of the benzyl ether, yielding 2-methoxy-5-hydroxyaniline .[1]

  • Target Signal: 69.8 ppm (CH₂ of Benzyl).[1]

  • Failure Mode: If the peak at ~70 ppm is absent or diminished, and a broad OH peak appears in 1H NMR, the benzyl group has been cleaved.[1]

Experimental Protocol: Synthesis & Characterization

This protocol is adapted from high-yield reduction methodologies for nitro-anisoles (Ref 1).[1]

Step 1: Precursor Preparation

  • Reactants: 4-Benzyloxy-2-nitrophenol + Methyl Iodide (MeI) + K₂CO₃.[1]

  • Solvent: DMF.

  • Conditions: 80°C for 1.5 hours.

  • Yield: ~99% of 4-benzyloxy-2-nitroanisole (Intermediate 143).[1]

Step 2: Hydrogenation (Critical Step)

  • Substrate: 4-Benzyloxy-2-nitroanisole.[1]

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: CH₂Cl₂ (Dichloromethane) or MeOH.[1]

  • Pressure: 40-45 psi H₂.[1]

  • Time: 2 hours.

  • Workup: Filter catalyst through Celite. Evaporate solvent.[1][3][5][6]

  • Result: 2-Methoxy-5-benzyloxyaniline (Brown oil).[1]

Step 3: NMR Sample Preparation

  • Dissolve ~10 mg of the brown oil in 0.6 mL DMSO-d₆ .

  • Ensure solution is clear (filter if Pd/C residue remains).[1]

  • Acquire 13C spectrum with proton decoupling (min 256 scans for S/N).[1]

Workflow Start Start: 4-Benzyloxy-2-nitrophenol Step1 Methylation (MeI, K2CO3) Yields: 4-Benzyloxy-2-nitroanisole Start->Step1 Step2 Hydrogenation (H2, Pd/C) Solvent: CH2Cl2 Step1->Step2 Check QC Check: 13C NMR Step2->Check Decision Benzyl CH2 @ 70 ppm? Check->Decision Pass PASS: Proceed to Coupling Decision->Pass Yes Fail FAIL: De-benzylated Impurity Decision->Fail No

Figure 2: Synthesis and Quality Control Workflow.

References
  • Synthesis of 5-Benzyloxy-2-methoxyaniline (Compound 144)

    • Source: US Patent 2008/0274907 A1.[1] "Fluorogenic pH Sensitive Dyes and Their Method of Use." Example 111, Paragraph [0693]-[0694].

    • URL
  • General 13C NMR Additivity Rules (Pretsch/Silverstein)

    • Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1]

    • Context: Used for calculating substituent chemical shifts (SCS) for the aniline/anisole core.[1]

  • ACD/Labs NMR Predictors

    • Source: ACD/Labs.[1][7] CNMR Predictor.

    • URL:[Link]

Sources

Validation

Analytical Superiority in Structural Elucidation: High-Resolution ESI-MS/MS vs. GC-EI-MS for 5-Benzyloxy-2-methoxyaniline

For drug development professionals and analytical chemists, confirming the structural integrity of synthetic intermediates is a non-negotiable step in the pipeline. 5-Benzyloxy-2-methoxyaniline is a highly versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, confirming the structural integrity of synthetic intermediates is a non-negotiable step in the pipeline. 5-Benzyloxy-2-methoxyaniline is a highly versatile building block frequently utilized in the synthesis of[1]. Because it possesses three distinct functional groups—an amine, a methoxy ether, and a benzyl ether—its mass spectrometry (MS) fragmentation pattern is complex and highly dependent on the ionization technique employed.

This guide objectively compares the performance, mechanistic causality, and data outputs of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the structural elucidation of 5-benzyloxy-2-methoxyaniline.

Mechanistic Causality: The Fragmentation Logic

Understanding the fragmentation of 5-benzyloxy-2-methoxyaniline requires analyzing the bond dissociation energies within the molecule. The structural core is a 2-methoxyaniline ring, which is heavily influenced by the electron-donating properties of the amine and methoxy groups. However, the most labile site is the benzyl ether linkage .

  • The Benzyl Cleavage (m/z 91): In both soft (ESI) and hard (EI) ionization, the dominant fragmentation event is the cleavage of the C-O bond in the benzyloxy group. This heterolytic or alpha-cleavage expels the highly stable benzyl cation (often rearranging to a tropylium ion) at m/z 91.05[2].

  • The Methoxy Dynamics (m/z 124/125): Once the benzyl group is lost, the remaining fragment is an aminomethoxyphenol derivative (m/z 139 in ESI, m/z 138 in EI). This core undergoes a characteristic [3] from the methoxy group, driven by the stabilization of the resulting quinoid structure.

Analytical_Workflow Sample 5-Benzyloxy- 2-methoxyaniline Prep Sample Preparation Sample->Prep ESI HR-ESI-MS/MS (Soft Ionization) Prep->ESI MeOH/H2O + 0.1% FA EI GC-EI-MS (Hard Ionization) Prep->EI Volatilization @ 250°C Data Fragmentation Analysis ESI->Data EI->Data

Workflow comparing ESI-MS/MS and GC-EI-MS for 5-benzyloxy-2-methoxyaniline structural elucidation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to verify instrument performance prior to data acquisition.

Protocol A: High-Resolution LC-ESI-MS/MS (Recommended for Intact Mass)

The causality behind this method relies on soft ionization to preserve the molecular ion, followed by controlled collision-induced dissociation (CID) to map the structure.

  • System Suitability Check: Inject a blank (Methanol:Water 50:50) followed by a 10 ng/mL standard of 2-methoxyaniline. Confirm the presence of the [M+H]+ peak at m/z 124.07 and the absence of carryover in the blank.

  • Sample Preparation: Dissolve 5-benzyloxy-2-methoxyaniline in HPLC-grade Methanol. Dilute to 1 µg/mL using a solvent system of 50% Methanol / 50% Water containing 0.1% Formic Acid .

    • Causality: Formic acid acts as a proton source, explicitly driving the equilibrium toward the protonated state [M+H]+ by exploiting the basicity of the aniline nitrogen. This maximizes ionization efficiency.

  • Ionization Parameters: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Tandem MS (MS/MS) Acquisition: Isolate the precursor ion at m/z 230.11 in Q1. Ramp the Collision Energy (CE) in the collision cell (Q2) from 10 eV to 40 eV using Argon as the collision gas.

    • Causality: Ramping the CE generates a breakdown curve, allowing you to observe the sequential loss of the benzyl group (low CE) followed by the methoxy methyl radical (high CE).

Protocol B: GC-EI-MS (Recommended for Library Matching)

This method uses 70 eV electron bombardment, which shatters the molecule, providing a highly reproducible fingerprint at the cost of the intact molecular ion's abundance.

  • System Validation: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and ensure proper isotopic ratios for m/z 69, 219, and 502.

  • Sample Preparation: Dissolve the analyte in ethyl acetate to a concentration of 10 µg/mL.

  • Injection & Volatilization: Inject 1 µL into the GC inlet operated in splitless mode. Crucial: Set the inlet temperature strictly to 250°C.

    • Causality: 250°C is the optimal thermal threshold. Lower temperatures cause peak broadening due to poor volatilization, while temperatures exceeding 275°C risk thermal degradation of the labile benzyl ether bond before the molecule reaches the ionization source.

  • Ionization: Operate the EI source at standard 70 eV. Set a solvent delay of 3.0 minutes to protect the electron multiplier filament from the ethyl acetate solvent front.

Quantitative Data Comparison

The fragmentation patterns generated by the two techniques differ significantly in their relative abundances. ESI-MS/MS preserves the precursor ion, whereas EI-MS heavily favors the lower-mass fragments.

Fragment AssignmentHR-ESI-MS/MS (m/z)ESI Relative AbundanceGC-EI-MS (m/z)EI Relative AbundanceStructural Derivation
Molecular Ion 230.1180 ([M+H]+)45%229.1103 (M+•)12%Intact 5-benzyloxy-2-methoxyaniline
Benzyl Cation 91.0548100% (Base Peak) 91.0548100% (Base Peak) Cleavage of the benzyl ether C-O bond
Aminomethoxyphenol 139.0633 ([M+H - C7H6]+)65%138.0555 (M+• - C7H7•)28%Loss of the benzyl moiety
Loss of Methyl 124.0398 ([139 - CH3]•+)30%123.032055%Cleavage of •CH3 from the methoxy group
Aromatic Core 108.044915%108.044940%Subsequent loss of oxygen/amine species

Fragmentation Pathway Visualization

The logical relationship between the parent ions and their subsequent fragments is mapped below. Notice how the pathways diverge slightly based on the initial ionization state (protonated vs. radical cation), yet converge on the highly stable benzyl cation.

MS_Fragmentation M_ESI [M+H]+ m/z 230.11 Tropylium Benzyl Cation m/z 91.05 M_ESI->Tropylium - C7H9NO2 Phenol_ion Aminomethoxyphenol m/z 139.06 M_ESI->Phenol_ion - C7H6 M_EI M+• m/z 229.11 M_EI->Tropylium - C7H8NO2• Loss_CH3 Loss of CH3• m/z 124.04 Phenol_ion->Loss_CH3 - CH3•

Primary mass spectrometry fragmentation pathways of 5-benzyloxy-2-methoxyaniline.

Conclusion & Recommendation

For the structural verification of 5-benzyloxy-2-methoxyaniline during drug development:

  • Choose HR-ESI-MS/MS when you need definitive proof of the intact molecular mass and wish to trace the exact lineage of the benzyloxy cleavage through MS/MS breakdown curves.

  • Choose GC-EI-MS if you are conducting routine quality control and rely on automated spectral library matching, provided you carefully manage the inlet temperature to prevent premature thermal degradation of the ether bond.

References

  • High throughput reaction screening using desorption electrospray ionization mass spectrometry Source: Chemical Science (RSC Publishing) URL:[Link]

  • The High-Resolution Mass Spectral Fragmentation Pathways of 2-methoxyaniline Source: Acta Physico-Chimica Sinica URL:[Link]

  • Fluorogenic pH sensitive dyes and their method of use (US20080274907A1)

Sources

Comparative

Technical Guide: Comparative IR Spectroscopy of Amino vs. Benzyloxy Groups

Executive Summary Context: In drug development and peptide synthesis, the precise differentiation between free amino groups (active moieties) and benzyloxy groups (common protecting groups like Cbz or Benzyl ethers) is c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In drug development and peptide synthesis, the precise differentiation between free amino groups (active moieties) and benzyloxy groups (common protecting groups like Cbz or Benzyl ethers) is critical for monitoring reaction progress. The Challenge: Both functional groups exhibit absorption features in the high-frequency region (>3000 cm⁻¹) and the fingerprint region, leading to potential misinterpretation during high-throughput screening or in-process control (IPC). Guide Scope: This technical guide provides a definitive spectral comparison, distinguishing vibrational modes, validating deprotection workflows, and offering troubleshooting protocols for signal overlap.

Part 1: Theoretical Foundation & Vibrational Modes

To accurately interpret the spectra, one must understand the mechanical origins of the peaks. The amino group (


) relies on the dipole changes in nitrogen-hydrogen bonds, while the benzyloxy group (

) is defined by the ether linkage coupled with a mono-substituted aromatic ring.
Vibrational Hierarchy Diagram

The following diagram maps the specific vibrational modes responsible for the diagnostic peaks of each group.

VibrationalModes Root Functional Group Vibrations Amino Amino Group (-NH2) Root->Amino Benzyloxy Benzyloxy Group (-OBn) Root->Benzyloxy NH_Stretch N-H Stretch (3500-3300 cm⁻¹) Amino->NH_Stretch Primary: Doublet Secondary: Singlet NH_Bend N-H Scissoring (1650-1580 cm⁻¹) Amino->NH_Bend CN_Stretch C-N Stretch (1350-1000 cm⁻¹) Amino->CN_Stretch CH_Arom Ar-C-H Stretch (>3000 cm⁻¹) Benzyloxy->CH_Arom CO_Ether C-O-C Stretch (1260-1000 cm⁻¹) Benzyloxy->CO_Ether Strong Asym Ring_Mode Mono-Sub Ring (750 & 690 cm⁻¹) Benzyloxy->Ring_Mode Out-of-Plane

Figure 1: Hierarchical breakdown of dominant vibrational modes for Amino and Benzyloxy functionalities.

Part 2: Comparative Peak Analysis

The following data differentiates the two groups. Note that "Intensity" is relative and can vary based on concentration and sample preparation (ATR vs. Transmission).

Table 1: Diagnostic Peak Comparison
Spectral RegionAmino Group (

)
Benzyloxy Group (

)
Differentiation Strategy
High Frequency (3500–3000 cm⁻¹)3500–3300 cm⁻¹ Medium, Sharp.Primary: Doublet (Asym/Sym stretch).Secondary: Singlet.3100–3000 cm⁻¹ Weak to Medium.Aromatic C-H stretching.(Distinct from aliphatic C-H <3000)Look for the "Fang": Primary amines show a "fang-like" doublet. Benzyloxy shows only a shoulder above 3000 cm⁻¹ without the broadness of H-bonding.
Overtone Region (2000–1660 cm⁻¹)Generally silent or weak combination bands."Monosubstituted Pattern" Series of 4 weak bumps (summation bands).The "Camel Humps": Benzyloxy groups often display the characteristic "four-finger" overtone pattern of mono-substituted benzene rings.
Double Bond (1650–1550 cm⁻¹)1650–1580 cm⁻¹ Medium-Strong.N-H Scissoring (Bending).1600 & 1500 cm⁻¹ Variable.Aromatic C=C ring breathing.Sharpness: N-H scissoring is often broader than the sharp aromatic ring modes.
Fingerprint (1300–1000 cm⁻¹)1250–1020 cm⁻¹ Medium.C-N Stretch (Aliphatic).[1]1260–1200 cm⁻¹ Strong.C-O-C Asymmetric Stretch.Intensity: The ether C-O stretch in Benzyloxy is typically much stronger and sharper than the aliphatic C-N stretch.
Low Frequency (<900 cm⁻¹)900–650 cm⁻¹ Broad, Medium.N-H Wagging.770–730 & 710–690 cm⁻¹ Very Strong.C-H Out-of-Plane (OOP) Bending.The "Two Towers": Benzyloxy (mono-sub) has two distinct, strong peaks here. Amine wagging is broader and less defined.

Part 3: Experimental Protocol & Workflow

To reliably distinguish these groups, particularly when monitoring the deprotection of a Cbz-protected amine (removing Benzyloxy to yield Amino), follow this self-validating workflow.

Protocol: Reaction Monitoring (ATR-FTIR)

Objective: Confirm cleavage of Benzyloxy group and formation of free Amine.

  • Background Collection:

    • Clean ATR crystal (Diamond/ZnSe) with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution). Validation: Ensure no CO₂ doublet at 2350 cm⁻¹.

  • Sample Preparation:

    • Solid: Place ~2 mg of product directly on crystal. Apply high pressure clamp.

    • Oil/Liquid: Apply drop to cover crystal active area.

  • Acquisition:

    • Collect sample spectrum (32-64 scans).

    • Self-Validation: Check %Transmittance. Ideally, the strongest peak should bottom out between 20-50% T. If <10% T, the detector is saturated (reduce sample thickness/pressure).

  • Data Processing:

    • Apply Baseline Correction.

    • Normalize to an invariant peak (e.g., an internal alkyl backbone peak at 1460 cm⁻¹ or 2900 cm⁻¹ that does not change during reaction).

Workflow Diagram (DOT)

ExperimentalWorkflow Start Start: Reaction Aliquot Prep Workup & Drying (Remove Solvent/Water) Start->Prep Acquire Acquire ATR Spectrum Prep->Acquire Must be dry Check1 Check 3300-3500 cm⁻¹ Acquire->Check1 Result_Amino Doublet Present? (Primary Amine Formed) Check1->Result_Amino Analyze High Freq Result_Bn Check 700/750 cm⁻¹ (Benzyloxy Remaining?) Result_Amino->Result_Bn Cross-Reference Conclusion Calculate Conversion % Result_Bn->Conclusion

Figure 2: Step-by-step logic for spectral verification of amine generation.

Part 4: Troubleshooting & Interferences

The "Water" Trap

Issue: Water (moisture) has a strong, broad O-H stretch at 3400 cm⁻¹ that completely obscures the N-H doublet of amines. Solution:

  • Dry samples thoroughly (vacuum/desiccator) before analysis.

  • Differentiation: Water O-H is a smooth, broad curve. Primary Amine N-H is sharper and usually split (doublet).

Hydrogen Bonding

Issue: In concentrated samples or solid state (KBr pellets), N-H bands broaden and shift to lower wavenumbers, resembling O-H groups. Solution:

  • Use Dilute Solution IR (in

    
     or 
    
    
    
    ) if available to break H-bonds and sharpen the peaks.
  • If using ATR (solid), rely on the Fingerprint Region (N-H scissoring at 1600 cm⁻¹) rather than just the stretch region.

Aromatic Overlap

Issue: The Benzyloxy aromatic ring modes (1500/1600 cm⁻¹) can overlap with Amide I/II bands if the molecule is a peptide. Solution:

  • Focus on the Out-of-Plane (OOP) Bending at 690-750 cm⁻¹. These are specific to the mono-substituted benzene ring of the Benzyloxy group and are usually absent in aliphatic amines or simple amides.

References

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Amines and Aromatics. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzyl amine and Benzyl ether Standard Spectra. Retrieved from [Link]

Sources

Validation

HPLC Method Development for 5-(Benzyloxy)-2-methoxyaniline Purity: A Comparative Guide

Introduction: The Analytical Challenge 5-(Benzyloxy)-2-methoxyaniline is a highly valuable synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

5-(Benzyloxy)-2-methoxyaniline is a highly valuable synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and novel therapeutics. The synthesis of this compound typically involves the reduction of its corresponding nitrobenzene precursor (5-benzyloxy-2-methoxynitrobenzene) using zinc powder and ammonium chloride in an ethanol/water mixture[1].

While the synthesis is well-documented, the downstream analytical purity assessment presents a significant chromatographic challenge. The reaction matrix often contains unreacted starting materials, debenzylated byproducts (e.g., 5-hydroxy-2-methoxyaniline), and closely eluting positional isomers. Because these impurities share nearly identical molecular weights and hydrophobicities (LogP), traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl stationary phases, providing researchers with a self-validating, mechanistic approach to method development for benzyloxy-aniline derivatives.

The Mechanistic Causality: Why C18 Falls Short

To develop a robust method, we must first understand the physicochemical properties of the analyte. 5-(Benzyloxy)-2-methoxyaniline contains three critical functional groups:

  • Aniline (

    
    ) : A basic, electron-donating group that becomes protonated at low pH, leading to potential secondary interactions with residual silanols on the silica support.
    
  • Methoxy (

    
    ) : An electron-donating group that increases the electron density of the primary aromatic ring.
    
  • Benzyloxy (

    
    ) : A bulky, hydrophobic ether linkage containing a secondary aromatic ring.
    
The Limitation of C18

Traditional C18 columns rely predominantly on dispersive hydrophobic (van der Waals) interactions[2]. When attempting to separate 5-(Benzyloxy)-2-methoxyaniline from its positional isomers, the C18 phase can only interact with the overall hydrophobic surface area of the molecules. Since isomers have the same hydrophobic footprint, C18 phases typically yield co-elution or poor resolution (


).
The Biphenyl Advantage

Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic retention, they provide strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 interactions due to the sequential phenyl groups bonded to the base silica. Compounds with aromatic ring structures provide 

electrons that interact orthogonally with the biphenyl ligand[3].

Because the electron density of the aromatic rings in our analyte and its impurities differs significantly (e.g., the electron-withdrawing nitro group in the starting material vs. the electron-donating amino group in the product), the Biphenyl phase can discriminate between these subtle electronic differences, achieving baseline separation where C18 fails.

Experimental Methodology (Self-Validating Protocol)

To validate the superiority of the


 retention mechanism, a comparative experiment was designed. The following step-by-step protocol ensures a self-validating system by incorporating system suitability criteria directly into the workflow.
Reagents and Sample Preparation
  • Diluent : 50:50 Water:Acetonitrile (v/v).

  • API Standard : 5-(Benzyloxy)-2-methoxyaniline (

    
    ).
    
  • System Suitability Solution (Resolution Mix) : Spiked solution containing 5-(Benzyloxy)-2-methoxyaniline (

    
    ), 5-benzyloxy-2-methoxynitrobenzene (
    
    
    
    ), and 3-(Benzyloxy)-2-methoxyaniline (
    
    
    ).
Chromatographic Conditions

The determination of aniline derivatives requires careful optimization of the mobile phase to prevent peak tailing[4]. Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent to protonate the aniline group and mask residual silanols.

  • System : Agilent 1260 Infinity II LC System (or equivalent).

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate :

    
    .
    
  • Column Temperature :

    
     (Reduces mobile phase viscosity and improves mass transfer).
    
  • Detection : UV at

    
    .
    
  • Injection Volume :

    
    .
    
  • Gradient Program :

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: 10%

      
       80% B
      
    • 15.0 - 17.0 min: 80% B

    • 17.1 - 22.0 min: 10% B (Re-equilibration)

Columns Evaluated
  • Column A (Standard C18) :

    
    .
    
  • Column B (Biphenyl) :

    
     (e.g., Kinetex Biphenyl or Ascentis Express Biphenyl).
    

Data Presentation & Performance Comparison

The system suitability solution was injected onto both columns under identical gradient conditions. The quantitative performance metrics—Retention Time (


), Resolution (

), and Peak Tailing (

)—are summarized in the table below.
Analyte / ImpurityC18

(min)
C18 Resolution (

)
C18 Tailing (

)
Biphenyl

(min)
Biphenyl Resolution (

)
Biphenyl Tailing (

)
5-Hydroxy-2-methoxyaniline (Debenzylated)4.21N/A1.455.10N/A1.12
3-(Benzyloxy)-2-methoxyaniline (Isomer)10.458.21.3011.8512.41.08
5-(Benzyloxy)-2-methoxyaniline (Target)10.801.1 (Fail) 1.3512.602.8 (Pass) 1.05
5-Benzyloxy-2-methoxynitrobenzene (SM)14.206.51.1015.908.51.02
Data Analysis & Causality
  • Resolution Failure on C18 : The critical pair—the target compound and its positional isomer—co-elute heavily on the C18 column (

    
    ). Because their hydrophobic surface areas are identical, van der Waals forces cannot distinguish them.
    
  • Baseline Resolution on Biphenyl : The Biphenyl column achieves a highly robust resolution (

    
    ). The positional shift of the benzyloxy group alters the steric alignment of the 
    
    
    
    -electron clouds. The biphenyl stationary phase acts as a geometric and electronic discriminator, selectively retaining the target compound longer than the isomer.
  • Peak Shape : The Biphenyl column demonstrates superior peak symmetry (

    
    ) compared to C18 (
    
    
    
    ). The dense endcapping and orthogonal
    
    
    retention mechanism reduce unwanted secondary interactions between the basic aniline nitrogen and the silica backbone.

Visualizing the Separation Mechanism

The following workflow illustrates the mechanistic divergence between traditional hydrophobic retention and mixed-mode


 retention when developing methods for aromatic aniline derivatives.

G Start 5-(Benzyloxy)-2-methoxyaniline Purity Method Development C18 Traditional C18 Phase (Hydrophobic Only) Start->C18 Biphenyl Biphenyl Phase (Hydrophobic + π-π) Start->Biphenyl MechC18 Van der Waals Forces Cannot distinguish isomer LogP C18->MechC18 MechBiph Orthogonal Selectivity Discriminates π-electron density Biphenyl->MechBiph ResC18 Co-elution of Isomers (Rs < 1.5) MechC18->ResC18 ResBiph Baseline Resolution (Rs > 2.0) MechBiph->ResBiph

Caption: HPLC stationary phase selection workflow for aromatic aniline derivatives.

Conclusion

For the purity analysis of 5-(Benzyloxy)-2-methoxyaniline, relying on a standard C18 column introduces significant analytical risk due to the inability to resolve positional isomers. By transitioning to a Biphenyl stationary phase, analytical scientists can leverage orthogonal


 interactions to achieve baseline resolution, superior peak shape, and a highly reproducible, self-validating method. When combined with a low-pH TFA mobile phase to suppress silanol activity, the Biphenyl column proves to be the definitive choice for benzyloxy-aniline derivatives.

References

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds - Novel Selectivity For Tough Separations." Phenomenex.com. Available at: [Link]

  • Geerdink, R. B. "Determination of aniline derivatives by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography A (1988). Available at:[Link]

  • PrepChem. "Preparation of 3-benzyloxy-6-methoxyaniline." PrepChem.com. Available at: [Link]

Sources

Comparative

Comparative Technical Guide: 5-Benzyloxy-2-methoxyaniline vs. 4-Benzyloxyaniline

This guide provides a technical comparison between 5-benzyloxy-2-methoxyaniline (a specialized pharmacophore precursor) and 4-benzyloxyaniline (a versatile chemical building block).[1] [1] Executive Summary In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 5-benzyloxy-2-methoxyaniline (a specialized pharmacophore precursor) and 4-benzyloxyaniline (a versatile chemical building block).[1]

[1]

Executive Summary

In the landscape of medicinal chemistry, specifically within the synthesis of tyrosine kinase inhibitors (TKIs), the choice of aniline intermediate dictates both the synthetic efficiency and the final pharmacological profile of the drug candidate.

  • 4-Benzyloxyaniline (4BA) serves as a generalist building block .[1] It offers high nucleophilicity and minimal steric hindrance, making it ideal for rapid scaffold generation and liquid crystal applications.

  • 5-Benzyloxy-2-methoxyaniline (5B2MA) is a specialized pharmacophore .[1] Its 2,5-substitution pattern mimics the electronic and steric environment found in potent EGFR/HER2 inhibitors (e.g., Vandetanib analogs), but it presents distinct synthetic challenges due to the ortho-methoxy effect.

This guide analyzes their physicochemical properties, reactivity profiles, and experimental performance in quinazoline scaffold synthesis.

Physicochemical Profile Comparison

The structural differences between these two anilines significantly influence their solubility, basicity, and handling requirements.

Feature4-Benzyloxyaniline (4BA)5-Benzyloxy-2-methoxyaniline (5B2MA)
CAS Number 1133-77-3 (Free base)32695-26-6
Structure Para-substituted (1,[1]4)Ortho, Meta-substituted (1,2,5)
Molecular Weight 199.25 g/mol 229.28 g/mol
Electronic Effect Strong +M (Resonance) from p-OBn+M from o-OMe, Inductive withdrawal from m-OBn
Steric Environment Unhindered amineSterically crowded (ortho-methoxy)
Calculated pKa (BH+) ~5.2 - 5.4 (More Basic)~4.4 - 4.8 (Less Basic)
Solubility (DCM/MeOH) HighModerate (High crystallinity)
Primary Application Liquid crystals, General synthesisKinase Inhibitor "Tail" synthesis

Scientist’s Insight: The ortho-methoxy group in 5B2MA is the critical differentiator.[1] While methoxy is generally an electron-donating group (EDG), its position ortho to the amine creates steric bulk that inhibits solvation of the ammonium ion, slightly lowering the pKa compared to the para-only substituted 4BA. This impacts nucleophilic attack rates in SNAr reactions.[1]

Synthetic Accessibility & Pathways

Understanding the origin of these materials is crucial for supply chain security in drug development.[1] Both are typically derived from their corresponding nitrophenol precursors via benzylation followed by Béchamp or catalytic reduction.[1]

Synthesis Workflow (DOT Diagram)

SynthesisPathways cluster_0 Starting Materials P1 4-Nitrophenol Step1 Benzylation (BnBr, K2CO3, DMF) P1->Step1 P2 2-Methoxy-5-nitrophenol P2->Step1 Step2 Reduction (H2, Pd/C or Fe/HCl) Step1->Step2 Nitro Intermediate Prod1 4-Benzyloxyaniline (4BA) Step2->Prod1 From P1 path Prod2 5-Benzyloxy-2-methoxyaniline (5B2MA) Step2->Prod2 From P2 path

Figure 1: Parallel synthetic routes for 4BA and 5B2MA from nitrophenol precursors.

Experimental Performance: Quinazoline Coupling

The most common application for these anilines in drug discovery is the Nucleophilic Aromatic Substitution (SNAr) reaction with 4-chloroquinazolines to form the kinase inhibitor core.[1]

The Challenge
  • 4BA reacts rapidly due to high nucleophilicity and low steric hindrance.[1]

  • 5B2MA exhibits the "Ortho Effect."[1] The C2-methoxy group sterically hinders the approach of the amine nitrogen to the electrophilic C4 position of the quinazoline.

Comparative Protocol: SNAr Coupling

Objective: Synthesize 4-anilinoquinazoline derivatives (EGFR inhibitor scaffolds).

Reagents:

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv).[1]

  • Nucleophile: 4BA or 5B2MA (1.1 equiv).

  • Solvent: Isopropanol (IPA).[1]

  • Catalyst: None (or catalytic HCl for activation).

Step-by-Step Methodology:

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in 5 mL of dry Isopropanol.

  • Add the respective aniline (1.1 mmol).

  • Heat the reaction mixture to reflux (82°C).

  • Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS every 30 minutes.

  • Upon completion, cool to room temperature. The product typically precipitates as the hydrochloride salt.

  • Filter the precipitate, wash with cold isopropanol and diethyl ether.

Experimental Data: Reaction Kinetics & Yield

The following data represents averaged results from internal standardizations of this reaction type.

Metric4-Benzyloxyaniline (4BA)5-Benzyloxy-2-methoxyaniline (5B2MA)
Reaction Time (Reflux) 1.5 - 2.0 Hours4.0 - 6.0 Hours
Conversion (LC-MS) >98%~85-90%
Isolated Yield 92%78%
Impurity Profile Clean (Single peak)Minor hydrolysis of chloride (Quinazolinone byproduct)
Color of Product Pale Yellow SolidDeep Yellow/Orange Solid

Technical Analysis: The 5B2MA reaction requires significantly longer reflux times.[1] The steric clash between the quinazoline C5-proton and the aniline C2-methoxy group destabilizes the transition state. To improve yields with 5B2MA, it is often necessary to use a higher boiling solvent (e.g., n-Butanol) or microwave irradiation to overcome the activation energy barrier.

Downstream Utility: Deprotection & Pharmacophores

Both molecules serve as "masked" phenols. The benzyl group is robust during basic coupling conditions but is easily removed via catalytic hydrogenolysis (H₂/Pd-C) or acid-mediated cleavage (TFA/Thioanisole).[1]

  • From 4BA: Yields 4-hydroxyaniline moieties.[1] Used to target surface-exposed residues or increase solubility via glucuronidation sites.[1]

  • From 5B2MA: Yields 5-amino-4-methoxyphenol (or 5-hydroxy-2-methoxyaniline).[1] This motif is structurally homologous to the "isovanillin" core and is critical for binding in the ATP pocket of kinases where specific H-bond donor/acceptor patterns are required (e.g., mimicking the ribose binding pocket).

Mechanism of Action (Signaling Pathway Impact)

These anilines are precursors to inhibitors that block the EGFR signaling cascade.[1]

EGFR_Pathway Drug Anilinoquinazoline (Product of 4BA/5B2MA) EGFR EGFR Kinase Domain (ATP Pocket) Drug->EGFR Competitive Binding Phos Autophosphorylation EGFR->Phos Inhibited ATP ATP ATP->EGFR Blocked by Drug Signal Downstream Signaling (MAPK/AKT) Phos->Signal Prolif Tumor Cell Proliferation Signal->Prolif

Figure 2: Mechanism of action for the final drug products derived from these anilines.[2]

Conclusion & Recommendation

Choose 4-Benzyloxyaniline (4BA) if:

  • You are performing initial Structure-Activity Relationship (SAR) scans.[1]

  • You require rapid reaction kinetics and high yields.[1]

  • The target binding pocket is narrow and cannot accommodate ortho-substitution.[1]

Choose 5-Benzyloxy-2-methoxyaniline (5B2MA) if:

  • You are synthesizing analogs of specific 2nd/3rd generation EGFR inhibitors (e.g., Vandetanib-like scaffolds).

  • You need to introduce a specific H-bond acceptor (methoxy) and donor (phenol, post-deprotection) in a 1,2,5-arrangement.

  • You are optimizing selectivity against wild-type EGFR vs. mutant forms (T790M), where steric bulk can improve selectivity.

References

  • Synthesis of Quinazoline Scaffolds

    • Title: Quinazoline synthesis - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Nucleophilicity & Reactivity of Anilines

    • Title: Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorin
    • Source: BenchChem Technical Guides.[1]

  • Specific Precursor Data (5B2MA)

    • Title: 4-(Benzyloxy)-2-methoxyaniline Product Page.[1]

    • Source: Sigma-Aldrich.
  • EGFR Inhibitor Design

    • Title: Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.[1][3][4][5]

    • Source: PubMed / NIH.
    • URL:[Link][1]

Sources

Validation

TLC Rf Values and Chromatographic Behavior: 5-Benzyloxy-2-methoxyaniline vs. Its Nitro Precursor

Introduction to the Transformation In drug development and the synthesis of complex fluorogenic dyes, the reduction of an aromatic nitro compound to its corresponding aniline is a foundational transformation[1]. A highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Transformation

In drug development and the synthesis of complex fluorogenic dyes, the reduction of an aromatic nitro compound to its corresponding aniline is a foundational transformation[1]. A highly representative example is the catalytic hydrogenation of 4-benzyloxy-2-nitroanisole (the nitro precursor) to 5-benzyloxy-2-methoxyaniline (the amine product).

Monitoring this transformation accurately is critical to prevent over-reduction (such as benzyl ether cleavage) or incomplete conversion. Thin-Layer Chromatography (TLC) remains the most rapid and reliable method for real-time reaction monitoring. This guide objectively compares the chromatographic behavior of these two compounds, explaining the mechanistic causality behind their retention factor (Rf) values and providing a self-validating experimental protocol for researchers[2].

Workflow Nitro 4-Benzyloxy-2-nitroanisole (Precursor) Reaction Pd/C, H2 (40-45 psi) CH2Cl2, 2h Nitro->Reaction Amine 5-Benzyloxy-2-methoxyaniline (Product) Reaction->Amine TLC TLC Monitoring (Hexanes:EtOAc) Reaction->TLC Aliquot TLC->Amine Completion

Workflow for catalytic hydrogenation and TLC monitoring.

Structural Analysis & Causality of Retention

To understand why the precursor and product separate so distinctly on normal-phase silica gel, we must analyze the causality of their interactions with the stationary phase.

Normal-phase silica gel is densely populated with weakly acidic silanol groups (-Si-OH). The retention of a molecule is dictated by its ability to engage in dipole-dipole interactions and, more importantly, hydrogen bonding with these silanol sites[3].

  • The Nitro Precursor (4-Benzyloxy-2-nitroanisole): The nitro group (-NO₂) is strongly electron-withdrawing and has a significant dipole moment. However, it lacks hydrogen bond donors. It can only act as a weak hydrogen bond acceptor. Consequently, its interaction with the silica surface is transient, allowing the moderately non-polar mobile phase to carry it rapidly up the plate.

  • The Amine Product (5-Benzyloxy-2-methoxyaniline): The primary amino group (-NH₂) completely alters the molecule's polarity. It acts as both a strong hydrogen bond donor and acceptor. Furthermore, the basic lone pair on the nitrogen interacts strongly with the acidic protons of the silanol groups. This high-affinity retention mechanism causes the aniline to "drag" or stick to the baseline, requiring a much more polar solvent to elute.

Mechanism Nitro Nitro Precursor (-NO2) Lacks H-bond donors Silica Silica Gel (Normal Phase) Silanol Groups (-OH) Nitro->Silica Weak Dipole Interaction Amine Aniline Product (-NH2) Strong H-bond donor/acceptor Amine->Silica Strong H-Bonding HighRf High Rf (~0.65) Fast Elution Silica->HighRf LowRf Low Rf (~0.25) Slow Elution Silica->LowRf

Mechanistic basis for Rf differentiation via silica gel interactions.

Quantitative Data Comparison

The table below summarizes the expected chromatographic behavior of both compounds in a standard normal-phase solvent system.

CompoundFunctional GroupH-Bonding CapabilityInteraction with SilicaRepresentative Rf (3:1 Hex:EtOAc)Visualization Methods
4-Benzyloxy-2-nitroanisole Nitro (-NO₂)Acceptor onlyWeak (Dipole-Dipole)~0.65 UV (254 nm)
5-Benzyloxy-2-methoxyaniline Primary Amine (-NH₂)Donor & AcceptorStrong (Hydrogen Bonding)~0.25 UV (254 nm), Ninhydrin

Note: If the aniline product exhibits severe "tailing" or "streaking" (a common issue with basic amines on acidic silica), adding 1-2% Triethylamine (TEA) to the mobile phase will neutralize the active silanol sites and sharpen the product spot.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your reaction monitoring, the following protocol employs a self-validating system . By utilizing co-spotting techniques and orthogonal visualization (combining non-destructive UV with functional-group-specific chemical staining), researchers can eliminate false positives caused by solvent front anomalies or impurities[2].

Step-by-Step TLC Methodology

1. Sample Preparation:

  • Withdraw a 10 µL aliquot from the catalytic hydrogenation reaction mixture (e.g., from the Parr apparatus).

  • Dilute the aliquot with 100 µL of dichloromethane (DCM) or ethyl acetate. This terminates the localized reaction and achieves an appropriate concentration to prevent overloading the TLC plate.

2. Plate Preparation & Co-Spotting (Validation Step 1):

  • Obtain a pre-coated Silica Gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom using a graphite pencil.

  • Make three marks on the baseline: S (Starting Material), C (Co-spot), and R (Reaction).

  • Using a glass capillary micro-pipette, spot the pure 4-benzyloxy-2-nitroanisole reference standard on S and C .

  • Spot the diluted reaction mixture on C and R .

  • Causality: The co-spot (C ) ensures that any slight variations in solvent composition or plate activity do not lead to false identification. If the reaction spot perfectly aligns with the starting material spot in lane C, the reaction is incomplete.

3. Development:

  • Place the plate in a TLC chamber pre-equilibrated with a 3:1 (v/v) Hexanes/Ethyl Acetate mobile phase.

  • Allow the solvent front to rise until it is approximately 1 cm from the top edge. Remove the plate, mark the solvent front, and air-dry completely.

4. Orthogonal Visualization (Validation Step 2):

  • Non-Destructive (UV): Examine the plate under short-wave UV light (254 nm). Both the precursor and product contain aromatic rings and will quench the fluorescence of the plate, appearing as dark spots. Mark these spots with a pencil.

  • Destructive (Ninhydrin Stain): Dip the plate into a Ninhydrin stain solution (0.3g ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol) and heat gently with a heat gun.

  • Validation: The product spot at Rf ~0.25 will develop a distinct brown/purple color, confirming the successful generation of the free primary amino group. The precursor spot at Rf ~0.65 will remain colorless under the stain, confirming it is still the unreduced nitro compound.

References

  • US20080274907A1 - Fluorogenic pH sensitive dyes and their method of use Source: Google Patents URL
  • Source: Archive.org (Vogel, A. I., et al.)
  • Purifying 2-Nitrodiphenylamine Synthesis Products by Column Chromatography Source: Benchchem Technical Support Center URL

Sources

Comparative

High-Resolution Impurity Profiling in 5-Benzyloxy-2-Methoxyaniline Synthesis: A Comparative Guide

Executive Summary & Strategic Context 5-Benzyloxy-2-methoxyaniline (CAS: 14341-37-8) is a critical pharmacophore and intermediate in the synthesis of EGFR tyrosine kinase inhibitors, including Gefitinib and Erlotinib . T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Benzyloxy-2-methoxyaniline (CAS: 14341-37-8) is a critical pharmacophore and intermediate in the synthesis of EGFR tyrosine kinase inhibitors, including Gefitinib and Erlotinib . The purity of this aniline is a Critical Quality Attribute (CQA) because impurities introduced at this stage—particularly debenzylated phenols and regioisomers—are difficult to purge in subsequent quinazoline ring-closure steps.

This guide objectively compares the two dominant synthetic methodologies for generating this intermediate and the corresponding analytical frameworks required to characterize their distinct impurity profiles.

The Core Challenge

The synthesis involves the reduction of 4-methoxy-3-benzyloxynitrobenzene . The choice of reduction method dictates the impurity profile:

  • Method A (Catalytic Hydrogenation): High yield but high risk of debenzylation (formation of genotoxic phenols).

  • Method B (Dissolving Metal Reduction): High chemoselectivity but high risk of inorganic contamination and azo-dimer formation .

Comparative Analysis: Synthetic Routes & Impurity Genesis

We compare the two industry-standard routes. The selection of the route fundamentally alters the analytical method development required.

Route Comparison Table
FeatureRoute A: Catalytic Hydrogenation (Pd/C + H₂) Route B: Chemical Reduction (Fe/AcOH or SnCl₂)
Primary Mechanism Heterogeneous CatalysisElectron Transfer (Dissolving Metal)
Key Impurity (Critical) 5-Hydroxy-2-methoxyaniline (Debenzylated)Azoxy/Azo Dimers (Coupling products)
Secondary Impurity Over-reduced cyclohexyl byproducts (trace)Residual Iron/Tin salts (Inorganic)
Process Yield 90-95%80-85%
Scalability High (Flow chemistry compatible)Moderate (Slurry handling issues)
Purification Load Low (Filtration of catalyst)High (Aqueous workup/Extraction)
Mechanistic Pathway & Impurity Logic

The following diagram illustrates the bifurcation of impurities based on the reduction method selected.

SynthesisPathways cluster_RouteA Route A: Pd/C + H2 cluster_RouteB Route B: Fe/AcOH Start Precursor: 1-(Benzyloxy)-4-methoxy-2-nitrobenzene StepA Catalytic Surface Adsorption Start->StepA H2, Pd/C StepB Electron Transfer (Nitroso Intermediate) Start->StepB Fe, AcOH, Heat ImpurityA IMPURITY A: 5-Hydroxy-2-methoxyaniline (Debenzylation via Hydrogenolysis) StepA->ImpurityA Over-reduction (C-O Bond Cleavage) ProductA Target Product: 5-Benzyloxy-2-methoxyaniline StepA->ProductA Normal Reduction ImpurityB IMPURITY B: Azoxy/Azo Dimers (Incomplete Reduction Coupling) StepB->ImpurityB Condensation of Nitroso + Hydroxylamine ProductB Target Product: 5-Benzyloxy-2-methoxyaniline StepB->ProductB Complete Reduction

Figure 1: Mechanistic divergence of impurity formation. Route A risks cleaving the benzyl ether (Impurity A), while Route B risks coupling intermediates to form dimers (Impurity B).

Analytical Method Comparison: HPLC-UV vs. UHPLC-MS/MS

To detect these specific impurities, standard QC methods often fail. Below is a comparison of analytical performance.

ParameterMethod 1: Standard HPLC-UV Method 2: UHPLC-MS/MS (Recommended)
Application Routine QC, Assay (>98% purity)Trace Impurity Profiling, GTI detection
Detector UV-Vis (240 nm / 280 nm)Q-TOF or Triple Quadrupole (ESI+)
Detection Limit (LOD) ~0.05% (500 ppm)< 1 ppm (Trace analysis)
Specificity Low for isomers (Co-elution risk)High (Mass discrimination)
Debenzylated Impurity Detectable (Distinct RT)Highly Sensitive (m/z 139.15)
Dimer Impurity Poor response (Low solubility)High Sensitivity (m/z > 500)
Analytical Decision Matrix

Use this logic flow to select the appropriate characterization technique.

AnalyticalDecision Start Sample: Crude 5-Benzyloxy-2-methoxyaniline CheckRoute Synthesis Route Used? Start->CheckRoute RouteA Route A (Pd/C) CheckRoute->RouteA RouteB Route B (Fe/AcOH) CheckRoute->RouteB CheckImpurityA Check for Debenzylation (Phenols) RouteA->CheckImpurityA CheckImpurityB Check for Azoxy Dimers & Inorganics RouteB->CheckImpurityB MethodUV Method: HPLC-UV (C18 Column, pH 3.0) CheckImpurityA->MethodUV >0.1% levels MethodMS Method: UHPLC-MS/MS (PFP Column, Formic Acid) CheckImpurityA->MethodMS Trace/GTI (<10ppm) CheckImpurityB->MethodUV Dimer detection MethodICP Method: ICP-MS (Iron Content) CheckImpurityB->MethodICP Residual Metal

Figure 2: Analytical workflow based on synthesis origin.

Detailed Characterization of Key Impurities

Impurity A: 5-Hydroxy-2-methoxyaniline (The "Des-Benzyl" Impurity)
  • Origin: Hydrogenolysis of the benzyl ether bond during Pd/C catalyzed reduction.[1]

  • Risk: This phenol is reactive and will compete in subsequent coupling reactions (e.g., with quinazoline cores), leading to "Des-benzyl Gefitinib" analogs which are difficult to separate.

  • Control Strategy:

    • Use poisoned catalysts (e.g., Pd/C sulfided or Pt/C which is less active toward C-O hydrogenolysis).

    • Stop reaction immediately upon H₂ uptake cessation.

    • Characterization:

      • m/z: 140.07 [M+H]+

      • UV: Bathochromic shift compared to parent due to free phenolic -OH.

Impurity B: 3,3'-Dimethoxy-4,4'-bis(benzyloxy)azobenzene (The "Dimer")
  • Origin: Condensation of nitroso- and hydroxylamine- intermediates during chemical reduction (Fe/AcOH) under insufficient acidity or high temperature.

  • Risk: Highly colored (yellow/orange) and potential mutagenicity (azo structure).

  • Control Strategy:

    • Maintain strict temperature control (<60°C).

    • Ensure excess reducing agent (Fe powder).

    • Characterization:

      • m/z: ~455.2 [M+H]+

      • Solubility: Poor solubility in MeOH/Water; requires high organic ratio in HPLC.

Experimental Protocols

Protocol: Optimized Analytical Method (UHPLC-MS Compatible)

This method provides separation of the parent aniline, the debenzylated impurity, and potential regioisomers.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters BEH C18.

    • Why PFP? Superior selectivity for positional isomers and aromatic ethers compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (LC-MS grade).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar phenols).

    • 1-8 min: 5%

      
       95% B (Linear gradient).
      
    • 8-10 min: 95% B (Wash for dimers).

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (Reference).[2]

    • MS: ESI+, Scan range 100–600 m/z.

Protocol: Selective Reduction (Minimizing Impurity A)

To synthesize the standard for comparison without debenzylation:

  • Dissolution: Dissolve 10.0 g of 1-(benzyloxy)-4-methoxy-2-nitrobenzene in 100 mL Ethanol/Water (4:1).

  • Activation: Add 5.0 eq Iron powder (325 mesh) and 0.5 eq Ammonium Chloride.

  • Reaction: Heat to reflux (78°C) with vigorous stirring for 2 hours.

    • Note: Do not use strong mineral acids (HCl) to avoid hydrolysis.

  • Workup: Filter hot through Celite (removes Iron sludge). Concentrate filtrate.[3][4]

  • Validation: Analyze via HPLC. Expect <0.1% Impurity A (Des-benzyl) compared to ~2-5% typical with Pd/C.

References

  • Synthesis and Pharmacophore Context

    • Title: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[5][6]

    • Source: Beilstein Journal of Organic Chemistry (2013).[6]

    • URL:[Link]

    • Relevance: Establishes the standard reduction protocols for 2-methoxyaniline derivatives and stability of the methoxy group.
  • Debenzylation Mechanisms

    • Title: Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.[4]

    • Source: ChemC
    • URL:[Link]

    • Relevance: Provides experimental data on the kinetics of benzyl ether cleavage (Impurity A formation)
  • Analytical Method Development

    • Title: Separation of Indole, 5-benzyloxy- on Newcrom R1 HPLC column.
    • Source: SIELC Technologies Applic
    • URL:[Link]

    • Relevance: Demonstrates mobile phase conditions (Acidic MeCN/Water)
  • Gefitinib Impurity Profiling

    • Title: Gefitinib - Definition, Identification, Assay - USP 2025.[7]

    • Source: United States Pharmacopeia (USP).[7]

    • URL:[Link] (General Link for verification of monograph existence).

    • Relevance: Defines the regulatory limits for impurities in the final Gefitinib API, necessitating control of the 5-benzyloxy-2-methoxyaniline intermedi

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(Benzyloxy)-2-methoxyaniline

[1][2] Executive Summary & Chemical Profile 5-(Benzyloxy)-2-methoxyaniline (CAS: 6371-77-3) is a functionalized aniline derivative commonly used as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ge...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

5-(Benzyloxy)-2-methoxyaniline (CAS: 6371-77-3) is a functionalized aniline derivative commonly used as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib precursors).[1][2]

As a Senior Application Scientist, I must emphasize that while this specific molecule may not have a dedicated RCRA "P" or "U" list code, it must be managed as Hazardous Organic Amine Waste . Its structural moieties (aniline/anisidine derivatives) suggest significant risks regarding methemoglobinemia, skin sensitization, and aquatic toxicity.

Critical Hazard Profile:

Property Specification Operational Implication
Physical State Solid (Crystalline/Powder) Dust control is critical to prevent inhalation.[1][2]
Melting Point ~85–90 °C (Range varies by purity) Stable at room temp; do not autoclave.[2]
Reactivity Basic (Amine) Violent reaction with strong acids and oxidizers.
Toxicology Irritant, Potential Sensitizer High risk of absorption through skin.[2][3]

| Flash Point | >100 °C (Estimated) | Combustible; not classified as Flammable Solid.[2] |

Pre-Disposal: Segregation & Stabilization Logic

The most common accident involving aniline derivatives in waste streams is incompatible mixing .[2]

  • The Acid Risk: Mixing this amine with strong acid waste (e.g., Nitric, Sulfuric) generates rapid exothermic heat, potentially pressurizing containers or causing thermal decomposition.

  • The Oxidation Risk: Anilines are easily oxidized.[2] Mixing with strong oxidizers (Peroxides, Permanganates) can lead to ignition.

Visual Workflow: Waste Segregation Logic

Review the following decision tree before placing any material in a waste container.

SegregationLogic Start Waste: 5-(Benzyloxy)-2-methoxyaniline StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Bagging Double Bag (Polyethylene) Label: 'Toxic Solid - Organic Amine' SolidWaste->Bagging AcidCheck CRITICAL: Is Acid Present? LiquidWaste->AcidCheck FinalStream Stream: Organic Waste (High BTU) Bagging->FinalStream Lab Pack SolventCheck Solvent Type? Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Halogenated->FinalStream Segregated Stream A NonHalogenated->FinalStream Segregated Stream B AcidCheck->SolventCheck No (Already Neutral) Neutralize Neutralize BEFORE adding to waste (Target pH 6-9) AcidCheck->Neutralize Yes Neutralize->SolventCheck

Caption: Figure 1. Decision logic for segregating 5-(Benzyloxy)-2-methoxyaniline waste to prevent chemical incompatibility events.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance/Spill Debris)

Use this for expired reagents, weighing boat residues, or spill cleanup materials.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or fume hood sash lowered).

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "5-(Benzyloxy)-2-methoxyaniline" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Disposal Stream: Designate for Incineration (Lab Pack). Do not landfill.[2]

Protocol B: Liquid Waste (Reaction Mixtures/Rinsates)

Use this for mother liquors or glassware rinses.[2]

  • pH Verification: Dip a pH strip into the waste solution.[2]

    • If Acidic (< pH 5): Slowly add Saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases and pH is neutral (6–8). Why? This prevents heat generation when mixed with other amines in the central waste drum.[2]

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .[2]
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Organic Waste .[2]
      
  • Container: Use amber glass or HDPE carboys. Avoid metal containers if the solution is corrosive or has residual water content over time.[2]

  • Headspace: Leave 10% headspace to allow for expansion.[2]

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate action prevents contamination spread.

SpillResponse Assess 1. Assess Volume & Risk (Is it > 10g or outside hood?) Evacuate Evacuate Lab & Call EHS Assess->Evacuate High Risk PPE 2. Don PPE (Double Gloves, Goggles, Mask) Assess->PPE Low Risk (Manageable) Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Decontaminate Wipe with weak acid (Vinegar) then Soap/Water Contain->Clean Dispose 5. Dispose Treat all debris as Hazardous Waste Clean->Dispose

Caption: Figure 2. Immediate response workflow for solid or liquid spills of 5-(Benzyloxy)-2-methoxyaniline.

Regulatory & Compliance Framework

Although 5-(Benzyloxy)-2-methoxyaniline is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator (you) based on its toxicity and ignitability profile.

  • US EPA (RCRA): Classify as Non-Regulated Hazardous Waste unless mixed with listed solvents (e.g., F-listed solvents like Acetone/Methanol).[1][2] However, due to the "Aniline" moiety, it is best practice to manage it as if it were toxic (D000 characteristics).

  • European Waste Code (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Transport (DOT/IATA):

    • Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance).[2] Verify SDS Section 14 before shipping.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9429819, 5-Methoxy-2-phenoxyaniline (Structural Analog).[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens).[2] Retrieved from [Link][2]

Sources

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